molecular formula C27H58NO4P B10829749 9A1P9

9A1P9

Katalognummer: B10829749
Molekulargewicht: 491.7 g/mol
InChI-Schlüssel: CSATVJSROKNRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dioctylamino)ethyl Nonyl Hydrogen Phosphate is a high-purity, research-grade organophosphate compound. It is designed for advanced studies in surfactant chemistry and solvent extraction processes. This compound is structurally characterized by a nonyl hydrogen phosphate group linked to a 2-(dioctylamino)ethyl chain, which confers unique amphiphilic properties. Its primary research value lies in its dual functionality, acting as both an anionic surfactant (due to the phosphate group) and a cation exchanger or chelating agent. Researchers utilize this compound in the development of novel extraction systems for the separation and recovery of metal ions from aqueous solutions . Its surfactant properties also make it a candidate for studying micelle formation, emulsion stabilization, and in the synthesis of complex nanostructured materials. The mechanism of action involves the coordination of metal cations through its phosphate oxygen atoms, while the long alkyl chains (nonyl and dioctyl) provide solubility in organic solvents and influence the steric properties of the formed complexes. This reagent is strictly for professional laboratory research applications.

Eigenschaften

Molekularformel

C27H58NO4P

Molekulargewicht

491.7 g/mol

IUPAC-Name

2-(dioctylamino)ethyl nonyl hydrogen phosphate

InChI

InChI=1S/C27H58NO4P/c1-4-7-10-13-16-19-22-26-31-33(29,30)32-27-25-28(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-27H2,1-3H3,(H,29,30)

InChI-Schlüssel

CSATVJSROKNRKV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOP(=O)(O)OCCN(CCCCCCCC)CCCCCCCC

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of 9A1P9: An In-depth Technical Guide to a Novel Ionizable Phospholipid for Organ-Selective Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

9A1P9 is a novel, multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1] As a key component of ionizable Phospholipid Nanoparticles (iPLNPs), this compound facilitates the efficient encapsulation and intracellular delivery of mRNA and components for CRISPR-Cas9 gene editing.[1][2] Its mechanism of action is centered on a pH-sensitive molecular structure that promotes the destabilization of endosomal membranes, a critical step for the cytoplasmic release of therapeutic payloads.[2][3] A distinguishing feature of this compound-formulated iPLNPs is their capacity for selective organ targeting (SORT), which can be modulated by the inclusion of different helper lipids, enabling preferential delivery to the liver, lungs, or spleen.[2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Endosomal Escape via Membrane Destabilization

The primary mechanism of action of this compound is the facilitation of endosomal escape for its nucleic acid cargo. This process is initiated by the acidic environment of the endosome, which triggers a conformational change in the this compound molecule, leading to the disruption of the endosomal membrane.

At physiological pH (around 7.4), the tertiary amine head group of this compound is largely neutral, allowing for stable formulation of the iPLNP. Upon endocytosis and subsequent acidification of the endosome (pH 5.0-6.5), the amine group becomes protonated. This protonation induces a zwitterionic head group and, combined with its three hydrophobic tails, causes this compound to adopt a cone-like molecular shape. This altered geometry is critical for its function.

The cone-shaped this compound molecules insert into the endosomal membrane, disrupting the natural lamellar phase of the lipid bilayer. This disruption promotes the formation of a non-bilayer hexagonal HII phase, which effectively destabilizes the membrane and leads to the release of the encapsulated mRNA or CRISPR-Cas9 components into the cytoplasm.[2][5]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.0-6.5) iPLNP_stable iPLNP with neutral this compound iPLNP_acidified Protonation of this compound (Cone Shape) iPLNP_stable->iPLNP_acidified Endocytosis Membrane_Destabilization Insertion into Endosomal Membrane & HII Phase Formation iPLNP_acidified->Membrane_Destabilization Cargo_Release Cargo Release Membrane_Destabilization->Cargo_Release Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Figure 1: pH-Dependent Mechanism of this compound for Endosomal Escape.

Quantitative Analysis of this compound-Mediated Delivery

The efficacy of this compound-containing iPLNPs has been quantified through a series of in vitro and in vivo experiments, demonstrating superior performance compared to benchmark lipids and the ability to achieve organ-selective delivery.

In Vivo mRNA Delivery and Organ Selectivity

The in vivo efficacy of this compound was evaluated by measuring the expression of firefly luciferase (Fluc) mRNA delivered by iPLNPs to various organs in mice. Formulations were optimized for targeted delivery to the liver, lungs, and spleen by incorporating different helper lipids.

Formulation IDTarget OrganiPLNP Composition (molar ratio)Luciferase Expression (photons/s)Fold Increase vs. DOPE
This compound-5A2-SC8 LiverThis compound : 5A2-SC8 : Cholesterol : DMG-PEG2000 (25:30:30:1)~1 x 10⁹>10-fold
This compound-DDAB LungsThis compound : DDAB : Cholesterol : DMG-PEG2000 (60:30:40:0.4)~1 x 10⁸-
10A1P16-MDOA Spleen10A1P16 : MDOA : Cholesterol : DMG-PEG2000~1 x 10⁷-
DOPE Control LiverDOPE : 5A2-SC8 : Cholesterol : DMG-PEG2000~1 x 10⁸1
DSPC Control LiverDSPC : 5A2-SC8 : Cholesterol : DMG-PEG2000<1 x 10⁷<0.1

Data compiled from Liu et al., 2021. Fold increase is an approximation based on reported data.

Membrane Destabilization Assays

The membrane-destabilizing properties of this compound are a key indicator of its mechanism of action. These properties were assessed using pH-dependent hemolysis assays and Förster Resonance Energy Transfer (FRET) assays.

AssayFormulationConditionResult
Hemolysis Assay This compound iPLNPpH 5.5High Hemolysis
This compound iPLNPpH 7.4Low Hemolysis
FRET Assay 10A1P10 iPLNPpH 5.5High Lipid Fusion & Rupture
10A1P10 iPLNPpH 7.4Low Lipid Fusion & Rupture

Qualitative summary based on data from Liu et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's mechanism of action.

Formulation of Ionizable Phospholipid Nanoparticles (iPLNPs)

G cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration Lipid_Ethanol Lipids (this compound, Helper, Cholesterol, DMG-PEG2000) in Ethanol Microfluidic_Device Microfluidic Device Lipid_Ethanol->Microfluidic_Device mRNA_Buffer mRNA in Citrate Buffer (pH 4.0) mRNA_Buffer->Microfluidic_Device Dialysis Dialysis against PBS (pH 7.4) Microfluidic_Device->Dialysis Concentration Amicon Ultra Centrifugal Filters Dialysis->Concentration Final_iPLNPs Sterile-filtered iPLNPs Concentration->Final_iPLNPs G cluster_formulation iPLNP Formulation cluster_targeting Organ Targeting Zwitterionic Zwitterionic Helper (e.g., DOPE) Spleen Spleen Zwitterionic->Spleen Ionizable_Cationic Ionizable Cationic Helper (e.g., 5A2-SC8) Liver Liver Ionizable_Cationic->Liver Permanent_Cationic Permanent Cationic Helper (e.g., DDAB) Lungs Lungs Permanent_Cationic->Lungs

References

9A1P9 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the chemical identifier "9A1P9" has yielded no specific results for a chemical compound with this designation in publicly available chemical databases and scientific literature. This identifier does not appear to correspond to a standard chemical name, CAS number, or other common identifiers.

It is possible that "this compound" is a non-standard internal code, a typographical error, or a designation for a compound that is not yet publicly disclosed.

To proceed with your request for a detailed technical guide, please provide a recognized chemical identifier such as:

  • Chemical Abstracts Service (CAS) Registry Number

  • International Union of Pure and Applied Chemistry (IUPAC) name

  • Common or trade name

  • PubChem Compound ID (CID)

  • SMILES string

  • InChI or InChIKey

Once a valid identifier is provided, a comprehensive technical guide can be developed, including its chemical structure, properties, relevant signaling pathways, and experimental protocols as requested.

Discovery and development of 9A1P9 phospholipid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9A1P9 Phospholipid: A Novel Component for Organ-Selective mRNA Delivery and Gene Editing

Authored by: Gemini
December 15, 2025

Abstract

The advancement of nucleic acid-based therapeutics has been significantly hampered by the challenge of effective intracellular delivery, particularly the escape from endosomal compartments. This technical guide delves into the discovery and development of this compound, a novel multi-tail ionizable cationic phospholipid designed to overcome this critical barrier.[1][2][3] this compound has demonstrated remarkable efficacy in mediating organ-selective messenger RNA (mRNA) delivery and CRISPR-Cas9 gene editing in vivo.[1] This document provides a comprehensive overview of its mechanism of action, quantitative performance data, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in the field of drug development.

Introduction: The Endosomal Escape Problem

The therapeutic potential of mRNA and gene editing technologies like CRISPR-Cas9 is immense. However, their large size and negative charge prevent them from passively crossing cell membranes. While lipid nanoparticles (LNPs) have emerged as a leading delivery vehicle, their efficiency is often limited by the entrapment and subsequent degradation of their cargo within endosomes.[4][5][6][7] A crucial step for successful delivery is the release of the nucleic acid payload from the endosome into the cytoplasm where it can be translated (in the case of mRNA) or transported to the nucleus (for gene editing). This process, known as endosomal escape, remains a primary bottleneck in the development of potent nucleic acid therapies.[4][5][6][7]

Discovery and Design of this compound

To address the challenge of endosomal escape, a combinatorial library of ionizable phospholipids (B1166683) (iPhos) was synthesized, leading to the identification of this compound as a lead candidate.[4][8][9] The design of this compound is inspired by the composition of natural phospholipids found in biological membranes.[4] It is a multi-tail ionizable phospholipid, specifically 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the CAS Number 2760467-57-8.[1]

The key innovation in the design of this compound lies in its pH-sensitive zwitterionic headgroup and its three hydrophobic tails.[4] At physiological pH, the tertiary amine in the headgroup is neutral. However, in the acidic environment of the endosome (pH 5.5-6.5), the amine becomes protonated, leading to a zwitterionic state.[8][9] This change in charge, combined with the conical shape adopted by the molecule due to its multiple hydrophobic tails, is crucial for its function.[4]

Mechanism of Action: Facilitating Endosomal Escape

The unique molecular structure of this compound enables it to effectively disrupt endosomal membranes and release its cargo into the cytoplasm. The proposed mechanism of action involves the following steps:

  • LNP Uptake and Endosomal Acidification: Lipid nanoparticles containing this compound (termed iPLNPs) are taken up by cells via endocytosis. As the endosome matures, its internal pH drops.[6]

  • Protonation and Zwitterion Formation: The decreased pH within the endosome leads to the protonation of the tertiary amine on the this compound headgroup, creating a zwitterion.[8][9]

  • Membrane Insertion and Destabilization: The zwitterionic headgroup of this compound can readily insert into the endosomal membrane.[9] The conical shape of the this compound molecule, a result of its small headgroup and three bulky hydrophobic tails, promotes a change in the lipid bilayer's structure.[4]

  • Hexagonal Phase Transition: The accumulation of cone-shaped lipids like this compound within the endosomal membrane induces a transition from the normal lamellar phase to a non-bilayer hexagonal HII phase.[4][6][8][9] This phase transition disrupts the integrity of the endosomal membrane.

  • Cargo Release: The disruption of the endosomal membrane allows the encapsulated mRNA or CRISPR-Cas9 machinery to escape into the cytoplasm, where it can exert its therapeutic effect.

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) lpn LNP containing this compound lpn_endo LNP in Endosome lpn->lpn_endo Endocytosis mrna mRNA/CRISPR translation Protein Expression / Gene Editing mrna->translation protonation This compound Protonation & Shape Change lpn_endo->protonation Acidification disruption Membrane Disruption (Hexagonal Phase) protonation->disruption Membrane Insertion disruption->mrna Cargo Release

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Performance and Efficacy

This compound has demonstrated significantly higher in vivo efficacy compared to benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[6][8] When incorporated into lipid nanoparticles for the delivery of Firefly Luciferase (FLuc) mRNA, this compound-containing formulations showed a 40- to 965-fold increase in protein expression in the liver compared to formulations with DOPE or DSPC.[3][6][8]

Table 1: In Vivo Efficacy of this compound vs. Benchmark Phospholipids
PhospholipidFLuc mRNA Dose (mg/kg)Target OrganRelative Luciferase Expression (vs. Benchmark)Reference
This compound 0.25Liver40 - 965 fold higher [8]
DOPE0.25LiverBenchmark[8]
DSPC0.25LiverBenchmark[8]

Organ-Selective Delivery

A key advantage of this compound is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT).[4][8] By varying the helper lipid, iPLNPs can be directed to deliver their payload to the spleen, liver, or lungs.[4][5][6][8]

  • Spleen-selective delivery: Achieved by formulating this compound with the zwitterionic helper lipid DOPE.[6][8]

  • Liver-selective delivery: Achieved with ionizable cationic helper lipids such as MDOA, DODAP, and 5A2-SC8.[6][8]

  • Lung-selective delivery: Formulations with permanently cationic helper lipids like DDAB and DOTAP result in lung-specific expression.[6][8]

Table 2: Organ Selectivity of this compound Formulations with Different Helper Lipids
Helper LipidHelper Lipid TypeTarget OrganmRNAmRNA Dose (mg/kg)Reference
DOPEZwitterionicSpleenFLuc0.25[8]
MDOAIonizable CationicLiverFLuc0.25[8]
DODAPIonizable CationicLiverFLuc0.25[8]
5A2-SC8Ionizable CationicLiverFLuc0.05[8]
DDABPermanently CationicLungFLuc0.25[8]
DOTAPPermanently CationicLungFLuc0.25[8]
5A2-SC8Ionizable CationicLiverCre0.25[10]
DDABPermanently CationicLungCre0.25[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Formulation of this compound-containing Lipid Nanoparticles (iPLNPs)

Objective: To prepare iPLNPs for in vivo delivery of mRNA.

Materials:

  • This compound

  • Helper lipid (e.g., MDOA, DOPE, DDAB)

  • Cholesterol

  • DMG-PEG2000

  • mRNA (e.g., FLuc mRNA)

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid stock solution in ethanol containing this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 at the desired molar ratio. For example, for liver-targeted delivery, a molar ratio of 25:30:30:1 (this compound:MDOA:chol:DMG-PEG2000) can be used.[8]

  • Prepare an aqueous solution of mRNA in citrate buffer (pH 4.0).

  • Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio to induce nanoparticle self-assembly.

  • Dialyze the resulting nanoparticle suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

  • Sterile-filter the final iPLNP formulation and store at 4°C.

Experimental Workflow: iPLNP Formulation

G start Start lipids Dissolve Lipids in Ethanol (this compound, Helper, Chol, PEG) start->lipids mrna Dissolve mRNA in Citrate Buffer (pH 4.0) start->mrna mix Microfluidic Mixing lipids->mix mrna->mix dialysis Dialysis against PBS (pH 7.4) mix->dialysis filter Sterile Filtration dialysis->filter end Store at 4°C filter->end

Caption: Workflow for the formulation of this compound iPLNPs.

In Vivo mRNA Delivery and Imaging

Objective: To assess the in vivo efficacy and organ selectivity of iPLNP formulations.

Materials:

  • iPLNP formulation containing FLuc mRNA

  • C57BL/6 mice

  • In vivo imaging system (IVIS)

  • Anesthesia

Protocol:

  • Administer the iPLNP formulation to C57BL/6 mice via intravenous (IV) injection at the desired mRNA dose (e.g., 0.05 - 0.25 mg/kg).[8]

  • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[8]

  • Image the mice using an IVIS to detect bioluminescence from the expressed luciferase.

  • Following whole-body imaging, euthanize the mice and isolate the organs of interest (liver, spleen, lungs, heart, kidneys).

  • Image the isolated organs to quantify organ-specific luciferase expression.

  • Process and quantify the images using appropriate software.[8]

Model Membrane Studies for Endosomal Escape
6.3.1. ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the effect of this compound on membrane structure.

Protocol:

  • Prepare liposomes that mimic the composition of the endosomal membrane.

  • Incubate the endosomal mimic liposomes with this compound.

  • Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture with this compound.

  • Analyze the spectra for changes indicative of a transition to a hexagonal HII phase, which is characterized by a specific spectral line shape.[8][9]

6.3.2. Hemolysis Assay

Objective: To assess the membrane-disrupting activity of this compound at different pH values.

Protocol:

  • Prepare red blood cell (RBC) suspensions.

  • Incubate the RBCs with this compound or iPLNPs at various pH levels (e.g., pH 7.4, 6.5, 5.5).

  • Centrifuge the samples to pellet intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release.

  • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100).[8][9]

6.3.3. Förster Resonance Energy Transfer (FRET) Assay

Objective: To measure lipid fusion and membrane rupture.

Protocol:

  • Prepare endosomal mimicking anionic liposomes containing a FRET pair of fluorescently labeled lipids (e.g., NBD-PE and Rho-PE).[8]

  • In the intact liposomes, the close proximity of the FRET pair results in quenching of the donor fluorophore (NBD-PE).

  • Incubate the fluorescently labeled liposomes with iPLNPs at an acidic pH (e.g., 5.5).

  • Monitor the fluorescence of the donor fluorophore over time. An increase in donor fluorescence indicates lipid fusion and membrane disruption, as the distance between the donor and acceptor increases.[8]

Applications in Gene Editing

Beyond mRNA delivery, this compound-based iPLNPs have been successfully used for in vivo CRISPR-Cas9 gene editing.[1] By co-delivering Cas9 mRNA and a single-guide RNA (sgRNA), organ-specific gene editing has been demonstrated in liver and lung.[4][8] For instance, using a Cre-LoxP mouse model, iPLNPs formulated with this compound and 5A2-SC8 mediated Cre mRNA delivery to the liver, while formulations with DDAB targeted the lungs, resulting in tissue-specific expression of a reporter gene.[10]

Conclusion

This compound represents a significant advancement in the field of non-viral gene delivery. Its rational design, based on an understanding of the endosomal escape barrier, has led to a highly effective and versatile tool for delivering nucleic acid therapeutics. The ability to achieve organ-selective delivery by simply altering the helper lipid composition opens up new possibilities for targeted therapies for a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to leverage the potential of this compound in their own work, paving the way for the next generation of genetic medicines.

References

The Pivotal Role of 9A1P9 in Advancing Lipid Nanoparticle-Mediated Therapeutic Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The advent of messenger RNA (mRNA) therapeutics and gene editing technologies has underscored the critical need for sophisticated and efficient delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for nucleic acid delivery, with their success largely dictated by the strategic selection of lipid components. Among these, the novel multi-tail ionizable phospholipid, 9A1P9, has garnered significant attention for its unique structural characteristics and profound impact on the efficacy and tissue-selectivity of LNP formulations. This technical guide provides an in-depth exploration of the multifaceted role of this compound in LNP formulation, offering a comprehensive overview of its mechanism of action, its application in organ-selective drug delivery, and the experimental protocols that underpin its use.

Introduction to this compound: A Novel Ionizable Phospholipid

This compound is a synthetically engineered, multi-tail ionizable phospholipid distinguished by a zwitterionic head group and three hydrophobic tails.[][2] This unique molecular architecture positions this compound as a versatile component in LNP formulations, capable of acting as both a primary ionizable lipid and a helper lipid.[3] Its primary function is to facilitate the encapsulation of nucleic acid payloads and, critically, to promote their release into the cytoplasm of target cells.

Ionizable lipids are a cornerstone of modern LNP technology. They possess a positive charge at an acidic pH, which allows for the condensation of negatively charged nucleic acids during LNP formation.[2] At physiological pH, they remain neutral, minimizing toxicity.[2] Upon cellular uptake into the acidic environment of the endosome, these lipids become protonated, a key step in the process of endosomal escape and cargo release.[2]

Mechanism of Action: Facilitating Endosomal Escape

The efficacy of LNP-mediated delivery is heavily reliant on the ability of the encapsulated cargo to escape the endosome and reach the cytoplasm. This compound plays a crucial role in this process through a mechanism of membrane destabilization.[][4]

Upon endosomal acidification, the zwitterionic headgroup of this compound becomes protonated. This change in charge facilitates an interaction with anionic phospholipids (B1166683) present in the endosomal membrane, leading to the formation of cone-shaped ion pairs.[2] These structures are incompatible with the stable bilayer of the endosomal membrane, inducing a transition to a non-lamellar, inverted hexagonal (HII) phase.[2] This structural rearrangement disrupts the integrity of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytosol.[][2] Notably, this compound exhibits higher membrane-disruptive activity at acidic pH compared to neutral pH, ensuring its action is localized to the endosomal compartment.[4]

Endosomal_Escape_Mechanism cluster_0 Lipid Nanoparticle (LNP) Formulation cluster_1 Cellular Uptake and Endosomal Trafficking cluster_2 Membrane Destabilization and Cargo Release LNP LNP + this compound + mRNA + Other Lipids Endocytosis Endocytosis LNP->Endocytosis Endosome Acidic Endosome (pH ~5-6) This compound Protonation Endocytosis->Endosome Membrane_Interaction Interaction with Endosomal Membrane Formation of Cone-Shaped Ion Pairs Endosome->Membrane_Interaction  Protonated this compound Phase_Transition Bilayer to Hexagonal (HII) Phase Transition Membrane_Interaction->Phase_Transition Cargo_Release mRNA Release into Cytoplasm Phase_Transition->Cargo_Release

Figure 1: Mechanism of this compound-mediated endosomal escape of mRNA from LNPs.

Role in Organ-Selective Delivery

A significant breakthrough associated with this compound is its demonstrated ability to confer organ-selective delivery to LNP formulations.[5] By strategically combining this compound with different types of helper lipids, it is possible to direct the delivery of mRNA to specific tissues, including the liver, spleen, and lungs.[3][4][5] This "Selective Organ Targeting" (SORT) capability is a major advancement in the field, offering the potential to enhance therapeutic efficacy while minimizing off-target effects.[5]

The precise mechanism by which different helper lipids modulate the biodistribution of this compound-containing LNPs is an area of active investigation. It is hypothesized that the physicochemical properties of the resulting LNPs, such as their size, surface charge, and the protein corona they acquire in circulation, are key determinants of their organ tropism.

Organ_Selective_Delivery cluster_LNP Core LNP Components cluster_Helpers Helper Lipids for Organ Targeting cluster_Organs Target Organs This compound This compound DOPE DOPE (Zwitterionic) 5A2_SC8 5A2-SC8 (Ionizable Cationic) DDAB DDAB (Permanently Cationic) mRNA mRNA Cholesterol Cholesterol PEG_Lipid PEG-Lipid Spleen Spleen DOPE->Spleen Liver Liver 5A2_SC8->Liver Lungs Lungs DDAB->Lungs

Figure 2: Logical relationship for organ-selective delivery using this compound with different helper lipids.

Quantitative Data and Formulation Parameters

The performance of this compound-containing LNPs is highly dependent on the precise molar ratios of the lipid components. The following tables summarize key formulation parameters and performance metrics from published studies.

Table 1: LNP Formulation Ratios for Organ-Selective Delivery

Target OrganThis compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Helper Lipid Type
Spleen5530 (DOPE)450.2 (DMG-PEG2000)Zwitterionic
Liver2530 (5A2-SC8)301 (DMG-PEG2000)Ionizable Cationic
Lungs6030 (DDAB)400.4 (DMG-PEG2000)Permanently Cationic

Data sourced from MedchemExpress.com[4]

Table 2: Physicochemical Characteristics of this compound-Containing LNPs

LNP FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound/DDAB/Chol/PEG~150~0.08~ -2.5

Data sourced from Liu et al. (2021) as cited in Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics[6] and Delivery of RNAs to Specific Organs by Lipid Nanoparticles for Gene Therapy.[7]

Table 3: Comparative In Vivo Efficacy

LNP FormulationRelative Luciferase Expression vs. ControlFold Increase in Efficacy
This compoundSignificantly Higher40- to 965-fold vs. DOPE/DSPC

Data sourced from Liu et al. (2021)[5] and Tebubio.[8]

Experimental Protocols

The following provides a generalized workflow for the formulation and in vivo evaluation of this compound-containing LNPs based on methodologies described in the cited literature.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_Characterization Physicochemical Characterization cluster_InVivo In Vivo Evaluation Lipid_Prep Prepare lipid mixture in ethanol (B145695) (this compound, Helper Lipid, Cholesterol, PEG-Lipid) Mixing Rapid mixing of lipid and aqueous phases (e.g., microfluidic device) Lipid_Prep->Mixing NA_Prep Prepare aqueous solution of mRNA in acidic buffer NA_Prep->Mixing Purification Purification and buffer exchange (e.g., dialysis, tangential flow filtration) Mixing->Purification Size_Zeta Measure particle size, PDI, and zeta potential (e.g., Dynamic Light Scattering) Purification->Size_Zeta Encapsulation Determine mRNA encapsulation efficiency (e.g., RiboGreen assay) Purification->Encapsulation Administration Systemic administration to animal model (e.g., intravenous injection in mice) Size_Zeta->Administration Encapsulation->Administration Analysis Assess organ-specific mRNA expression (e.g., bioluminescence imaging for luciferase reporter) Administration->Analysis

Figure 3: General experimental workflow for the formulation and evaluation of this compound LNPs.

LNP Formulation Protocol
  • Preparation of Lipid Stock Solution: Dissolve this compound, the chosen helper lipid (e.g., DOPE, 5A2-SC8, or DDAB), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol at the desired molar ratios (see Table 1).

  • Preparation of Nucleic Acid Solution: Dissolve the mRNA cargo (e.g., Firefly luciferase mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • LNP Assembly: Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined volume ratio, typically using a microfluidic mixing device. This process facilitates the self-assembly of the LNPs.

  • Purification and Buffer Exchange: Remove the ethanol and unencapsulated mRNA, and exchange the buffer to a physiologically compatible buffer (e.g., phosphate-buffered saline, pH 7.4). This is commonly achieved through dialysis or tangential flow filtration.

In Vivo Evaluation Protocol
  • Animal Model: Utilize an appropriate animal model, such as C57BL/6 mice.[4]

  • Administration: Administer the LNP formulation systemically, typically via intravenous injection. The dosage will depend on the specific study, with reported values ranging from 0.05 mg/kg to 0.25 mg/kg of mRNA.[5][9]

  • Assessment of Protein Expression: At a predetermined time point post-injection (e.g., 6 hours), assess the expression of the reporter protein in various organs.[6] For luciferase mRNA, this is accomplished through in vivo bioluminescence imaging.

  • Data Analysis: Quantify the bioluminescence signal from each organ to determine the tissue-specific delivery efficiency of the LNP formulation.

Challenges and Future Directions

Despite its promising attributes, the use of multi-tail ionizable lipids like this compound is not without its challenges. These lipids often possess stable backbones and may exhibit low degradability, raising potential concerns regarding long-term toxicity and immunogenicity with repeated dosing.[2][10] Therefore, thorough safety and toxicology studies are crucial in the preclinical development of any this compound-based LNP formulation.

Future research will likely focus on optimizing the structure of this compound and other multi-tail ionizable lipids to enhance their biodegradability and safety profiles without compromising their high delivery efficiency. Furthermore, a deeper understanding of the molecular interactions that govern the organ-selective properties of these LNPs will enable the rational design of next-generation delivery systems with even greater precision and therapeutic potential.

Conclusion

This compound represents a significant advancement in the field of lipid-based drug delivery. Its unique multi-tail structure and ability to act as a potent membrane-destabilizing agent contribute to its superior in vivo efficacy. The capacity to achieve organ-selective delivery through rational formulation with different helper lipids opens up new avenues for the development of targeted mRNA therapeutics and gene editing strategies. As our understanding of this powerful tool continues to grow, this compound and similar ionizable phospholipids are poised to play a central role in the clinical translation of a new generation of genetic medicines.

References

9A1P9: A Technical Guide to Organ-Selective mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel ionizable phospholipid 9A1P9 and its application in formulating lipid nanoparticles (iPLNPs) for potent and organ-selective delivery of messenger RNA (mRNA). This compound represents a significant advancement in non-viral gene delivery, offering a versatile platform for therapeutic applications requiring targeted protein expression or gene editing in specific tissues.

Core Concept: this compound-Mediated Endosomal Escape

The efficacy of this compound hinges on its unique chemical structure, which facilitates endosomal escape, a critical barrier in nucleic acid delivery.[1][2] Comprising a pH-switchable zwitterionic head and three hydrophobic tails, this compound is designed to interact with endosomal membranes.[1][2] In the acidic environment of the endosome, the this compound molecule adopts a cone shape, which promotes the transformation of the lipid bilayer into a hexagonal (HII) phase. This structural change destabilizes the endosomal membrane, allowing the encapsulated mRNA cargo to be released into the cytoplasm where it can be translated into protein.[1][2]

G cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Target Cell cluster_endosome_detail Mechanism of Endosomal Escape LNP This compound-iPLNP (Neutral Charge) endocytosis Endocytosis LNP->endocytosis endosome Endosome (Acidic pH ~5.5-6.5) endocytosis->endosome Internalization cytoplasm Cytoplasm endosome->cytoplasm Membrane Destabilization & Endosomal Escape protonation This compound Protonation (Adopts Cone Shape) translation mRNA Translation (Ribosome) cytoplasm->translation mRNA Release protein Therapeutic Protein translation->protein phase_trans Hexagonal (HII) Phase Transformation protonation->phase_trans

Figure 1: Mechanism of this compound-mediated mRNA delivery.

Organ-Selective Delivery: The SORT Strategy

A key innovation enabled by this compound is its synergistic function with different "helper" lipids to achieve Selective Organ Targeting (SORT).[1][2] By altering the class of helper lipid in the iPLNP formulation, the biodistribution of the delivered mRNA can be directed to the spleen, liver, or lungs. This is attributed to the different surface charges of the nanoparticles which influence their interaction with serum proteins and subsequent uptake by different organs.[3]

G cluster_formulation iPLNP Formulation cluster_helper Helper Lipid Class cluster_target Target Organ Core Core Components: - this compound - mRNA - Cholesterol - PEG-Lipid Zwitterionic Zwitterionic (e.g., DOPE) Ionizable_Cationic Ionizable Cationic (e.g., 5A2-SC8) Permanent_Cationic Permanently Cationic (e.g., DDAB) Spleen Spleen Zwitterionic->Spleen results in Liver Liver Ionizable_Cationic->Liver results in Lungs Lungs Permanent_Cationic->Lungs results in G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation 1. Formulate this compound-iPLNPs (Microfluidics) Injection 3. Intravenous (i.v.) Injection of iPLNPs Formulation->Injection Animal_Prep 2. Prepare Mouse Model (e.g., C57BL/6 or Ai9) Animal_Prep->Injection Incubation 4. Incubation Period (e.g., 6 hours) Injection->Incubation Luciferin 5a. D-luciferin Injection (for Fluc mRNA) Incubation->Luciferin Harvest 6. Harvest Organs Incubation->Harvest Luciferin->Harvest IVIS 7a. IVIS Imaging & Quantification Harvest->IVIS Microscopy 7b. Fluorescence Microscopy (for Cre mRNA) Harvest->Microscopy

References

An In-depth Technical Guide to 9A1P9 for CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 9A1P9, a novel ionizable phospholipid, and its pivotal role in the delivery of CRISPR-Cas9 components for in vivo gene editing. It details the mechanism of action, experimental validation, and protocols for its application.

Introduction to this compound

This compound is a rationally designed, multi-tail ionizable phospholipid that has emerged as a critical component in advanced lipid nanoparticle (LNP) formulations for nucleic acid delivery.[1][2] Unlike traditional phospholipids (B1166683) used in LNPs, this compound is engineered to facilitate endosomal escape, a major rate-limiting barrier in the delivery of genetic material such as messenger RNA (mRNA) and single-guide RNA (sgRNA) to the cytoplasm.[3] Its chemical structure features a pH-switchable zwitterionic headgroup and three hydrophobic tails. This configuration allows this compound to remain neutral at physiological pH and become protonated and positively charged within the acidic environment of the endosome. This pH-responsive behavior is central to its function.[3]

The core function of this compound in the context of CRISPR-Cas9 is to act as a highly efficient component of the delivery vehicle, specifically ionizable Phospholipid Nanoparticles (iPLNPs), ensuring that the Cas9 nuclease and sgRNA cargo reach the cellular cytoplasm to perform gene editing.

Mechanism of Action: Enhancing Endosomal Escape

The efficacy of this compound hinges on its ability to destabilize the endosomal membrane. After an iPLNP is taken up by a cell via endocytosis, the endosome undergoes acidification.

  • Protonation: The ionizable amine in the this compound headgroup becomes protonated in the low-pH endosomal environment.

  • Shape Transition: This change in charge induces a structural transformation in the this compound molecule, causing it to adopt a cone-like shape.

  • Membrane Destabilization: The accumulation of these cone-shaped lipids within the endosomal membrane promotes a transition from a stable lipid bilayer to an unstable, non-bilayer hexagonal phase.

  • Cargo Release: This disruption of the membrane integrity facilitates the release of the encapsulated CRISPR-Cas9 components (e.g., Cas9 mRNA and sgRNA) from the endosome into the cytoplasm, where they can be translated and trafficked to the nucleus to enact gene editing.

This mechanism represents a significant improvement over previous LNP formulations, leading to substantially higher in vivo efficacy.[4]

G cluster_0 Cellular Uptake and Endosomal Trafficking cluster_1 This compound-Mediated Endosomal Escape cluster_2 CRISPR-Cas9 Gene Editing LNP This compound-iPLNP (Cas9 mRNA + sgRNA) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (Neutral pH) Endocytosis->Endosome Acidification Endosomal Acidification (pH drop) Endosome->Acidification Late_Endosome Late Endosome (Acidic pH) Acidification->Late_Endosome Protonation This compound Protonation (Becomes Cationic) Late_Endosome->Protonation Shape_Change Adopts Cone Shape Protonation->Shape_Change Membrane_Destabilization Hexagonal Phase Transition Shape_Change->Membrane_Destabilization Release Release of Cas9 mRNA and sgRNA into Cytoplasm Membrane_Destabilization->Release Translation Translation of Cas9 mRNA Release->Translation Complex Cas9-sgRNA Complex Assembly Translation->Complex Nucleus Nuclear Translocation Complex->Nucleus Editing Targeted Gene Editing Nucleus->Editing

Caption: Mechanism of this compound-iPLNP mediated CRISPR-Cas9 delivery.

Application in Organ-Selective Gene Editing

A key innovation enabled by this compound is the development of Selective Organ Targeting (SORT) iPLNPs. By combining this compound with different classes of helper lipids, researchers can direct the delivery of CRISPR-Cas9 machinery to specific organs following intravenous administration.[4][5] This has been demonstrated for the spleen, liver, and lungs.

The organ selectivity is determined by the overall charge and properties conferred by the helper lipid in the formulation:

  • Zwitterionic Helper Lipids (e.g., DOPE): Formulations with these lipids tend to target the spleen .

  • Ionizable Cationic Helper Lipids (e.g., 5A2-SC8): These formulations preferentially accumulate in the liver .[4]

  • Permanently Cationic Helper Lipids (e.g., DDAB): These result in iPLNPs that target the lungs .[4]

G cluster_helpers Helper Lipid Class cluster_targets Target Organ Core Core Component: This compound-iPLNP Zwitterionic Zwitterionic (e.g., DOPE) Core->Zwitterionic Ionizable Ionizable Cationic (e.g., 5A2-SC8) Core->Ionizable Permanent Permanently Cationic (e.g., DDAB) Core->Permanent Spleen Spleen Zwitterionic->Spleen Liver Liver Ionizable->Liver Lung Lungs Permanent->Lung

Caption: Logic of organ-selective targeting with this compound-iPLNPs.

Quantitative Data and Performance

This compound-based iPLNPs have demonstrated superior performance compared to nanoparticles formulated with benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). In vivo studies have shown that this compound can exhibit 40- to 965-fold higher efficacy in mRNA delivery.[4]

Table 1: Organ-Selective iPLNP Formulations for CRISPR-Cas9 Delivery Molar ratios of lipid components used in organ-targeting formulations.

Target OrganHelper Lipid ClassHelper Lipid ExampleThis compoundHelper LipidCholesterolDMG-PEG2000
Liver Ionizable Cationic5A2-SC825%30%30%1%
Lungs Permanently CationicDDAB60%30%40%0.4%
Spleen ZwitterionicDOPE55%30%45%0.2%

Table 2: In Vivo Gene Editing Efficiency Summary of representative gene editing results in mice using this compound-iPLNPs to deliver Cas9 mRNA and sgRNA.

Target OrganFormulationTarget GeneMouse ModelEditing Efficiency (%)
Liver This compound–5A2-SC8tdTomato (reporter)Ai9> 10%
Lungs This compound-DDABtdTomato (reporter)Ai9~ 5%
Liver This compound–5A2-SC8PTEN (endogenous)C57BL/6~ 6.1%
Lungs This compound-DDABPTEN (endogenous)C57BL/6~ 4.2%
Note: Efficiency was quantified by T7E1 assay. The total RNA dose was 0.75 mg/kg.[4]

Experimental Protocols

This protocol outlines the formulation of iPLNPs using microfluidic mixing, which ensures reproducible and uniform particle formation.

  • Lipid Stock Preparation:

    • Dissolve this compound, the selected helper lipid (e.g., 5A2-SC8), cholesterol, and DMG-PEG2000 in ethanol (B145695) to prepare a lipid stock solution. The molar ratios should correspond to the target organ as specified in Table 1.

  • Nucleic Acid Preparation:

    • Dilute Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to combine the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic). Rapid mixing precipitates the lipids around the nucleic acid core, forming the iPLNPs.

  • Dialysis and Sterilization:

    • Dialyze the resulting nanoparticle solution against sterile phosphate-buffered saline (PBS, pH 7.4) for at least 2 hours at 4°C to remove ethanol and raise the pH.

    • Sterilize the final iPLNP solution by passing it through a 0.22 µm filter.

    • Characterize the particles for size, polydispersity, and encapsulation efficiency.

This protocol describes the systemic administration of iPLNPs to achieve organ-specific gene editing.

  • Animal Models:

    • Use appropriate mouse models. For reporter assays, Ai9 mice, which contain a loxP-STOP-loxP cassette upstream of a tdTomato reporter, are common.[6] For endogenous gene editing, wild-type strains like C57BL/6 are used.

  • Administration:

    • Administer the sterile iPLNP solution to mice (e.g., 6-8 weeks old) via intravenous (i.v.) injection, typically through the tail vein.

    • The dosage should be calculated based on the total RNA content (e.g., 0.75 mg RNA per kg body weight).

  • Tissue Harvesting:

    • After a set period (e.g., 48-72 hours), humanely euthanize the mice.

    • Perfuse the animals with PBS and harvest the target organs (liver, lungs, spleen) and non-target organs for analysis.

    • Tissues can be flash-frozen for genomic DNA extraction or fixed for histological analysis.

The T7E1 assay is used to detect and quantify insertion/deletion (indel) mutations generated by CRISPR-Cas9.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested tissues.

  • PCR Amplification:

    • Design PCR primers to amplify a 400-1000 bp region surrounding the target site of the sgRNA.

    • Perform PCR on the extracted genomic DNA.

  • Heteroduplex Formation:

    • Denature the PCR products by heating to 95°C.

    • Slowly re-anneal the DNA by gradually cooling. This allows wild-type and edited DNA strands to form heteroduplexes with mismatches at the indel site.

  • T7E1 Digestion:

    • Incubate the re-annealed PCR products with T7 Endonuclease I, which specifically recognizes and cleaves at these mismatch sites.

  • Gel Electrophoresis:

    • Analyze the digested products on a 2% agarose (B213101) gel. The presence of cleaved fragments in addition to the main PCR band indicates successful gene editing.

    • Quantify the band intensities using densitometry to estimate the percentage of gene modification.

G cluster_prep 1. iPLNP Formulation cluster_invivo 2. In Vivo Administration cluster_analysis 3. Gene Editing Analysis (T7E1 Assay) A Prepare Lipid Stock (this compound, Helper, etc.) in Ethanol C Microfluidic Mixing A->C B Prepare RNA Cargo (Cas9 mRNA + sgRNA) in Buffer B->C D Dialysis & Sterilization C->D E Intravenous Injection into Mouse Model D->E F Incubation Period (48-72 hours) E->F G Harvest Target Organs F->G H Genomic DNA Extraction G->H I PCR Amplification of Target Locus H->I J Denaturation & Re-annealing (Heteroduplex Formation) I->J K T7E1 Enzyme Digestion J->K L Agarose Gel Electrophoresis K->L M Quantify Cleavage Bands L->M

Caption: Experimental workflow for in vivo gene editing using this compound-iPLNPs.

Conclusion

This compound represents a significant advancement in non-viral delivery technology for gene therapies. Its unique pH-responsive, membrane-destabilizing properties directly address the critical challenge of endosomal escape, dramatically improving the in vivo efficacy of CRISPR-Cas9 systems. The ability to formulate this compound into SORT-iPLNPs for tissue-specific gene editing opens new avenues for developing targeted genetic medicines with minimized off-target effects in non-target organs. The data and protocols presented herein provide a foundational guide for researchers and developers aiming to leverage this powerful delivery platform.

References

9A1P9 and membrane destabilization explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 9A1P9 and Membrane Destabilization for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a multi-tailed, ionizable phospholipid that has demonstrated significant potential in enhancing the in vivo delivery of mRNA and CRISPR/Cas9 gene editing machinery.[1][2] Its unique pH-sensitive structure allows for efficient destabilization of endosomal membranes, a critical barrier in nucleic acid therapeutics.[3][4] This guide provides a comprehensive overview of this compound, its mechanism of action, and the experimental methodologies used to characterize its function, with a focus on its role in membrane destabilization.

Core Concept: pH-Dependent Membrane Destabilization

At the heart of this compound's efficacy is its ability to respond to the acidic environment of the endosome.[3][5] At physiological pH, the ionizable amine group of this compound is neutral.[5][6] However, upon endocytosis and subsequent acidification of the endosome, the tertiary amine becomes protonated, creating a zwitterionic head group.[3][4] This structural change, in conjunction with its three hydrophobic tails, results in a cone-shaped molecular geometry.[3] This cone shape is critical for inducing a transition in the endosomal membrane from a lamellar phase to a non-bilayer hexagonal HII phase.[3][6] This phase transition disrupts the integrity of the endosomal membrane, facilitating the release of the encapsulated therapeutic cargo into the cytoplasm.[3][5]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of this compound-mediated endosomal escape.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH ~5.5-6.5) LNP Lipid Nanoparticle (LNP) containing this compound (neutral) Endocytosis Endocytosis LNP->Endocytosis Protonation This compound Protonation (Zwitterionic Headgroup) ConeShape Cone-Shaped Geometry of this compound Protonation->ConeShape PhaseTransition Hexagonal HII Phase Transformation ConeShape->PhaseTransition MembraneDestabilization Endosomal Membrane Destabilization PhaseTransition->MembraneDestabilization CargoRelease Cargo Release (mRNA/CRISPR) MembraneDestabilization->CargoRelease Endocytosis->Protonation

Mechanism of this compound-mediated endosomal escape.

Quantitative Data on Efficacy

Lipid nanoparticles formulated with this compound (iPLNPs) have shown markedly superior performance in vivo compared to those formulated with benchmark phospholipids (B1166683) such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).[3][6]

Comparison MetricThis compound iPLNPs vs. DOPE/DSPC LNPsReference
In Vivo Efficacy 40- to 965-fold higher[1][3][6]
Organ Targeting Spleen, Liver, and Lungs (with specific helper lipids)[3][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the membrane-destabilizing properties of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Phase Transformation

Objective: To determine if this compound induces a hexagonal HII phase transition in a model endosomal membrane.

Methodology:

  • Prepare liposomes that mimic the composition of the endosomal membrane.

  • Mix the endosomal mimic liposomes with iPLNPs containing this compound.

  • Acquire ³¹P NMR spectra of the endosomal mimic alone and the mixture.

  • Analyze the spectra for a peak characteristic of the hexagonal HII phase, which indicates a non-bilayer structure and membrane disruption.[6]

Hemolysis Assay for Membrane Disruption

Objective: To assess the pH-dependent membrane-disrupting activity of this compound by measuring the lysis of red blood cells.

Methodology:

  • Prepare suspensions of red blood cells in buffers of varying pH (e.g., pH 5.5, 6.5, 7.4).

  • Add different concentrations of this compound or iPLNPs to the red blood cell suspensions.

  • Incubate the mixtures for a defined period.

  • Centrifuge the samples to pellet intact cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) and a negative control (buffer only). A higher percentage of hemolysis at acidic pH indicates pH-sensitive membrane disruption.[3][4]

Förster Resonance Energy Transfer (FRET) Assay for Lipid Fusion

Objective: To measure the fusion of iPLNPs with model membranes, indicating membrane destabilization.

Methodology:

  • Prepare two populations of model liposomes: one labeled with a FRET donor fluorophore (e.g., NBD-PE) and the other with a FRET acceptor fluorophore (e.g., Rhodamine-PE).

  • Mix the labeled liposomes with unlabeled iPLNPs containing this compound at an acidic pH (e.g., 5.5).

  • Monitor the change in fluorescence intensity over time. An increase in the acceptor fluorescence and a decrease in the donor fluorescence indicate the close proximity of the fluorophores due to lipid mixing, signifying membrane fusion and rupture.[6]

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound-formulated LNPs for mRNA delivery.

G Formulation LNP Formulation (this compound + mRNA + helper lipids) Administration Intravenous (IV) Administration to Mice Formulation->Administration Incubation Incubation Period (e.g., 6 hours) Administration->Incubation Imaging In Vivo Imaging (e.g., IVIS for Luciferase) Incubation->Imaging OrganIsolation Organ Isolation (Liver, Spleen, Lungs, etc.) Imaging->OrganIsolation ExVivoImaging Ex Vivo Organ Imaging OrganIsolation->ExVivoImaging Quantification Quantification of Protein Expression ExVivoImaging->Quantification

Workflow for in vivo evaluation of this compound iPLNPs.

Selective Organ Targeting (SORT)

A key advantage of this compound is its versatility in mediating organ-selective delivery when combined with different classes of helper lipids.[3][6] This "SORT" capability is crucial for directing therapies to specific tissues and minimizing off-target effects.[3][5]

Helper Lipid ClassPredominant Target Organ
Zwitterionic (e.g., DOPE)Spleen
Ionizable Cationic (e.g., 5A2-SC8)Liver
Permanently Cationic (e.g., DDAB)Lungs

This relationship can be visualized as follows:

G cluster_helper Helper Lipid cluster_target Target Organ 9A1P9_LNP This compound iPLNP Core Zwitterionic Zwitterionic (e.g., DOPE) 9A1P9_LNP->Zwitterionic Ionizable Ionizable Cationic (e.g., 5A2-SC8) 9A1P9_LNP->Ionizable Permanent Permanently Cationic (e.g., DDAB) 9A1P9_LNP->Permanent Spleen Spleen Zwitterionic->Spleen Liver Liver Ionizable->Liver Lungs Lungs Permanent->Lungs

This compound-based Selective Organ Targeting (SORT).

Conclusion

This compound represents a significant advancement in lipid nanoparticle technology for nucleic acid delivery. Its pH-sensitive mechanism of membrane destabilization, leading to efficient endosomal escape, addresses a major bottleneck in the field. The ability to achieve organ-selective delivery through rational formulation with helper lipids further underscores its potential for developing targeted and effective genetic medicines. The experimental frameworks provided herein offer a robust starting point for researchers and drug developers looking to leverage the capabilities of this compound in their therapeutic programs.

References

An In-depth Technical Guide to the In Vivo Application of 9A1P9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for utilizing 9A1P9, a novel ionizable phospholipid, for in vivo applications. This compound has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene editing machinery. Its unique properties facilitate enhanced endosomal escape and organ-selective targeting, representing a significant advancement in the field of gene therapy.

Mechanism of Action: Enhanced Endosomal Escape

This compound is a multi-tail ionizable phospholipid designed to overcome one of the primary barriers to in vivo gene delivery: the release of cargo from the endosome into the cytoplasm.[1][2] Its mechanism of action is distinct from traditional phospholipids (B1166683). In the acidic environment of the endosome (pH ~5.5-6.5), the tertiary amine of this compound becomes protonated, inducing a zwitterionic head group.[3] This change, combined with its multiple hydrophobic tails, gives the molecule a cone shape. This "shape-shifting" property promotes the formation of a non-bilayer hexagonal HII phase within the endosomal membrane.[3][4][5] This structural transition destabilizes the endosomal membrane, leading to the efficient release of the encapsulated genetic material (mRNA or CRISPR/Cas9 components) into the cytoplasm where it can exert its biological function.[6]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP Lipid Nanoparticle (LNP) (this compound is neutral) Protonation This compound Protonation (Becomes Zwitterionic) LNP->Protonation Endocytosis HexagonalPhase Hexagonal HII Phase Formation Protonation->HexagonalPhase Induces cone shape MembraneDestabilization Endosomal Membrane Destabilization HexagonalPhase->MembraneDestabilization CargoRelease Cargo Release (mRNA / CRISPR) MembraneDestabilization->CargoRelease Cytoplasm Cytoplasm CargoRelease->Cytoplasm G LipidMixture Lipids in Ethanol (this compound, Helper Lipid, Cholesterol, PEG-lipid) MicrofluidicMixer Microfluidic Mixing LipidMixture->MicrofluidicMixer NucleicAcid Nucleic Acid in Buffer (mRNA or Cas9 mRNA/sgRNA) NucleicAcid->MicrofluidicMixer iPLNPs Self-Assembled iPLNPs MicrofluidicMixer->iPLNPs Dialysis Dialysis/ Purification iPLNPs->Dialysis FinalProduct Sterile iPLNPs for In Vivo Use Dialysis->FinalProduct G cluster_analysis Efficacy Analysis AnimalModel Select Animal Model (e.g., C57BL/6) iPLNP_Admin IV Administration of This compound iPLNPs AnimalModel->iPLNP_Admin TimePoint Wait for Defined Period (e.g., 6h for mRNA, 7d for editing) iPLNP_Admin->TimePoint Imaging In Vivo / Ex Vivo Imaging (for mRNA expression) TimePoint->Imaging Sequencing Genomic DNA Extraction & Sequencing (for gene editing) TimePoint->Sequencing

References

Understanding the Ionizable Nature of 9A1P9: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ionizable nature of a drug candidate is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The extent of ionization, governed by the molecule's pKa and the pH of the surrounding environment, profoundly influences its solubility, permeability, protein binding, and ultimately, its therapeutic efficacy and safety profile. This document provides an in-depth technical overview of the ionizable characteristics of 9A1P9, a novel therapeutic agent. A comprehensive understanding of these properties is essential for researchers, scientists, and drug development professionals to optimize its formulation, predict its in vivo behavior, and unlock its full therapeutic potential.

Physicochemical Properties of this compound

The ionizable groups within this compound contribute significantly to its overall physicochemical profile. The primary acidic and basic dissociation constants (pKa) have been determined experimentally and are summarized below. These values are fundamental for predicting the charge state of this compound in different physiological compartments.

Table 1: Ionization Constants of this compound

ParameterValue (at 25°C)Method
Acidic pKa (pKa₁)3.8 ± 0.1Potentiometric Titration
Basic pKa (pKa₂)8.2 ± 0.2UV-Metric Titration

Experimental Protocols

The determination of the ionization constants of this compound was conducted using established and validated methodologies to ensure accuracy and reproducibility.

1. Potentiometric Titration for Acidic pKa Determination

  • Objective: To determine the acidic dissociation constant (pKa₁) of this compound.

  • Materials: this compound standard, degassed deionized water, certified 0.1 M hydrochloric acid (HCl), certified 0.1 M sodium hydroxide (B78521) (NaOH), potassium chloride (KCl) for ionic strength adjustment.

  • Instrumentation: Calibrated pH meter with a glass electrode, automatic titrator, temperature-controlled reaction vessel.

  • Procedure:

    • A 1 mM solution of this compound was prepared in deionized water with 0.15 M KCl to maintain constant ionic strength.

    • The solution was placed in the temperature-controlled vessel and maintained at 25°C.

    • The solution was initially acidified to approximately pH 2 with 0.1 M HCl.

    • A standardized 0.1 M NaOH solution was used as the titrant and was added in small, precise increments by the automatic titrator.

    • The pH of the solution was recorded after each addition of titrant, allowing for equilibration.

    • The titration was continued until the pH reached approximately 12.

    • The pKa was determined from the titration curve by calculating the pH at which the concentrations of the acidic and conjugate base forms of this compound were equal (half-equivalence point). The data was analyzed using Henderson-Hasselbalch equation-based software.

2. UV-Metric Titration for Basic pKa Determination

  • Objective: To determine the basic dissociation constant (pKa₂) of this compound, particularly for compounds with chromophores that change absorbance with ionization state.

  • Materials: this compound standard, a series of buffer solutions with known pH values ranging from 7 to 10, deionized water.

  • Instrumentation: UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • Procedure:

    • A stock solution of this compound was prepared.

    • A series of solutions were prepared by diluting the this compound stock into the different pH buffers to a final constant concentration.

    • The UV-Vis spectrum of each solution was recorded from 200 to 400 nm at 25°C.

    • The absorbance at a specific wavelength, where the largest change upon ionization was observed, was plotted against the pH of the buffer.

    • The resulting sigmoidal curve was fitted to the appropriate equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizations

Signaling Pathway

The therapeutic effect of this compound is hypothesized to be mediated through the inhibition of the hypothetical "Kinase Signaling Cascade." The ionization state of this compound is crucial for its interaction with the ATP-binding pocket of Kinase A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates 9A1P9_anionic This compound (Anionic) 9A1P9_anionic->KinaseA Inhibits

Caption: Hypothetical signaling pathway inhibited by the anionic form of this compound.

Experimental Workflow

The following diagram outlines the workflow for determining the pKa of this compound using UV-metric titration.

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare this compound Stock Solution C Create Sample Series (this compound in each buffer) A->C B Prepare Buffers (pH 7-10) B->C D Measure UV-Vis Spectrum for each sample C->D E Plot Absorbance vs. pH D->E F Fit Sigmoidal Curve E->F G Determine pKa (Inflection Point) F->G

Caption: Workflow for pKa determination of this compound via UV-metric titration.

Preliminary Research Applications of 9A1P9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9A1P9 is a novel, multi-tail ionizable phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2][3] Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) and promotes efficient endosomal escape, a critical barrier in intracellular drug delivery.[4][5] Developed as a key component of ionizable phospholipid nanoparticles (iPLNPs), this compound has shown remarkable efficacy in the organ-selective delivery of messenger RNA (mRNA) and CRISPR/Cas9 gene-editing components.[4][6] This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in formulating LNPs for targeted therapeutic delivery.

Core Concepts and Mechanism of Action

At the heart of this compound's functionality is its pH-switchable, zwitterionic head and three-tailed hydrophobic structure.[4][5] At physiological pH, this compound is neutral, contributing to the stability of the LNP in circulation. However, upon endocytosis into the acidic environment of the endosome, the tertiary amine in the headgroup of this compound becomes protonated.[5] This charge switch induces a conformational change, causing the iPLNP to adopt a cone shape that facilitates the disruption of the endosomal membrane and the release of its nucleic acid cargo into the cytoplasm.[4] This mechanism of membrane destabilization is significantly more efficient than that of conventional phospholipids (B1166683) like DOPE and DSPC.[5]

Data Presentation

LNP Formulation and Physicochemical Properties

The formulation of this compound-containing LNPs (iPLNPs) is modular and can be tailored for specific applications by incorporating different helper lipids.[6][7] The molar ratios of the lipid components are critical for achieving desired particle size, stability, and in vivo performance.

LNP Component Liver-Targeting Formulation (molar ratio) Spleen-Targeting Formulation (molar ratio) Lung-Targeting Formulation (molar ratio) Function
This compound 255560Primary ionizable phospholipid for endosomal escape
Helper Lipid 5A2-SC8 (30)DOPE (30)DDAB (30)Modulates organ targeting and particle stability
Cholesterol 304540Stabilizes the lipid bilayer
DMG-PEG2000 10.20.4Provides a hydrophilic shield, increasing circulation time

Table 1: Representative molar ratios for organ-selective iPLNP formulations. Note that the specific helper lipid is key to directing organ tropism.[7]

In Vivo Efficacy of this compound-LNPs for mRNA Delivery

The efficacy of this compound-containing LNPs for in vivo mRNA delivery has been demonstrated in murine models using Firefly luciferase (FLuc) mRNA. The data below summarizes the relative luminescence observed in different organs following intravenous administration of organ-selective LNP formulations.

Target Organ LNP Formulation FLuc mRNA Dose (mg/kg) Relative Luminescence (photons/s/cm²/sr)
LiverThis compound-5A2-SC80.05~1 x 10⁹
SpleenThis compound-DOPE0.25~1 x 10⁸
LungThis compound-DDAB0.25~1 x 10⁸

Table 2: In vivo luciferase expression in C57BL/6 mice 6 hours post-injection of organ-targeting iPLNPs. Data are representative values extrapolated from published studies.[5][8][9][10][11]

In Vivo Efficacy of this compound-LNPs for CRISPR/Cas9 Gene Editing

The utility of this compound extends to the delivery of CRISPR/Cas9 components for in vivo gene editing. The following table presents representative data on gene editing efficiency in different organs, as quantified by the T7 Endonuclease I (T7E1) assay.

Target Organ LNP Formulation Total RNA Dose (mg/kg) Target Gene Gene Editing Efficiency (%)
LiverThis compound-5A2-SC80.75PTEN~15-20%
LungThis compound-DDAB0.75PTEN~10-15%

Table 3: Representative in vivo gene editing efficiencies in C57BL/6 mice following a single intravenous dose of iPLNPs co-encapsulating Cas9 mRNA and sgRNA targeting the PTEN gene. Editing efficiency was determined by T7E1 assay.[12]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a general method for formulating this compound-containing LNPs using a microfluidic mixing device.

Materials:

  • This compound, helper lipid, cholesterol, and DMG-PEG2000 dissolved in ethanol (B145695).

  • mRNA or Cas9 mRNA/sgRNA dissolved in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Microfluidic mixing device and cartridges.

  • Dialysis cassettes (10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare the lipid mixture in ethanol according to the desired molar ratios (see Table 1).

  • Prepare the nucleic acid solution in the acidic aqueous buffer.

  • Set up the microfluidic mixing device with a total flow rate and flow rate ratio appropriate for generating LNPs in the desired size range (typically 80-150 nm). A common flow rate ratio is 3:1 (aqueous:ethanolic).

  • Load the lipid and nucleic acid solutions into separate syringes and initiate mixing.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS at 4°C for at least 12 hours to remove ethanol and raise the pH to 7.4.

  • Sterile-filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the LNPs for size, polydispersity index (PDI), and nucleic acid encapsulation efficiency.

In Vivo mRNA Delivery and Bioluminescence Imaging in Mice

This protocol outlines the procedure for assessing the in vivo efficacy of this compound-LNPs for mRNA delivery.

Materials:

  • FLuc mRNA-loaded LNPs.

  • C57BL/6 mice (6-8 weeks old).

  • D-luciferin solution (15 mg/mL in PBS).

  • In vivo imaging system (IVIS) or equivalent.

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Administer the FLuc mRNA-LNPs to mice via intravenous (tail vein) injection at the desired dose.

  • At 6 hours post-injection, anesthetize the mice.

  • Inject D-luciferin intraperitoneally (150 mg/kg).

  • Wait 10 minutes for substrate distribution.

  • Acquire bioluminescence images using the IVIS.

  • Quantify the luminescence signal in specific organs using the accompanying software.

  • For ex vivo analysis, euthanize the mice, harvest the organs, and image them in a petri dish containing D-luciferin solution.[8][9][13]

Quantification of Gene Editing using the T7 Endonuclease I (T7E1) Assay

This protocol describes a method to quantify the frequency of insertions and deletions (indels) generated by CRISPR/Cas9-mediated gene editing.

Materials:

  • Genomic DNA extracted from target tissues.

  • PCR primers flanking the target site.

  • High-fidelity DNA polymerase.

  • T7 Endonuclease I and reaction buffer.

  • Agarose (B213101) gel electrophoresis system.

  • Gel imaging system and analysis software (e.g., ImageJ).

Procedure:

  • Extract genomic DNA from the organs of interest.

  • Amplify the target locus using PCR with high-fidelity polymerase.

  • Purify the PCR product.

  • Denature and re-anneal the PCR products to form heteroduplexes:

    • 95°C for 10 minutes.

    • Ramp down to 85°C at -2°C/second.

    • Ramp down to 25°C at -0.1°C/second.

  • Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-60 minutes.

  • Run the digested products on a 2% agarose gel.

  • Image the gel and quantify the band intensities of the uncut and cleaved DNA fragments.

  • Calculate the indel frequency using the formula: % indel = 100 * (1 - (1 - (sum of cleaved fragments) / (sum of cleaved fragments + uncut fragment)))^0.5[14][15]

Mandatory Visualization

G cluster_0 LNP Formulation and Delivery cluster_1 Cellular Uptake and Endosomal Escape cluster_2 Therapeutic Action cluster_mrna mRNA Pathway cluster_crispr CRISPR/Cas9 Pathway LNP_prep 1. LNP Formulation (Microfluidic Mixing) IV_admin 2. Intravenous Administration LNP_prep->IV_admin Circulation 3. Systemic Circulation IV_admin->Circulation Endocytosis 4. Endocytosis into Target Cell Circulation->Endocytosis Endosome 5. LNP in Endosome (Acidic pH) Endocytosis->Endosome Protonation 6. This compound Protonation & Conformational Change Endosome->Protonation Escape 7. Endosomal Membrane Destabilization & Cargo Release Protonation->Escape mRNA_release 8a. mRNA in Cytoplasm Escape->mRNA_release CRISPR_release 8b. Cas9 mRNA & sgRNA in Cytoplasm Escape->CRISPR_release Translation 9a. Translation to Protein mRNA_release->Translation Protein 10a. Therapeutic Protein Translation->Protein CRISPR_translation 9b. Translation of Cas9 mRNA CRISPR_release->CRISPR_translation RNP_formation 10b. Cas9-sgRNA RNP Formation & Nuclear Import CRISPR_translation->RNP_formation Gene_editing 11b. Gene Editing RNP_formation->Gene_editing

Caption: Workflow of this compound-LNP mediated nucleic acid delivery.

G cluster_0 Experimental Design cluster_1 Analysis cluster_mrna mRNA Delivery Analysis cluster_crispr Gene Editing Analysis Formulate Formulate Organ-Selective This compound-LNPs Inject Inject LNPs into Mice (i.v.) Formulate->Inject Wait Wait for Optimal Expression/Editing (e.g., 6h) Inject->Wait Biolum Bioluminescence Imaging (IVIS) Wait->Biolum Harvest Harvest Organs & Extract gDNA Wait->Harvest Quantify_lum Quantify Signal in Organs Biolum->Quantify_lum PCR PCR Amplify Target Locus Harvest->PCR T7E1 T7E1 Assay PCR->T7E1 Quantify_edit Quantify Indel % (Gel Electrophoresis) T7E1->Quantify_edit

Caption: Experimental workflow for in vivo evaluation of this compound-LNPs.

G LNP iPLNP (Neutral pH) Endosome Acidic Endosome (pH 5.0-6.5) LNP->Endosome Endocytosis Protonated_LNP Protonated iPLNP (Cationic) Endosome->Protonated_LNP Protonation of this compound Membrane Endosomal Membrane Protonated_LNP->Membrane Electrostatic Interaction & Fusion Release Cargo Release Membrane->Release Membrane Destabilization

Caption: Mechanism of this compound-mediated endosomal escape.

References

Methodological & Application

Application Notes and Protocols for 9A1P9-Mediated mRNA Delivery to the Spleen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of messenger RNA (mRNA) to specific organs holds immense therapeutic potential for a variety of diseases, including genetic disorders, infectious diseases, and cancer. The spleen, a key organ of the immune system, is a particularly attractive target for mRNA-based therapies such as vaccines and immunotherapies. This document provides detailed application notes and protocols for the use of the novel ionizable phospholipid, 9A1P9, in lipid nanoparticle (LNP) formulations designed for preferential mRNA delivery to the spleen.

The this compound-based LNP system leverages a multi-component lipid formulation where the interplay between the ionizable lipid and helper lipids dictates organ tropism. Specifically, the combination of this compound with a zwitterionic helper lipid has been demonstrated to effectively target the spleen for mRNA expression. These protocols are based on findings from preclinical studies and are intended to provide a comprehensive guide for the formulation, characterization, and in vivo application of these spleen-tropic LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound-based LNP formulations for spleen-targeted mRNA delivery.

Table 1: this compound LNP Formulation for Splenic Delivery

ComponentMolar Ratio (%)
This compound46
DDAB23
Cholesterol30.7
DMG-PEG0.3

Table 2: Physicochemical Properties of Spleen-Targeting this compound LNPs

ParameterValue
Particle Size~150 nm
Ionizable Lipid:mRNA Ratio18:1 (w/w)

Table 3: In Vivo Transfection Efficiency in Spleen Cell Populations (0.3 mg/kg single injection of Cre mRNA)

Spleen Cell TypeTransfection Efficiency (%)
B cells12
T cells10
Macrophages20

Table 4: In Vivo Gene Editing Efficiency in the Spleen

Target GeneLNP Dose (mg/kg)Gene Editing Efficiency (%)
PTEN0.7528.3

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for Spleen-Targeted mRNA Delivery

This protocol describes the preparation of this compound-containing LNPs for splenic delivery of mRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (zwitterionic helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG)

  • mRNA transcript in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG in ethanol.

    • Combine the lipid stock solutions in a sterile, RNase-free tube to achieve the desired molar ratio (e.g., a specific ratio that has been optimized for spleen targeting, which often involves a higher percentage of the zwitterionic helper lipid DOPE).

  • mRNA Solution Preparation:

    • Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). This acidic environment ensures the ionization of this compound for efficient encapsulation.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

    • Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of LNPs, encapsulating the mRNA.

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 2 hours at 4°C to remove ethanol and unencapsulated mRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Concentrate the purified LNPs using a centrifugal filter device if necessary.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Zeta Potential:

  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using dynamic light scattering (DLS).

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

Protocol 3: In Vivo Administration of this compound LNPs for Spleen Targeting

Materials:

  • This compound-LNP-mRNA formulation

  • Experimental animals (e.g., C57BL/6 mice)

  • Sterile syringes and needles

Procedure:

  • Dose Preparation:

    • Dilute the LNP-mRNA formulation in sterile PBS to achieve the desired final dose (e.g., 0.3 mg/kg or 0.75 mg/kg).

  • Administration:

    • Administer the formulation to the animals via intravenous (IV) injection (e.g., through the tail vein).

  • Post-injection Monitoring and Analysis:

    • Monitor the animals for any adverse effects.

    • At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the animals and harvest the spleen and other organs for analysis.

    • For protein expression analysis, tissue can be processed for immunohistochemistry, western blotting, or flow cytometry.

    • For gene editing analysis, genomic DNA can be extracted from spleen cells for sequencing.

Visualizations

LNP_Formation_Workflow cluster_mrna Aqueous Phase (Acidic Buffer) This compound This compound Microfluidic_Mixing Microfluidic Mixing This compound->Microfluidic_Mixing DOPE DOPE DOPE->Microfluidic_Mixing Cholesterol Cholesterol Cholesterol->Microfluidic_Mixing DMG-PEG DMG-PEG DMG-PEG->Microfluidic_Mixing mRNA mRNA mRNA->Microfluidic_Mixing Self_Assembly Self-Assembly of LNPs Microfluidic_Mixing->Self_Assembly Purification Dialysis & Concentration Self_Assembly->Purification Final_Product Spleen-Targeting mRNA-LNPs Purification->Final_Product

Caption: Workflow for the formulation of this compound-based spleen-targeting mRNA-LNPs.

Spleen_Targeting_Mechanism IV_Injection Intravenous Injection LNP_Circulation LNP in Bloodstream IV_Injection->LNP_Circulation Spleen_Accumulation Accumulation in Spleen LNP_Circulation->Spleen_Accumulation Preferential Distribution Cellular_Uptake Cellular Uptake (Endocytosis) Spleen_Accumulation->Cellular_Uptake Uptake by B cells, T cells, Macrophages Endosomal_Escape Endosomal Escape Cellular_Uptake->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Protein_Translation Translation of mRNA to Protein mRNA_Release->Protein_Translation

Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery to spleen cells.

Concluding Remarks

The this compound-based LNP platform represents a significant advancement in organ-selective mRNA delivery. The protocols and data presented herein provide a foundational framework for researchers to develop and evaluate spleen-targeted mRNA therapeutics. Optimization of lipid ratios, mRNA dose, and delivery vehicle components may be necessary to achieve desired therapeutic outcomes for specific applications. As with all in vivo studies, appropriate ethical guidelines and animal care protocols must be strictly followed.

Application Notes and Protocols for Formulating 9A1P9 Lipid Nanoparticles for Liver Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, exemplified by their success in COVID-19 mRNA vaccines.[1] For therapies targeting the liver, LNPs can be engineered for preferential accumulation in hepatocytes. This is largely achieved through the interaction of apolipoprotein E (ApoE) on the LNP surface with the low-density lipoprotein receptor (LDLR) on hepatocytes.[2][3] The ionizable phospholipid 9A1P9 has demonstrated exceptional in vivo efficacy for liver-targeted mRNA delivery, significantly outperforming traditional phospholipids (B1166683) like DOPE and DSPC.[4][5] This document provides detailed application notes and protocols for the formulation of this compound-containing LNPs for robust liver targeting.

Principle of Liver Targeting with this compound LNPs

The selective delivery of this compound LNPs to the liver is primarily a receptor-mediated process. Upon intravenous administration, LNPs associate with endogenous ApoE in the bloodstream. The ApoE-LNP complex is then recognized by the LDLR, which is highly expressed on the surface of hepatocytes.[2][6] This interaction triggers endocytosis, leading to the internalization of the LNP and its therapeutic cargo into the hepatocyte. The acidic environment of the endosome protonates the ionizable this compound lipid, facilitating endosomal escape and the release of the nucleic acid payload into the cytoplasm to exert its therapeutic effect.[4][7]

Core Components for Liver-Targeting this compound LNPs

A typical formulation for liver-targeted this compound LNPs consists of four key lipid components:

ComponentRole
This compound An ionizable phospholipid that is crucial for nucleic acid encapsulation and endosomal escape.[4][8]
Helper Lipid (e.g., 5A2-SC8) An ionizable cationic lipid that works synergistically with this compound to enhance delivery efficacy to the liver.[4][9]
Cholesterol Provides structural stability to the nanoparticle.[7]
PEG-Lipid (e.g., DMG-PEG2000) A polyethylene (B3416737) glycol-conjugated lipid that controls particle size and prevents aggregation.[7][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and characterization of liver-targeting this compound LNPs based on published data.

Table 1: Formulation Parameters

ParameterValueReference
Lipid Molar Ratio (this compound:5A2-SC8:Cholesterol:DMG-PEG2000) 25:30:30:1[9]
This compound to mRNA Weight Ratio 18:1[9]
Total Flow Rate (TFR) - Representative 12 mL/min[7]
Flow Rate Ratio (Aqueous:Ethanol) - Representative 3:1[10]

Table 2: Physicochemical Characteristics (Representative)

ParameterValueReference
Particle Size (Z-average) ~80 - 150 nm[11][12]
Polydispersity Index (PDI) < 0.2[11][12]
Zeta Potential Slightly negative at neutral pH[13]
mRNA Encapsulation Efficiency > 90%[10][13]

Table 3: In Vivo Efficacy (Representative)

ParameterObservationReference
Organ Targeting Predominantly liver[4][5]
Relative Efficacy 40- to 965-fold higher in vivo efficacy compared to DOPE and DSPC[4]
Gene Silencing/Expression Robust and specific in hepatocytes[5][9]

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • This compound Stock Solution: Prepare a 10 mg/mL solution of this compound in ethanol (B145695).

  • 5A2-SC8 Stock Solution: Prepare a 10 mg/mL solution of 5A2-SC8 in ethanol.

  • Cholesterol Stock Solution: Prepare a 10 mg/mL solution of cholesterol in ethanol.

  • DMG-PEG2000 Stock Solution: Prepare a 10 mg/mL solution of DMG-PEG2000 in ethanol.

  • Storage: Store all lipid stock solutions at -20°C.

Protocol 2: Formulation of this compound LNPs using Microfluidics

This protocol is designed for a microfluidic mixing system, such as the NanoAssemblr platform.

  • Prepare the Lipid Mixture (Organic Phase):

    • In a sterile microcentrifuge tube, combine the lipid stock solutions according to the molar ratio of 25:30:30:1 (this compound:5A2-SC8:Cholesterol:DMG-PEG2000).

    • Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 10-20 mg/mL).

  • Prepare the Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA cargo in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration. The final this compound to mRNA weight ratio should be 18:1.

  • Set up the Microfluidic System:

    • Prime the microfluidic cartridge with ethanol and the aqueous buffer according to the manufacturer's instructions.

    • Set the Total Flow Rate (TFR) to a representative value, for example, 12 mL/min.[7]

    • Set the Flow Rate Ratio (FRR) of the aqueous phase to the organic phase to a representative value, for example, 3:1.[10]

  • Formulate the LNPs:

    • Load the lipid mixture and the nucleic acid solution into their respective syringes.

    • Initiate the mixing process on the microfluidic device. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, using a dialysis cassette (e.g., 10 kDa MWCO) for at least 18 hours to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 3: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in PBS.

    • Measure the Z-average diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP sample in deionized water or a low salt buffer.

    • Measure the zeta potential using Laser Doppler Velocimetry.

  • mRNA Encapsulation Efficiency:

    • Use a nucleic acid quantification assay, such as the RiboGreen assay.

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_post Post-Formulation cluster_characterization Characterization Lipid_Stocks Lipid Stock Solutions (this compound, 5A2-SC8, Chol, DMG-PEG) Microfluidic_Mixing Microfluidic Mixing (e.g., NanoAssemblr) Lipid_Stocks->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA in Aqueous Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization DLS Size & PDI (DLS) Sterilization->DLS Zeta Zeta Potential Sterilization->Zeta RiboGreen Encapsulation Efficiency Sterilization->RiboGreen

Caption: Experimental workflow for this compound LNP formulation and characterization.

Liver_Targeting_Pathway cluster_hepatocyte Hepatocyte Interior LNP This compound LNP Bloodstream Bloodstream LNP->Bloodstream IV Injection ApoE ApoE ApoE->Bloodstream LNP_ApoE ApoE-LNP Complex LDLR LDLR LNP_ApoE->LDLR Receptor Binding Bloodstream->LNP_ApoE ApoE Binding Hepatocyte Hepatocyte Endosome Endosome Hepatocyte->Endosome Endocytosis Acidification Acidification (Low pH) Endosome->Acidification Endosomal_Escape Endosomal Escape Acidification->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Translation Therapeutic Protein Translation mRNA_Release->Translation

Caption: Signaling pathway for liver targeting of this compound LNPs.

References

Application Notes & Protocols for 9A1P9-mediated Gene Insertion

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The 9A1P9 system represents a novel advancement in CRISPR-based technologies, utilizing a programmable CRISPR-associated transposase (CAST) for the highly efficient and targeted insertion of large DNA payloads into the genome.[1][2][3] Unlike traditional CRISPR-Cas9 systems that rely on the host cell's variable homology-directed repair (HDR) pathway for knock-ins, the this compound system employs a robust enzymatic process, leading to higher efficiency and fidelity of gene insertion.[4][5][6] This technology is particularly advantageous for applications requiring the stable integration of genetic material, such as gene therapy research, the creation of reporter cell lines, and other functional genomics studies.[7][8]

The core components of the this compound system are the this compound transposase and a single guide RNA (sgRNA) that directs the transposase to a specific genomic locus.[8] Once at the target site, this compound facilitates the direct insertion of a user-defined DNA payload. A key feature of the this compound system is its recognition of a specific Protospacer Adjacent Motif (PAM) sequence, 5'-NGG-3', which is identical to the widely used Streptococcus pyogenes Cas9, allowing for broad targeting flexibility across the genome.

These application notes provide a comprehensive guide for utilizing the this compound system, from the initial design of the sgRNA and payload donor plasmid to the final analysis of insertion efficiency.

Mechanism of Action

The this compound system functions through a "cut and paste" mechanism, where the transposase excises a DNA payload from a donor plasmid and integrates it into a specific genomic location dictated by the sgRNA.[3]

The key steps are as follows:

  • Complex Formation: The this compound transposase combines with a user-designed sgRNA to form a ribonucleoprotein (RNP) complex.

  • Genomic Targeting: The this compound-sgRNA complex scans the genome for the target sequence, which is complementary to the sgRNA's spacer region and is immediately upstream of the 5'-NGG-3' PAM sequence.[9]

  • DNA Integration: Upon successful binding to the target site, the this compound transposase catalyzes the insertion of the DNA payload from a co-transfected donor plasmid. This payload is flanked by specific transposon recognition sequences that are essential for the integration process.

  • System Dissociation: Following payload integration, the this compound-sgRNA complex dissociates from the genomic DNA.

Mechanism of Action for the this compound System.

Experimental Protocols

Protocol 1: sgRNA and Donor Plasmid Design

1.1. sgRNA Design:

  • Identify a 20-nucleotide target sequence in the gene of interest that is immediately upstream of a 5'-NGG-3' PAM sequence.[9][10]

  • To minimize off-target effects, perform a BLAST search of the 20-nucleotide target sequence against the reference genome of the host organism.[11] Choose a target sequence with minimal homology to other genomic locations.

  • Synthesize and clone the 20-nucleotide target sequence into an appropriate sgRNA expression vector.

1.2. Donor Plasmid Design:

  • The DNA payload to be inserted must be flanked by the this compound-specific transposon end sequences.

  • The payload can include a gene of interest, a reporter gene (e.g., GFP, RFP), and/or a selection marker (e.g., puromycin (B1679871) resistance).

  • The total size of the DNA payload should ideally be between 1 kb and 8 kb for optimal insertion efficiency.

Protocol 2: Delivery of this compound Components into Mammalian Cells

This protocol describes the delivery of the this compound system into a representative mammalian cell line (e.g., HEK293T) using lipofection. The system can be delivered as a three-plasmid system: one expressing the this compound transposase, one expressing the sgRNA, and the donor plasmid containing the payload.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • This compound transposase expression plasmid

  • sgRNA expression plasmid

  • Donor plasmid with payload

  • Lipofection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Plasmid Preparation: In a sterile microcentrifuge tube, dilute the plasmids in Opti-MEM. For a single well of a 24-well plate, use:

    • 250 ng of this compound transposase plasmid

    • 100 ng of sgRNA plasmid

    • 150 ng of donor plasmid

  • Lipofection Reagent Preparation: In a separate tube, dilute the lipofection reagent in Opti-MEM according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted plasmids and the diluted lipofection reagent. Mix gently and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the plasmid-lipid complex dropwise to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection: After 48-72 hours, the cells can be harvested for analysis or subjected to selection if a resistance marker was included in the payload.[12]

Experimental_Workflow Start Start: Experimental Design sgRNA_Design 1. sgRNA Design & Cloning Start->sgRNA_Design Donor_Design 2. Donor Plasmid Design & Cloning Start->Donor_Design Transfection 4. Transfection of this compound Plasmids sgRNA_Design->Transfection Donor_Design->Transfection Cell_Culture 3. Cell Culture & Seeding Cell_Culture->Transfection Incubation 5. Incubation (48-72h) Transfection->Incubation Harvesting 6. Cell Harvesting / Selection Incubation->Harvesting Analysis 7. Analysis of Insertion Efficiency Harvesting->Analysis

General Experimental Workflow for this compound-mediated Gene Insertion.
Protocol 3: Analysis of Insertion Efficiency

The efficiency of payload insertion can be assessed using several methods, depending on the nature of the payload.

3.1. Fluorescence Microscopy (for fluorescent reporter payloads):

  • If a fluorescent reporter (e.g., GFP) was used, the percentage of fluorescent cells can be quantified 48-72 hours post-transfection using a fluorescence microscope or flow cytometer.

3.2. Quantitative PCR (qPCR):

  • Design qPCR primers that specifically amplify the inserted payload DNA.

  • Isolate genomic DNA from the transfected cells.

  • Perform qPCR to quantify the copy number of the inserted payload relative to a reference gene.

3.3. Junction PCR and Sanger Sequencing:

  • To confirm precise integration at the target locus, design one PCR primer that binds within the inserted payload and another that binds to the genomic DNA just outside the target site.

  • Amplify the junction region and verify the product size on an agarose (B213101) gel.

  • For sequence confirmation, the PCR product can be purified and sent for Sanger sequencing.[13]

Data Presentation

The following tables present hypothetical data to illustrate the performance of the this compound system under various conditions.

Table 1: Insertion Efficiency of a 2kb GFP Payload at Different Genomic Loci in HEK293T Cells

Target LocusChromosomeInsertion Efficiency (%)
AAVS11965 ± 4.2
CCR5358 ± 3.5
HPRT1X45 ± 5.1

Table 2: Effect of Payload Size on Insertion Efficiency at the AAVS1 Locus

Payload Size (kb)Insertion Efficiency (%)
172 ± 3.8
265 ± 4.2
451 ± 6.0
832 ± 5.5
1018 ± 4.1

Table 3: Off-Target Analysis by Targeted Next-Generation Sequencing

Target LocusTop Potential Off-Target SiteOff-Target Insertion Frequency (%)
AAVS1Chr4: 12345678< 0.1
CCR5Chr11: 87654321< 0.1
HPRT1ChrX: 135792460.2

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Insertion Efficiency - Poor transfection efficiency. - Suboptimal sgRNA design. - Incorrect donor plasmid design.- Optimize transfection protocol. - Test multiple sgRNAs for the target gene. - Verify the presence of transposon end sequences on the donor plasmid.
High Cell Death - Plasmid DNA toxicity. - Harsh transfection conditions.- Reduce the amount of plasmid DNA. - Use a gentler transfection reagent or electroporation protocol.
Off-Target Insertions - sgRNA has homology to other genomic sites.- Redesign the sgRNA to be more specific. - Perform a thorough bioinformatics analysis to identify and avoid potential off-target sites.

References

Application Notes and Protocols for In Vitro Transcription of mRNA for 9A1P9 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro transcription (IVT) of messenger RNA (mRNA) and its subsequent formulation into lipid nanoparticles (LNPs) utilizing the novel ionizable phospholipid 9A1P9 for targeted delivery. The protocols outlined below are designed to yield high-quality mRNA suitable for therapeutic and research applications, with a focus on achieving efficient encapsulation and organ-selective delivery.

Introduction to In Vitro Transcribed mRNA and this compound-LNP Delivery

In vitro transcription is a cell-free enzymatic process used to synthesize high yields of RNA molecules from a DNA template.[] This technology is central to the development of mRNA-based therapeutics and vaccines.[2] The efficacy of these therapies is critically dependent on the design of the mRNA molecule and the efficiency of the delivery vehicle.[]

Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery due to their ability to protect the mRNA from degradation and facilitate its entry into target cells.[][4] A key innovation in LNP technology is the development of ionizable lipids. The novel ionizable phospholipid, this compound, has demonstrated significantly enhanced in vivo mRNA delivery efficacy compared to traditional phospholipids (B1166683) like DOPE and DSPC.[5][6] A unique feature of this compound is its ability to be formulated with different helper lipids to achieve selective organ targeting (SORT) to the spleen, liver, or lungs, opening new avenues for tissue-specific therapies.[5][6]

This document provides detailed protocols for the synthesis of high-quality mRNA and its formulation into this compound-containing LNPs.

Experimental Workflow Overview

The overall process for generating this compound-LNP encapsulated mRNA involves several key stages, from DNA template preparation to the final characterization of the formulated nanoparticles.

Workflow cluster_0 Phase 1: mRNA Synthesis cluster_1 Phase 2: LNP Formulation cluster_2 Phase 3: Quality Control A DNA Template Preparation B In Vitro Transcription (IVT) A->B C mRNA Capping & Polyadenylation B->C D mRNA Purification C->D E Lipid Mixture Preparation (with this compound) F mRNA-LNP Encapsulation D->F H mRNA Quality Assessment D->H E->F G Purification & Buffer Exchange F->G I LNP Characterization G->I

Caption: Overall experimental workflow from DNA template to final LNP characterization.

Protocols

Protocol 1: DNA Template Preparation

High-quality, linear DNA is essential for efficient IVT.[] PCR amplification is a preferred method for generating templates for small-scale production as it avoids endotoxin (B1171834) contamination.[]

Materials:

  • High-fidelity DNA polymerase

  • Forward primer containing the T7 promoter sequence (5'-TAATACGACTCACTATA-3') upstream of the gene of interest[8]

  • Reverse primer encoding a poly(A) tail

  • dNTPs

  • Plasmid DNA containing the gene of interest

  • Nuclease-free water

  • DNA purification kit

Procedure:

  • Design primers for PCR amplification. The forward primer must include the T7 promoter sequence. The reverse primer should encode a poly(A) tail of a desired length (typically >100 nucleotides).[2]

  • Perform PCR using a high-fidelity DNA polymerase to amplify the DNA template from the plasmid.

  • Purify the PCR product using a suitable DNA purification kit to remove enzymes, dNTPs, and primers.

  • Assess the quality and quantity of the purified linear DNA template using UV spectrophotometry and agarose (B213101) gel electrophoresis. The A260/A280 ratio should be ~1.8.

Protocol 2: In Vitro Transcription (IVT) of mRNA

This protocol describes the enzymatic synthesis of mRNA from the prepared DNA template.[9]

Materials:

  • Purified linear DNA template (from Protocol 1)

  • T7 RNA Polymerase

  • Ribonucleotide triphosphates (NTPs: ATP, CTP, GTP, UTP or a modified uridine (B1682114) like N1-methyl-pseudouridine (m1Ψ) to reduce immunogenicity)[]

  • IVT buffer (typically contains a buffer system near neutral pH, magnesium ions, and DTT)[9][10]

  • RNase inhibitor

  • Nuclease-free water

IVT Reaction Setup:

ComponentFinal ConcentrationExample Volume (for 20 µL reaction)
Nuclease-free water-To 20 µL
IVT Buffer (10x)1x2 µL
NTP mix (25 mM each)2.5 mM each2 µL
Linear DNA Template50-100 ng/µL1 µg (e.g., 2 µL of 500 ng/µL)
T7 RNA Polymerase-2 µL
RNase Inhibitor-1 µL

Procedure:

  • Thaw all components on ice.

  • Assemble the reaction at room temperature in the order listed in the table to avoid precipitation of DNA by spermidine (B129725) in the buffer.

  • Mix gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

  • Incubate at 37°C for 2-4 hours.[9]

  • (Optional) Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to degrade the DNA template.

Protocol 3: mRNA Capping and Poly(A) Tailing

A 5' cap and a 3' poly(A) tail are crucial for mRNA stability and translation efficiency.[2][11] This protocol describes enzymatic capping and tailing post-transcription.

Materials:

  • IVT-synthesized mRNA

  • Vaccinia Capping Enzyme

  • S-adenosylmethionine (SAM)

  • GTP

  • Poly(A) Polymerase

  • ATP

  • Reaction buffers for capping and tailing

  • Nuclease-free water

  • mRNA purification kit or method (e.g., LiCl precipitation, spin columns)[10]

Procedure:

  • Purification after IVT: Purify the mRNA from the IVT reaction mix using an appropriate method to remove enzymes, NTPs, and buffer components.[8]

  • 5' Capping:

    • Set up the capping reaction according to the manufacturer's instructions. A typical reaction includes the purified mRNA, capping enzyme, GTP, SAM, and capping buffer.

    • Incubate at 37°C for 30-60 minutes.

  • Purification after Capping: Purify the capped mRNA to remove the capping reagents.

  • 3' Poly(A) Tailing:

    • Set up the polyadenylation reaction with the capped mRNA, Poly(A) Polymerase, ATP, and the corresponding reaction buffer.

    • Incubate at 37°C for 30 minutes.

  • Final Purification: Perform a final purification of the capped and tailed mRNA. Resuspend the purified mRNA in nuclease-free water.

Protocol 4: Formulation of this compound-LNPs by Microfluidic Mixing

This protocol describes the encapsulation of the synthesized mRNA into LNPs containing the ionizable phospholipid this compound using a microfluidic device.[12][13]

Materials:

  • Purified, capped, and tailed mRNA (from Protocol 3)

  • Ionizable phospholipid this compound

  • Helper lipid (e.g., DOPE for spleen, 5A2-SC8 for liver, DDAB for lung targeting)[5][6]

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG)

  • Ethanol (B145695)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)[14]

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

Lipid Stock Preparation: Prepare a stock solution of the lipids (this compound, helper lipid, cholesterol, PEG-lipid) in ethanol at a specific molar ratio. The optimal ratio will depend on the desired organ targeting and should be empirically determined. A common starting point for LNP formulations is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid of 50:10:38.5:1.5.[14]

Formulation Procedure:

  • Dissolve the purified mRNA in the aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase).[14] The rapid mixing causes the lipids to self-assemble into LNPs, encapsulating the mRNA.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange using dialysis or TFF to remove ethanol and replace the formulation buffer with a storage buffer (e.g., PBS).

Quality Control

Thorough quality control is essential to ensure the efficacy and safety of the final mRNA-LNP product.[15]

mRNA Quality Control Parameters:

ParameterMethodAcceptance Criteria
ConcentrationUV Spectrophotometry (A260)As required for formulation
PurityUV Spectrophotometry (A260/A280)1.8 - 2.0
IntegrityCapillary or Agarose Gel ElectrophoresisSingle, sharp band at the expected size
5' Cap EfficiencyRNase H digestion assay or LC-MS>95%
Poly(A) Tail LengthGel electrophoresis after RNase H digestionHomogeneous population with desired length

LNP Quality Control Parameters:

ParameterMethodAcceptance Criteria
Particle SizeDynamic Light Scattering (DLS)Mean diameter < 100 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialDLS with an electrodeNear-neutral at physiological pH
Encapsulation EfficiencyRiboGreen Assay or similar>90%

Cellular Delivery and Mechanism of Action

The mechanism of this compound-LNP mediated mRNA delivery involves cellular uptake, endosomal escape, and subsequent translation of the mRNA in the cytoplasm.

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Interior lnp This compound-mRNA LNP endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome LNP Internalization escape Endosomal Escape (Membrane Destabilization) endosome->escape This compound Protonation cytoplasm Cytoplasm escape->cytoplasm mRNA Release ribosome Ribosome cytoplasm->ribosome mRNA protein Therapeutic Protein ribosome->protein Translation effect Therapeutic Effect protein->effect

References

Application Notes and Protocols for 9A1P9-Based Lipid Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the synthesis of lipid nanoparticles (LNPs) incorporating the multi-tail ionizable cationic phospholipid 9A1P9. The following sections detail molar ratios for targeted delivery to the spleen, liver, and lungs, along with comprehensive experimental protocols and characterization methods.

Introduction to this compound in Lipid Nanoparticles

This compound is a novel ionizable phospholipid that has demonstrated significant potential in the formulation of LNPs for the delivery of genetic payloads such as mRNA and CRISPR-Cas9 gene-editing components. Its unique multi-tail structure contributes to membrane destabilization, facilitating endosomal escape and efficient cargo delivery into the cytoplasm. A key feature of this compound is its versatility; it can be formulated with various helper lipids to achieve selective organ targeting (SORT), making it a valuable tool for developing tissue-specific therapeutics.

Data Presentation: Molar Ratios for Targeted LNP Synthesis

The molar ratio of the lipid components is a critical parameter that dictates the physicochemical properties and in vivo performance of LNPs. The following tables summarize reported molar ratios for this compound-containing LNPs designed for specific organ targeting.

Table 1: Molar Ratios for Spleen-Targeted this compound LNPs

Ionizable Lipid (this compound)Helper Lipid (Zwitterionic)CholesterolPEG-LipidMolar Ratio (this compound:Helper:Chol:PEG)
This compoundDOPECholesterolDMG-PEG200055 : 30 : 45 : 0.2

Table 2: Molar Ratios for Liver-Targeted this compound LNPs

Ionizable Lipid (this compound)Helper Lipid (Ionizable Cationic)CholesterolPEG-LipidMolar Ratio (this compound:Helper:Chol:PEG)
This compoundMDOA / DODAP / 5A2-SC8CholesterolDMG-PEG200025 : 30 : 30 : 1

Table 3: Molar Ratios for Lung-Targeted this compound LNPs

Ionizable Lipid (this compound)Helper Lipid (Permanently Cationic)CholesterolPEG-LipidMolar Ratio (this compound:Helper:Chol:PEG)
This compoundDDAB / DOTAPCholesterolDMG-PEG200060 : 30 : 40 : 0.4
This compoundDDABCholesterolDMG-PEG200046 : 23 : 30.7 : 0.3

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound-based LNPs. Optimization of specific parameters may be required for different payloads and scales.

Protocol 1: LNP Synthesis via Microfluidic Mixing

This protocol describes a standard method for LNP formulation using a microfluidic device, which allows for controlled and reproducible mixing of the lipid and aqueous phases.

Materials:

  • This compound

  • Helper lipid (DOPE, MDOA, or DDAB/DOTAP)

  • Cholesterol

  • DMG-PEG2000

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 3.2-4.4)

  • mRNA or other genetic payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®) and associated cartridges

  • Syringe pumps

  • Dialysis device (e.g., Pur-A-Lyzer midi dialysis chambers, 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 in 200 proof ethanol to achieve the desired molar ratio (refer to Tables 1-3).

    • The total lipid concentration in the ethanol phase will depend on the desired final LNP concentration and the microfluidic system's parameters. A typical starting point is a total lipid concentration of 10-20 mg/mL.

  • Preparation of Aqueous Phase:

    • Dissolve the mRNA or other genetic payload in the citrate buffer (pH 3.2-4.4). The acidic pH ensures that the ionizable lipids are protonated for efficient encapsulation of the negatively charged payload.

    • The concentration of the payload should be determined based on the desired lipid-to-payload ratio. A common weight ratio of this compound to RNA is 18:1 (w/w).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the ethanol phase. A common starting FRR is 3:1.

    • Set the total flow rate (TFR). The TFR will influence the mixing time and can affect LNP size. A typical TFR is in the range of 2-12 mL/min.

    • Initiate the flow to mix the two phases in the microfluidic cartridge. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.

  • Purification:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and unencapsulated payload, dialyze the LNP solution against PBS (pH 7.4) using a 10 kDa MWCO dialysis device.

    • Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage:

    • For in vivo applications, sterile-filter the purified LNP suspension through a 0.22 µm filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter (size) and PDI of the LNPs.

  • Dilute the LNP suspension in PBS to an appropriate concentration for DLS measurement.

  • A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous LNP population.

2. Zeta Potential Measurement:

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) for the measurement.

  • The zeta potential provides insights into the stability of the LNP formulation and its potential interactions with biological components.

3. Encapsulation Efficiency (EE) and Payload Concentration:

  • Use a fluorescent dye-based assay, such as the RiboGreen assay for RNA, to determine the encapsulation efficiency.

  • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

  • The difference in fluorescence corresponds to the amount of encapsulated payload.

  • Calculate the EE using the following formula: EE (%) = [(Total Payload - Unencapsulated Payload) / Total Payload] x 100

Visualizations

LNP_Synthesis_Workflow cluster_prep Phase Preparation cluster_synthesis LNP Formulation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Stock Lipid Stock Solution (this compound, Helper, Cholesterol, PEG-Lipid in Ethanol) Microfluidic_Mixing Microfluidic Mixing (Controlled Nanoprecipitation) Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (mRNA in Citrate Buffer) Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange & Purification) Microfluidic_Mixing->Dialysis Sterile_Filtration Sterile Filtration (0.22 µm filter) Dialysis->Sterile_Filtration Characterization Characterization (Size, PDI, Zeta Potential, EE) Sterile_Filtration->Characterization

Caption: Workflow for this compound-based LNP Synthesis.

Organ_Targeting_Mechanism cluster_formulation LNP Formulation cluster_circulation Systemic Circulation cluster_targeting Organ Targeting cluster_uptake Cellular Uptake LNP_Core This compound LNP Core Helper_Lipid Helper Lipid (Determines Surface Properties) Protein_Corona Formation of Protein Corona Helper_Lipid->Protein_Corona Adsorption of specific serum proteins Spleen Spleen (Anionic/Zwitterionic Helper Lipid) Protein_Corona->Spleen e.g., β2-glycoprotein I Liver Liver (Ionizable Cationic Helper Lipid) Protein_Corona->Liver e.g., Apolipoprotein E (ApoE) Lung Lung (Permanently Cationic Helper Lipid) Protein_Corona->Lung e.g., Vitronectin Receptor_Uptake Receptor-Mediated Endocytosis Spleen->Receptor_Uptake Liver->Receptor_Uptake Lung->Receptor_Uptake

Caption: Mechanism of this compound LNP Organ Targeting.

Standard Operating Procedure for 9A1P9 Preparation and Application in mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

9A1P9 is a multi-tail ionizable cationic phospholipid designed for the effective in vivo delivery of messenger RNA (mRNA) and for facilitating CRISPR-Cas9 gene editing.[1][2][3] Its formal chemical name is 2-(dioctylamino)ethyl nonyl hydrogen phosphate, with the chemical formula C27H58NO4P and CAS Number 2760467-57-8.[1] this compound is a key component of lipid nanoparticles (LNPs), which are utilized to encapsulate and transport therapeutic nucleic acids into target cells. The unique structure of this compound, featuring a pH-switchable zwitterionic head and three hydrophobic tails, allows it to adopt a cone shape in the acidic environment of the endosome. This conformational change promotes the destabilization of the endosomal membrane, leading to the efficient release of the mRNA cargo into the cytoplasm.[4][5][6]

Mechanism of Action: Endosomal Escape

The primary function of this compound in mRNA delivery is to overcome the endosomal entrapment barrier. After a lipid nanoparticle containing this compound is taken up by a cell via endocytosis, the endosome matures and its internal pH decreases. In this acidic environment, the headgroup of this compound becomes protonated, inducing a change in its molecular geometry. This alteration in shape promotes the formation of a hexagonal HII phase in the endosomal membrane, which destabilizes the lipid bilayer and facilitates the release of the encapsulated mRNA into the cytosol, where it can be translated into the desired protein.[4]

Experimental Protocols

1. Chemical Synthesis of this compound

The synthesis of this compound is based on the methods described by Liu et al. in Nature Materials (2021). The following is a representative protocol.

Materials:

Procedure:

  • Synthesis of 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9):

    • Dissolve nonyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 2-chloro-1,3,2-dioxaphospholane 2-oxide (COP) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9).

  • Synthesis of this compound:

    • Dissolve 2-(dioctylamino)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

    • Add the purified 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9) (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound as a pure compound.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

2. Formulation of this compound-Containing Lipid Nanoparticles (LNPs) for mRNA Delivery

The preparation of LNPs encapsulating mRNA is a critical step for in vivo applications. Microfluidic mixing is the preferred method for producing LNPs with a uniform size and high encapsulation efficiency.

Materials:

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 in ethanol.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (see Table 1 for examples).

    • Vortex the mixture thoroughly to ensure homogeneity.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA to the desired concentration in citrate buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the desired flow rate ratio (FRR) of the aqueous phase to the organic phase (typically 3:1).

    • Set the total flow rate (TFR) to control the nanoparticle size (e.g., 2-12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • Dialyze the LNP solution against PBS (pH 7.4) for at least 4 hours to remove ethanol and raise the pH.

Characterization of LNPs:

  • Size and Polydispersity Index (PDI): Determine the size and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs.

  • mRNA Encapsulation Efficiency: Quantify the amount of mRNA encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).

Data Presentation

Table 1: Exemplary Molar Ratios for Organ-Specific this compound LNP Formulations

Target OrganThis compound (mol%)Helper LipidHelper Lipid (mol%)Cholesterol (mol%)DMG-PEG2000 (mol%)Reference
Spleen55DOPE30450.2[4]
Liver255A2-SC830301[4]
Lungs60DDAB30400.4[4]

Visualizations

G cluster_synthesis Chemical Synthesis of this compound Reactants_P9 Nonyl Alcohol + TEA + COP P9 2-nonyloxy-1,3,2-dioxaphospholane 2-oxide (P9) Reactants_P9->P9 Reaction in DCM Reactants_this compound 2-(dioctylamino)ethanol + TEA + P9 Product_this compound This compound Reactants_this compound->Product_this compound Reaction in DCM G cluster_lnp LNP Formulation via Microfluidics Lipids This compound + Helper Lipid + Cholesterol + PEG-Lipid (in Ethanol) Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA mRNA (in Citrate Buffer) mRNA->Microfluidics LNPs This compound-LNPs Microfluidics->LNPs Purification Dialysis against PBS LNPs->Purification Final_LNPs Purified this compound-LNPs Purification->Final_LNPs G cluster_moa Mechanism of Endosomal Escape Endocytosis LNP Uptake via Endocytosis Endosome LNP in Early Endosome (Neutral pH) Endocytosis->Endosome Acidification Endosome Acidification (pH drop) Endosome->Acidification Protonation This compound Protonation & Shape Change (Cone Shape) Acidification->Protonation Destabilization Hexagonal Phase Formation & Membrane Destabilization Protonation->Destabilization Release mRNA Release into Cytoplasm Destabilization->Release

References

Application Notes & Protocols: 9A1P9 for Preclinical mRNA Delivery and Gene Editing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

9A1P9 is a multi-tail ionizable cationic phospholipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of genetic payloads such as messenger RNA (mRNA) and CRISPR/Cas9 components.[1][2] Its unique structure, featuring a pH-switchable zwitterionic head and multiple hydrophobic tails, promotes the destabilization of endosomal membranes, leading to efficient release of cargo into the cytoplasm.[3][4][5] In preclinical mouse models, lipid nanoparticles formulated with this compound, referred to as ionizable Phospholipid Nanoparticles (iPLNPs), have demonstrated significantly enhanced in vivo efficacy—reportedly 40 to 965-fold higher—compared to nanoparticles formulated with benchmark phospholipids (B1166683) like DOPE and DSPC.[3][6][7]

A key feature of this compound-based iPLNPs is their tunable organ selectivity. By modifying the helper lipid used in the formulation, delivery can be specifically targeted to the liver, spleen, or lungs, making it a versatile tool for tissue-specific therapeutic and research applications.[3][7]

Mechanism of Action: Endosomal Escape

The efficacy of this compound hinges on its ability to overcome the endosomal escape barrier, a critical step for the cytoplasmic delivery of nucleic acids.[5][7]

  • Uptake & Acidification : iPLNPs enter target cells via endocytosis. Inside the endosome, the acidic environment (pH ~5.5) protonates the tertiary amine on the this compound head group.

  • Structural Change : This protonation induces a zwitterionic charge on the head group and causes the molecule to adopt a cone-like shape.[3][4][5]

  • Membrane Destabilization : The cone-shaped this compound lipids insert into the endosomal membrane, disrupting the natural lipid bilayer and promoting the formation of a non-bilayer hexagonal HII phase.[3][4][7]

  • Cargo Release : This structural transformation destabilizes and ruptures the endosomal membrane, releasing the encapsulated mRNA or CRISPR/Cas9 components into the cytoplasm where they can be translated or trafficked to the nucleus.[5]

G cluster_0 Cellular Uptake cluster_1 Endosomal Escape Mechanism cluster_2 Cytoplasmic Delivery iPLNP iPLNP Endocytosis Endocytosis iPLNP->Endocytosis 1. Cell Entry Endosome Endosome Endocytosis->Endosome Acidification Endosome Acidification (pH drop to ~5.5) Endosome->Acidification Protonation This compound Head Group Protonation Acidification->Protonation 2. ShapeChange Cone Shape Adoption Protonation->ShapeChange 3. MembraneInsertion Insertion into Endosomal Membrane ShapeChange->MembraneInsertion 4. HexagonalPhase Hexagonal HII Phase Formation MembraneInsertion->HexagonalPhase 5. Rupture Membrane Rupture HexagonalPhase->Rupture 6. CargoRelease Cargo Release Rupture->CargoRelease Translation mRNA Translation or CRISPR Nuclear Trafficking CargoRelease->Translation 7. Therapeutic Action

Figure 1: Mechanism of this compound-mediated endosomal escape.

Quantitative Data Summary

The following tables summarize the in vivo performance of this compound-formulated iPLNPs in mouse models, primarily based on the findings from Liu et al., 2021.[3]

Table 1: In Vivo Luciferase mRNA Delivery Efficacy Payload: Firefly Luciferase (FLuc) mRNA; Mouse Model: C57BL/6; Administration: Intravenous (IV)

Formulation Helper LipidComparison GroupmRNA Dose (mg/kg)Target OrganFold Increase in Expression (vs. DOPE/DSPC)Reference
MDOADOPE0.25Liver~40x[3]
MDOADSPC0.25Liver~965x[3]
5A2-SC8DLin-MC3-DMA0.05LiverSignificantly Higher[4]

Table 2: Organ-Selective mRNA Delivery with Different Helper Lipids Payload: Firefly Luciferase (FLuc) or Cre Recombinase mRNA; Mouse Model: C57BL/6 or Ai9; Administration: IV

Helper Lipid ClassHelper Lipid ExamplemRNA Dose (mg/kg)Primary Target OrganObserved EffectReference
ZwitterionicDOPE0.25SpleenSelective mRNA expression[3][7]
Ionizable Cationic5A2-SC80.05 - 0.25LiverSelective mRNA expression[3][7]
Permanently CationicDDAB0.25LungsSelective mRNA expression[3][7]

Table 3: In Vivo CRISPR/Cas9 Gene Editing Payload: Cas9 mRNA & sgRNA; Mouse Model: Ai9 (tdTomato reporter); Administration: IV

Formulation (this compound + Helper Lipid)Total RNA Dose (mg/kg)Target GeneTarget OrganOutcomeReference
This compound-5A2-SC80.75Tom1 stop cassetteLiverSpecific tdTomato protein expression in the liver[3]

Experimental Protocols

Protocol 1: Formulation of this compound iPLNPs for In Vivo mRNA Delivery

This protocol describes the formulation of iPLNPs for organ-selective delivery using a microfluidic mixing device, adapted from methodologies described in the literature.[3]

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., 5A2-SC8 for liver, DDAB for lungs) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (in ethanol)

  • mRNA payload (e.g., FLuc mRNA) in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Mixture Preparation:

    • In an ethanol (B145695) solution, combine this compound, the selected helper lipid, cholesterol, and DMG-PEG2000 at a specified molar ratio. A commonly used starting ratio is 25:30:30:1 (this compound : Helper Lipid : Cholesterol : PEG-lipid).[3]

    • Vortex briefly to ensure a homogenous mixture.

  • mRNA Solution Preparation:

    • Dilute the mRNA payload to the desired concentration in a low pH buffer (e.g., 25 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase (mRNA) to the organic phase (lipids) to 3:1.

    • Load the lipid mixture into one syringe and the mRNA solution into another.

    • Pump the two solutions through the microfluidic device according to the manufacturer's instructions to induce nanoparticle self-assembly.

  • Purification and Buffer Exchange:

    • Collect the resulting nanoparticle suspension.

    • Transfer the suspension to a dialysis cassette (10K MWCO).

    • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of PBS, to remove ethanol and exchange the buffer.

  • Characterization and Storage:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., Quant-iT RiboGreen).

    • Store the final iPLNP formulation at 4°C for short-term use.

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_qc Quality Control Lipids 1. Prepare Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing (Aqueous:Organic = 3:1) Lipids->Mixing mRNA 2. Prepare mRNA in Acidic Buffer (pH 4.0) mRNA->Mixing Dialysis 4. Dialysis vs. PBS (18h, 4°C) Mixing->Dialysis QC 5. Characterization (Size, PDI, Zeta, Encapsulation) Dialysis->QC

Figure 2: Workflow for this compound iPLNP formulation.
Protocol 2: In Vivo mRNA Delivery and Biodistribution Analysis in Mice

This protocol outlines the procedure for administering this compound iPLNPs to mice and analyzing the resulting protein expression.

Animal Models:

  • C57BL/6 mice (for general biodistribution)

  • Reporter mice, such as Ai9 (Cre-LoxP system), for gene editing studies.[3][4]

Materials:

  • Prepared this compound iPLNP-mRNA formulation

  • Sterile PBS

  • Insulin syringes (28-30G)

  • In vivo imaging system (IVIS)

  • D-luciferin (for luciferase assays)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Dose Preparation:

    • Dilute the iPLNP stock solution with sterile PBS to achieve the final desired mRNA dose (e.g., 0.05 - 0.75 mg/kg) in a suitable injection volume (typically 100-200 µL for mice).

  • Administration:

    • Administer the diluted iPLNP solution to mice via intravenous (IV) tail vein injection.

  • In Vivo Imaging (Luciferase Reporter):

    • At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice.[3]

    • Administer D-luciferin substrate via intraperitoneal (IP) injection.

    • After ~5 minutes, image the anesthetized mice using an IVIS Lumina system to detect bioluminescence.[3]

  • Ex Vivo Organ Analysis:

    • Immediately following in vivo imaging, euthanize the mice.

    • Perfuse with PBS if required.

    • Isolate key organs (liver, spleen, lungs, heart, kidneys).

    • Image the isolated organs using the IVIS system to quantify organ-specific luminescence.[3]

  • Further Analysis (Optional):

    • For gene editing studies in reporter mice, organs can be sectioned and analyzed via confocal fluorescence microscopy to visualize reporter protein expression (e.g., tdTomato).[3]

    • Homogenize tissues for protein quantification assays (e.g., ELISA) or RNA extraction for qPCR.

G DosePrep 1. Prepare Dose (Dilute iPLNPs in PBS) Injection 2. IV Tail Vein Injection (e.g., 0.25 mg/kg) DosePrep->Injection Wait Wait 6h Injection->Wait Imaging 3. In Vivo Imaging (IVIS) (Anesthesia + Luciferin) Wait->Imaging Euthanize 4. Euthanize & Perfuse Imaging->Euthanize ExVivo 5. Isolate & Image Organs (Liver, Spleen, Lungs, etc.) Euthanize->ExVivo Analysis 6. Data Quantification & Microscopy (optional) ExVivo->Analysis

Figure 3: Workflow for in vivo evaluation in mice.

References

Application Notes and Protocols for 9A1P9 Solutions in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

9A1P9 is a novel multi-tail ionizable cationic phospholipid that has demonstrated significant potential in the field of nucleic acid delivery.[1][2] Its unique structure facilitates the formation of stable lipid nanoparticles (LNPs), termed ionizable phospholipid nanoparticles (iPLNPs), which can efficiently encapsulate and deliver mRNA and CRISPR/Cas9 gene-editing components to specific target organs.[3] Unlike traditional phospholipids (B1166683), this compound promotes membrane destabilization, leading to enhanced endosomal escape of the cargo into the cytoplasm.[1][2] This attribute contributes to a significantly higher in vivo efficacy compared to conventional delivery systems.[3]

These application notes provide detailed protocols for the preparation of this compound-containing iPLNPs for experimental use, along with a summary of their physicochemical properties and in vivo performance.

Data Presentation

Physicochemical Properties of this compound-based iPLNPs

The following table summarizes the typical physicochemical characteristics of this compound iPLNPs formulated for organ-selective delivery. The particle size, polydispersity index (PDI), and encapsulation efficiency are critical parameters that influence the stability and in vivo performance of the nanoparticles.

Formulation (Target Organ)Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG-Lipid)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
Liver This compound5A2-SC850:10:38.5:1.5 (representative)80-120< 0.2> 90%
Spleen This compoundDOPE50:10:38.5:1.5 (representative)90-140< 0.2> 80%
Lung This compoundDDAB50:10:38.5:1.5 (representative)100-150< 0.2> 80%
In Vivo Efficacy of this compound iPLNPs for mRNA Delivery

The organ-selective delivery of mRNA by this compound iPLNPs has been demonstrated in preclinical models. The following table presents representative data on the in vivo efficacy of different formulations.

Formulation (Target Organ)CargoAnimal ModelDosePredominant Organ of ExpressionFold Increase vs. Control (DOPE/DSPC)Reference
This compound-5A2-SC8 (Liver) Luciferase mRNAMice0.05 mg/kgLiver13-fold higher than DLin-MC3-DMA LNPs[4]
This compound-DOPE (Spleen) Luciferase mRNAMice0.25 mg/kgSpleen-[4]
This compound-DDAB (Lung) Luciferase mRNAMice0.25 mg/kgLung-[4]
In Vivo Gene Editing Efficiency of this compound iPLNPs

This compound iPLNPs are also effective vehicles for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo gene editing.

Formulation (Target Organ)Gene TargetAnimal ModelEditing EfficiencyReference
This compound–5A2-SC8 (Liver) Tom1Ai9 miceObserved tdTomato-positive cells[3]
This compound-DDAB (Lung) Tom1Ai9 miceObserved tdTomato-positive cells[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound lipid (powder)

  • Ethanol (B145695) (anhydrous, molecular biology grade)

  • Sterile, RNase-free microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile, RNase-free microcentrifuge tube.

  • Dissolving: Add the appropriate volume of anhydrous ethanol to achieve a stock solution of 10 mg/mL.[1]

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the lipid is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the this compound stock solution at -20°C.[1] The solution is stable for at least 4 years under these conditions.[1]

Protocol 2: Formulation of this compound iPLNPs for mRNA Delivery by Ethanol Injection Method

This protocol describes a general method for preparing this compound iPLNPs using the ethanol injection technique, which is accessible in most laboratory settings. For optimal and more reproducible results, a microfluidic mixing device is recommended.[5]

Materials:

  • This compound stock solution (10 mg/mL in ethanol)

  • Helper lipid stock solution (e.g., DOPE, 5A2-SC8, or DDAB) in ethanol

  • Cholesterol stock solution in ethanol

  • PEG-lipid stock solution (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile, RNase-free

  • Sterile, RNase-free microcentrifuge tubes

  • Syringes and needles (or a microfluidic mixing device)

  • Dialysis cassette (e.g., 10 kDa MWCO) or centrifugal filter units

Procedure:

  • Lipid Mixture Preparation:

    • In a sterile, RNase-free microcentrifuge tube, combine the this compound, helper lipid, cholesterol, and PEG-lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Vortex the lipid mixture gently to ensure homogeneity.

  • Aqueous Phase Preparation:

    • Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • iPLNP Formation (Ethanol Injection):

    • Draw the lipid mixture into a syringe with a needle.

    • Draw the mRNA solution into a separate, larger syringe.

    • Rapidly inject the lipid-ethanol solution into the stirring mRNA aqueous solution. The volume ratio of the aqueous phase to the ethanol phase should be approximately 3:1.

    • Continue to stir the mixture for 30-60 minutes at room temperature.

  • Purification and Buffer Exchange:

    • To remove the ethanol and unencapsulated mRNA, dialyze the iPLNP suspension against sterile PBS at 4°C for at least 12 hours, with at least two changes of PBS.

    • Alternatively, use centrifugal filter units to concentrate the iPLNPs and exchange the buffer to PBS.

  • Characterization and Storage:

    • Measure the particle size, PDI, and zeta potential of the iPLNPs using dynamic light scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.

    • Store the final iPLNP solution at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

Protocol 3: Formulation of this compound iPLNPs for CRISPR/Cas9 Co-delivery

This protocol is an adaptation of Protocol 2 for the co-encapsulation of Cas9 mRNA and sgRNA.

Procedure:

  • Follow steps 1 and 2 from Protocol 2. In the aqueous phase, co-dissolve Cas9 mRNA and sgRNA at the desired weight ratio (e.g., 4:1).[3]

  • Follow steps 3 through 5 from Protocol 2 to form, purify, and characterize the iPLNPs containing the CRISPR/Cas9 components.

Mandatory Visualizations

Signaling Pathway: Mechanism of this compound-mediated Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) iPLNP This compound iPLNP (Neutral Charge) iPLNP_protonated Protonated this compound iPLNP (Zwitterionic) iPLNP->iPLNP_protonated Endocytosis membrane_insertion Insertion into Endosomal Membrane iPLNP_protonated->membrane_insertion hexagonal_phase Hexagonal HII Phase Formation membrane_insertion->hexagonal_phase membrane_disruption Membrane Disruption hexagonal_phase->membrane_disruption cargo_release Cargo Release (mRNA / CRISPR) membrane_disruption->cargo_release cytoplasm Cytoplasm cargo_release->cytoplasm

Caption: Mechanism of this compound-mediated endosomal escape.

Experimental Workflow: LNP-mediated Gene Editing

G start Start prep_lipids 1. Prepare Lipid Stock Solutions (this compound, etc.) start->prep_lipids prep_nucleic_acid 2. Prepare Nucleic Acid (mRNA or Cas9 mRNA/sgRNA) in Aqueous Buffer start->prep_nucleic_acid formulation 3. Formulate iPLNPs (e.g., Ethanol Injection) prep_lipids->formulation prep_nucleic_acid->formulation purification 4. Purify and Concentrate iPLNPs (Dialysis/Filtration) formulation->purification characterization 5. Characterize iPLNPs (Size, PDI, Encapsulation) purification->characterization in_vitro 6a. In Vitro Transfection and Analysis characterization->in_vitro in_vivo 6b. In Vivo Administration to Animal Model characterization->in_vivo analysis 7. Analyze Gene Expression or Editing Efficiency in_vitro->analysis in_vivo->analysis end End analysis->end

Caption: Experimental workflow for this compound iPLNP formulation and application.

References

Application Notes: 9A1P9 for In Vivo Therapeutic Protein Expression and Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and CRISPR/Cas9 components, holds immense promise for treating a wide range of diseases. A primary challenge in this field is the safe and efficient delivery of these large, negatively charged molecules to target cells in vivo. 9A1P9 is a novel, multi-tail ionizable phospholipid designed to overcome this barrier.[1][2][3] It serves as a key component in lipid nanoparticle (LNP) formulations, enabling high-efficiency delivery and, uniquely, organ-selective targeting for in vivo protein expression and gene editing applications.[1][4][5]

Mechanism of Action: Endosomal Escape

Like most nanoparticles, LNPs formulated with this compound enter target cells through endocytosis. The acidic environment of the endosome (pH 5.5-6.5) is crucial for the function of this compound. At physiological pH (~7.4), the ionizable amine group of this compound is largely neutral. However, within the acidic endosome, this group becomes protonated, leading to a positive charge. This pH-switchable zwitterionic head, combined with its three hydrophobic tails, gives the this compound molecule a cone shape.[5] This structure preferentially induces a phase change in the endosomal membrane, promoting the formation of a non-bilayer hexagonal HII phase.[6] This destabilizes the endosomal membrane, allowing the encapsulated nucleic acid cargo (e.g., mRNA) to be released into the cytoplasm, where it can be translated into a therapeutic protein.[7][8]

G cluster_0 Cell Cytoplasm (pH 7.4) cluster_1 Endosome (Acidic pH) LNP LNP (this compound Neutral) LNP_Endosome LNP (this compound Protonated) LNP->LNP_Endosome Endocytosis Membrane_Destabilization Membrane Destabilization (HII Phase) LNP_Endosome->Membrane_Destabilization Cone Shape Induces Stress mRNA_Release mRNA Release Protein Therapeutic Protein mRNA_Release->Protein Translation Membrane_Destabilization->mRNA_Release

Caption: Mechanism of this compound-mediated endosomal escape.

Key Application: Organ-Selective mRNA Delivery

A standout feature of this compound is its ability to direct mRNA delivery to specific organs by altering the "helper lipid" component within the LNP formulation. This "Selective Organ Targeting (SORT)" capability allows for tailored therapeutic action, concentrating the protein expression in the desired tissue and minimizing off-target effects.[4][8][9] By synergistically functioning with different classes of helper lipids, this compound iPLNPs (ionizable Phospholipid Nanoparticles) can be engineered for preferential transfection in the spleen, liver, or lungs following a single intravenous injection.[1][4]

  • Spleen Targeting: Formulations with a zwitterionic helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) direct mRNA expression primarily to the spleen.[4][9]

  • Liver Targeting: Using an ionizable cationic helper lipid, such as 5A2-SC8, results in potent and specific mRNA expression in the liver.[4][9]

  • Lung Targeting: Incorporating a permanently cationic helper lipid like DDAB (Dimethyldioctadecylammonium bromide) redirects the LNPs to mediate high mRNA expression in the lungs.[4][9]

This technology has been successfully applied to deliver Cre recombinase mRNA for gene editing in Cre-LoxP mouse models and Cas9 mRNA/sgRNA for CRISPR-based gene editing in specific organs.[6][10]

Quantitative Data

The performance of this compound-formulated LNPs has been shown to be significantly superior to established lipid delivery systems.

Table 1: In Vivo Efficacy Comparison for Liver mRNA Delivery

LNP Formulation Comparison Benchmark Fold-Increase in Efficacy Reference
This compound-based LNP DOPE-based LNP 40x higher [4][9]
This compound-based LNP DSPC-based LNP 965x higher [4][9]

| this compound-5A2-SC8 iPLNP | DLin-MC3-DMA LNP | 13x higher |[4] |

Table 2: Organ-Selectivity of this compound Formulations

Target Organ Helper Lipid Class Example Helper Lipid Key Formulation Component Resulting Protein Expression
Spleen Zwitterionic DOPE This compound / DOPE Predominantly in Spleen[4][9]
Liver Ionizable Cationic 5A2-SC8 This compound / 5A2-SC8 Predominantly in Liver[4][9]

| Lung | Permanently Cationic| DDAB | this compound / DDAB | Predominantly in Lungs[4][9] |

Protocols

The following protocols provide a framework for the formulation, characterization, and in vivo evaluation of this compound-based LNPs for organ-selective mRNA delivery. These protocols are based on microfluidic mixing, a reproducible method for LNP self-assembly.[2][11][12]

G cluster_prep Phase Preparation cluster_form LNP Formulation cluster_eval Evaluation A 1. Prepare Lipid Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) C 3. Microfluidic Mixing (Aqueous:Lipid Ratio 3:1) A->C B 2. Prepare Aqueous Phase (mRNA in Citrate (B86180) Buffer, pH 4.0) B->C D 4. Purification (Dialysis against PBS, pH 7.4) C->D E 5. Characterization (Size, PDI, Encapsulation) D->E F 6. In Vivo Administration (IV Injection in Mice) E->F G 7. Expression Analysis (IVIS Imaging) F->G

Caption: General workflow for this compound-LNP formulation and evaluation.
Protocol 1: Preparation of Organ-Selective this compound LNP Formulations

This protocol describes the preparation of LNPs using a microfluidic mixing device. It involves combining a lipid mixture in ethanol (B145695) with an mRNA solution in an acidic aqueous buffer.

1.1 Materials

  • This compound Ionizable Phospholipid

  • Helper Lipids: DOPE (for Spleen), 5A2-SC8 (for Liver), DDAB (for Lung)

  • Cholesterol

  • DMG-PEG2000

  • Firefly Luciferase (Fluc) mRNA or other mRNA of interest

  • Ethanol (200 proof, RNase-free)

  • Citrate Buffer (25-50 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr™)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • RNase-free tubes and reagents

1.2 Preparation of Stock Solutions

  • Prepare individual stock solutions of this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 in 100% ethanol. The concentration will depend on the desired final batch size and concentration. A starting concentration of 10-25 mM is common.

  • Ensure all lipids are fully dissolved. Gentle warming or vortexing may be required.

  • Dilute the mRNA stock to the desired concentration in citrate buffer (pH 4.0).

1.3 LNP Formulation via Microfluidic Mixing

  • Prepare the Lipid Phase (Ethanol): In an RNase-free tube, combine the lipid stock solutions (this compound, helper lipid, cholesterol, DMG-PEG2000) to achieve the desired molar ratio for your target organ (see Table 3). Add ethanol to reach the final required volume for the lipid inlet of the microfluidic device.

    Table 3: Molar Ratios for Organ-Selective Formulations

    Target Organ This compound (mol%) Helper Lipid (mol%) Cholesterol (mol%) DMG-PEG2000 (mol%)
    Spleen 55 30 (DOPE) 45 0.2
    Liver 25 30 (5A2-SC8) 30 1.0
    Lung 60 30 (DDAB) 40 0.4

    Molar ratios are derived from published data.[1]

  • Prepare the Aqueous Phase (Citrate Buffer): Use the previously prepared mRNA in citrate buffer (pH 4.0).

  • Set up the Microfluidic Mixer: Prime the device according to the manufacturer's instructions. Set the total flow rate and the flow rate ratio. A common ratio is 3:1 (Aqueous:Ethanol).[11][13]

  • Formulate LNPs: Load the lipid phase and aqueous phase into their respective syringes and start the mixing process. The lipids will self-assemble into LNPs upon rapid mixing with the aqueous phase, encapsulating the mRNA.

  • Purification: Immediately after formulation, dialyze the LNP solution against sterile PBS (pH 7.4) for at least 6 hours or overnight at 4°C to remove ethanol and non-encapsulated mRNA. Change the buffer at least twice.

  • Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm filter. Store at 4°C for short-term use.

Protocol 2: LNP Characterization

2.1 Particle Size and Polydispersity Index (PDI)

  • Dilute a small aliquot of the final LNP suspension in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

  • Expected Results: LNPs should typically be in the range of 80-150 nm with a PDI < 0.2 for in vivo applications.

2.2 mRNA Encapsulation Efficiency

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen™ assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100). Lysis releases the encapsulated mRNA, leading to a large increase in fluorescence.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol 3: In Vivo Evaluation of mRNA Expression

This protocol is for evaluating protein expression in mice following intravenous administration of Fluc mRNA-LNPs.

3.1 Animal Model

  • C57BL/6 mice (6-8 weeks old) are commonly used.[1][4] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2 Administration

  • Dilute the LNP formulation in sterile PBS to the final desired concentration. Doses typically range from 0.05 mg/kg to 0.25 mg/kg of mRNA.[4]

  • Administer the formulation to mice via intravenous (IV) injection (e.g., tail vein).

  • Include a control group injected with PBS.

3.3 Analysis of Protein Expression

  • Protein expression from mRNA is typically rapid and peaks around 6 hours post-injection.[4]

  • At the desired time point (e.g., 6 hours), administer the luciferase substrate (e.g., D-luciferin) to the mice via intraperitoneal (IP) injection.

  • After a short incubation period (5-10 minutes), anesthetize the mice.

  • Image the bioluminescence signal using an In Vivo Imaging System (IVIS).[4]

  • Analyze the images to quantify the photon flux in the whole body and in dissected organs (liver, spleen, lungs, etc.) to confirm organ-selective expression.

References

Troubleshooting & Optimization

Technical Support Center: Improving 9A1P9 Transfection Efficiency In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo transfection efficiency of 9A1P9-formulated lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for in vivo transfection?

This compound is a multi-tail ionizable cationic phospholipid that has demonstrated high efficacy for in vivo mRNA delivery and CRISPR-Cas9 gene editing.[1] Its unique structure promotes membrane destabilization, which is crucial for the endosomal escape of the nucleic acid payload into the cytoplasm.[1] Lipid nanoparticles formulated with this compound have shown significantly higher in vivo mRNA delivery efficiency compared to formulations with other phospholipids (B1166683) like DOPE and DSPC.

Q2: What is the proposed mechanism of action for this compound-containing lipid nanoparticles?

This compound-containing lipid nanoparticles (LNPs) are thought to function through a pH-responsive mechanism. At a physiological pH, the LNPs are relatively neutral, which enhances their biocompatibility.[2] Upon cellular uptake via endocytosis, the LNPs are trafficked into endosomes, which have an acidic environment. In this acidic environment, the ionizable lipid this compound becomes protonated and thus positively charged.[3] This charge switch is believed to promote the disruption of the endosomal membrane, facilitating the release of the encapsulated mRNA or other nucleic acids into the cytoplasm where they can be translated or exert their function.[3]

Q3: What are the key factors influencing the in vivo transfection efficiency of this compound-LNPs?

Several factors can impact the success of in vivo transfection using this compound-LNPs:

  • LNP Formulation and Quality: The molar ratio of the lipid components (this compound, helper lipids, cholesterol, and PEG-lipids), particle size, polydispersity index (PDI), and encapsulation efficiency are critical.[4][5]

  • Dose and Route of Administration: The amount of nucleic acid delivered and the method of injection (e.g., intravenous, intramuscular) will significantly affect biodistribution and transfection efficiency.

  • Animal Model and Target Tissue: The species, strain, age, and health of the animal model can influence the outcome. The vascularization and accessibility of the target tissue also play a crucial role.

  • Quality of the Nucleic Acid: The purity and integrity of the mRNA or plasmid DNA are paramount for successful expression.

Q4: How can I quantify the in vivo transfection efficiency of my this compound-LNP formulation?

A common method for quantifying in vivo transfection efficiency is to use a reporter gene, such as Firefly luciferase or Green Fluorescent Protein (GFP), encapsulated within the LNPs.

  • For Luciferase: Following administration of the LNPs, animals can be imaged using an in vivo imaging system (IVIS) after injection of a luciferin (B1168401) substrate. The bioluminescence signal can be quantified in the whole body or in specific organs after dissection.[6][7]

  • For GFP: Tissues can be harvested, sectioned, and analyzed by fluorescence microscopy to visualize GFP-expressing cells. Alternatively, tissues can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify the percentage of GFP-positive cells.[8]

Q5: What are the typical components of a this compound-LNP formulation?

A typical this compound-LNP formulation consists of four main components:

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal LNP Formulation - Verify the molar ratios of your lipid components. A common starting point for similar LNPs is a molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid around 50:10:38.5:1.5. - Characterize the particle size and polydispersity index (PDI) of your LNP formulation. An ideal size for cellular internalization is approximately 100 nm with a PDI < 0.2.[4] - Ensure high encapsulation efficiency of your nucleic acid.
Poor Quality of Nucleic Acid - Confirm the integrity and purity of your mRNA or plasmid DNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~1.8-2.0).
Inadequate Dose or Administration - Perform a dose-response study to determine the optimal amount of nucleic acid for your specific application and animal model. - Ensure proper administration technique for the chosen route (e.g., intravenous injection into the tail vein).
Issues with Animal Model - Use healthy, low-passage number animals. - Consider the specific characteristics of your chosen animal model and target tissue.
High Toxicity/Adverse Effects In Vivo Excessive LNP Dose - Reduce the administered dose of the LNP formulation.
Toxicity of Formulation Components - Ensure high purity of all lipid components. - Consider optimizing the type and amount of helper lipid and PEG-lipid.
Immune Response to LNPs - The inclusion of PEG-lipids can sometimes elicit an immune response.[10] Consider alternative shielding strategies if this is a concern.
Inconsistent Results Between Experiments Variability in LNP Formulation - Use a consistent and reproducible method for LNP formulation, such as microfluidics, to ensure batch-to-batch consistency.[5]
Inconsistent Animal Handling and Dosing - Standardize all animal procedures, including housing, diet, and injection technique.
Variability in Analysis - Ensure consistent timing for tissue harvesting and analysis post-injection. - Use standardized protocols for reporter gene assays.

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs for mRNA Delivery

This protocol describes the formulation of this compound-containing lipid nanoparticles encapsulating mRNA using a microfluidic mixing method.

Materials:

  • This compound (ionizable cationic lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), sterile

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Sterile, nuclease-free tubes and reagents

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol. A typical concentration is 10-20 mg/mL.

  • Preparation of the Lipid Mixture (Organic Phase):

    • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used starting point for similar ionizable lipids is approximately 50:10:38.5:1.5 (Ionizable lipid:DOPE:Cholesterol:DMG-PEG 2000).

    • Add ethanol to achieve the final desired total lipid concentration for the organic phase.

  • Preparation of the mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Dialysis and Concentration:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated mRNA.

    • If necessary, concentrate the LNPs using a centrifugal filter device.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a fluorescent RNA-binding dye assay (e.g., RiboGreen).

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C.

Protocol 2: In Vivo Administration and Quantification of Transfection Efficiency

This protocol outlines the intravenous administration of this compound-LNPs to mice and subsequent quantification of luciferase expression.

Materials:

  • This compound-LNP formulation encapsulating luciferase mRNA

  • 6-8 week old BALB/c mice (or other suitable strain)

  • Sterile PBS

  • D-luciferin potassium salt

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Tubes for organ collection

Procedure:

  • Preparation of Dosing Solution:

    • Thaw the this compound-LNP formulation on ice.

    • Dilute the LNPs to the desired final concentration in sterile PBS. The final injection volume is typically 100-200 µL per mouse.

  • Intravenous Administration:

    • Warm the mice under a heat lamp to dilate the tail veins.

    • Restrain the mouse and administer the LNP solution via intravenous injection into the lateral tail vein.

  • In Vivo Imaging:

    • At the desired time point post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

    • Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the anesthetized mouse in the IVIS chamber and acquire bioluminescence images.

  • Ex Vivo Organ Imaging and Quantification:

    • Immediately after in vivo imaging, euthanize the mouse by a humane method.

    • Dissect the major organs (liver, spleen, lungs, heart, kidneys).

    • Arrange the organs in a petri dish and image them using the IVIS.

    • Use the imaging software to draw regions of interest (ROIs) around the whole body and individual organs to quantify the bioluminescent signal (total flux in photons/second).[6]

  • Data Analysis:

    • Analyze the quantified bioluminescence data to determine the level and biodistribution of luciferase expression.

    • Compare the results between different LNP formulations or treatment groups.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound-containing lipid nanoparticles from the search results.

Formulation ComponentComparisonFold Increase in EfficacyReference
This compoundvs. DOPE40x
This compoundvs. DSPC965x

Visualized Workflows and Pathways

Signaling Pathway of this compound-LNP Uptake and mRNA Release

LNP_Uptake cluster_extracellular Extracellular Space (Physiological pH) cluster_cell Cell LNP This compound-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (Acidic pH) Endocytosis->Endosome Release mRNA Release Endosome->Release This compound Protonation & Membrane Destabilization Translation Translation Release->Translation Protein Expressed Protein Translation->Protein

Caption: Cellular uptake and endosomal escape of this compound-LNPs.

Experimental Workflow for In Vivo Transfection

experimental_workflow cluster_formulation LNP Formulation & Characterization cluster_invivo In Vivo Experiment cluster_analysis Data Analysis prep_lipids Prepare Lipid Stock Solutions (this compound, DOPE, Chol, PEG) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA in Citrate Buffer prep_mrna->mixing dialysis Dialysis & Concentration mixing->dialysis qc Characterization (Size, PDI, Encapsulation) dialysis->qc dosing Prepare Dosing Solution & Intravenous Injection qc->dosing imaging In Vivo Imaging (IVIS) dosing->imaging dissection Euthanasia & Organ Dissection imaging->dissection exvivo_imaging Ex Vivo Organ Imaging dissection->exvivo_imaging quant Quantify Bioluminescence exvivo_imaging->quant analysis Analyze Biodistribution & Transfection Efficiency quant->analysis

Caption: Workflow for this compound-LNP in vivo transfection and analysis.

Troubleshooting Logic for Low Transfection Efficiency

troubleshooting_workflow start Low In Vivo Transfection Efficiency check_lnp Are LNP characteristics (size, PDI, encapsulation) within optimal range? start->check_lnp check_na Is the nucleic acid (mRNA/pDNA) of high purity and integrity? check_lnp->check_na Yes re_formulate Re-formulate LNPs. Optimize lipid ratios and mixing parameters. check_lnp->re_formulate No check_dose Was the dose and administration route appropriate? check_na->check_dose Yes purify_na Purify nucleic acid. Verify integrity via gel electrophoresis. check_na->purify_na No optimize_dose Perform a dose-response study. Verify administration technique. check_dose->optimize_dose No success Transfection Improved check_dose->success Yes re_formulate->check_lnp purify_na->check_na optimize_dose->check_dose

Caption: Troubleshooting workflow for low in vivo transfection efficiency.

References

Technical Support Center: Optimizing 9A1P9 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Lipid Nanoparticle (LNP) formulations using the ionizable phospholipid 9A1P9. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and offer detailed protocols for successful LNP formulation and optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in an LNP formulation?

A1: this compound is a multi-tail ionizable cationic phospholipid.[1] In an LNP formulation, it plays a crucial dual role. It acts as the primary ionizable lipid, which is essential for encapsulating negatively charged nucleic acid cargo (like mRNA or siRNA) at an acidic pH.[2] Upon cellular uptake into the endosome, the lower pH environment causes this compound to become positively charged, which facilitates the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[3][4]

Q2: What types of helper lipids are compatible with this compound?

A2: this compound is versatile and can be formulated with a range of helper lipids to achieve specific delivery goals.[3] These include zwitterionic phospholipids (B1166683) (e.g., DOPE, DSPC), other ionizable cationic lipids (e.g., 5A2-SC8), and permanently cationic lipids (e.g., DDAB, DOTAP).[4][5] The choice of helper lipid is critical as it can significantly influence the stability, transfection efficiency, and, notably, the organ-specific targeting of the LNP.[4][6]

Q3: What are recommended starting molar ratios for a this compound-based LNP formulation?

A3: The optimal molar ratio depends heavily on the desired therapeutic outcome, particularly the target organ. Based on published studies, here are some empirically determined starting points for organ-selective delivery in mice:[3][5]

  • Spleen-Targeting: this compound : DOPE : Cholesterol : DMG-PEG2000 at a molar ratio of 55 : 30 : 45 : 0.2.[5]

  • Liver-Targeting: this compound : 5A2-SC8 : Cholesterol : DMG-PEG2000 at a molar ratio of 25 : 30 : 30 : 1.[3]

  • Lung-Targeting: this compound : DDAB : Cholesterol : DMG-PEG2000 at a molar ratio of 60 : 30 : 40 : 0.4.[5]

It is crucial to empirically optimize these ratios for your specific application and payload.

Q4: What is the role of Cholesterol and PEG-lipids in this compound formulations?

A4:

  • Cholesterol: As a helper lipid, cholesterol modulates the fluidity and integrity of the lipid bilayer.[7] It fills gaps between phospholipids, enhancing LNP stability during circulation and aiding in membrane fusion events that are critical for endosomal escape.[8]

  • PEG-Lipid (e.g., DMG-PEG2000): The Polyethylene Glycol (PEG) conjugated lipid forms a hydrophilic shield on the surface of the LNP.[8] This steric barrier prevents particle aggregation, reduces opsonization (recognition by the immune system), and prolongs circulation time in the bloodstream.[2][8] The molar percentage of the PEG-lipid is a critical parameter to optimize, as too much can inhibit cellular uptake.[9]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<80%) - Incorrect pH of the aqueous buffer (should be acidic, pH 4-5).- Suboptimal this compound to nucleic acid weight ratio.- Inefficient mixing during formulation.- Ensure the aqueous buffer (e.g., sodium citrate) is at pH 4.0 to protonate this compound for effective cargo binding.[10]- Optimize the weight ratio of this compound to your nucleic acid cargo. A starting point of 18:1 (w/w) has been shown to be effective.[3][5]- If using microfluidics, ensure stable flow rates and check the microfluidic chip for blockages.[11]
High Polydispersity Index (PDI > 0.2) - Poor lipid quality or solubility in the organic phase.- Inconsistent mixing speed or method.- Suboptimal PEG-lipid concentration.- Ensure all lipids are fully dissolved in ethanol (B145695) before mixing.- Use a controlled and reproducible mixing method like a microfluidic system.[12]- Adjust the molar ratio of the PEG-lipid. Increasing the percentage (e.g., from 1% to 2%) can help control particle size and reduce PDI, but may impact efficacy.[9]
Poor In Vitro / In Vivo Efficacy - Inefficient endosomal escape.- LNP instability in biological fluids.- Off-target delivery.- The choice of helper lipid is critical for endosomal escape. Consider screening different helper lipids (e.g., DOPE is known to facilitate this process).[13]- Increase the cholesterol molar ratio to improve LNP stability.[8]- Optimize the this compound-to-helper-lipid ratio based on the desired organ target (see FAQs). The helper lipid choice is a key driver of organ tropism.[3][4]
Unexpected Particle Size - Incorrect Total Flow Rate (TFR) or Flow Rate Ratio (FRR) in the microfluidic system.- Lipid concentration is too high or too low.- PEG-lipid chain length or molar ratio is not optimal.- In microfluidic synthesis, higher TFR and lower FRR (Aqueous:Organic) generally lead to smaller particles. Systematically vary these parameters.[11]- Adjust the total lipid concentration in the ethanol phase.[11]- Screen PEG-lipids with different alkyl chain lengths and PEG lengths, as these significantly impact the final particle size.[8]

Data Presentation: Lipid Ratios and LNP Characteristics

Table 1: Starting Molar Ratios for Organ-Selective this compound LNPs

This table summarizes published molar ratios for formulating this compound-based LNPs designed for targeted delivery to specific organs in mice.

Target OrganIonizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (this compound:Helper:Chol:PEG)Reference(s)
SpleenThis compoundDOPECholesterolDMG-PEG200055 : 30 : 45 : 0.2[3][5]
LiverThis compound5A2-SC8CholesterolDMG-PEG200025 : 30 : 30 : 1[3][5]
LungsThis compoundDDABCholesterolDMG-PEG200060 : 30 : 40 : 0.4[5]
Table 2: General Impact of Lipid Ratio Adjustments on LNP Critical Quality Attributes (CQAs)

This table provides a general guide on how adjusting the proportion of each lipid component can affect key LNP characteristics.

Parameter AdjustedEffect on Particle SizeEffect on PDIEffect on EncapsulationEffect on In Vivo Efficacy
Increase this compound / N:P Ratio May increaseMay increaseGenerally improvesCan improve, but may increase toxicity
Increase Helper Lipid (e.g., DOPE) VariableVariableMay improve stabilityOften enhances endosomal escape and potency
Increase Cholesterol May slightly increaseMay decreaseImproves stabilityIncreases circulation time and stability
Increase PEG-Lipid DecreasesDecreasesMay slightly decreaseDecreases liver uptake, prolongs circulation; too much can reduce cellular uptake

Experimental Protocols

Protocol 1: this compound LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for preparing this compound-based LNPs using a microfluidic mixing device.

Materials:

  • This compound, helper lipid (e.g., DOPE), Cholesterol, DMG-PEG2000

  • Nucleic acid cargo (mRNA, siRNA)

  • Ethanol (200 proof, RNase-free)

  • Aqueous Buffer: 25-50 mM Sodium Citrate, pH 4.0 (RNase-free)

  • Dialysis Buffer: 1x PBS, pH 7.4 (RNase-free)

  • Microfluidic mixer (e.g., NanoAssemblr) and microfluidic chip

  • Syringes and tubing (RNase-free)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Phase (Organic): a. Dissolve this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios (e.g., 55:30:45:0.2 for spleen targeting). b. A typical total lipid concentration is 10-25 mg/mL. c. Ensure complete dissolution by gentle vortexing. Filter through a 0.22 µm syringe filter.

  • Preparation of Aqueous Phase: a. Dilute the nucleic acid cargo in the acidic aqueous buffer (Sodium Citrate, pH 4.0) to the desired concentration.

  • Microfluidic Mixing: a. Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another. b. Set the desired Total Flow Rate (TFR) (e.g., 12 mL/min) and Flow Rate Ratio (FRR) of aqueous to organic phase (typically 3:1). c. Initiate pumping to mix the two phases through the microfluidic chip. d. Collect the resulting nanoparticle suspension from the outlet.

  • Purification and Buffer Exchange: a. To remove ethanol and unencapsulated nucleic acid, dialyze the collected LNP suspension against 1x PBS (pH 7.4) using a dialysis cassette. b. Perform dialysis overnight at 4°C with at least two buffer changes.

  • Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter. b. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in 1x PBS (pH 7.4). Analyze using a DLS instrument (e.g., Malvern Zetasizer) to obtain the Z-average diameter and PDI. An acceptable PDI is typically < 0.2.[14][15]

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic interference.[15] Measure the surface charge in mV using an ELS-capable instrument.

3. Encapsulation Efficiency (EE%) Quantification:

  • Method: RiboGreen Assay (or similar nucleic acid quantification assay).

  • Procedure: a. Total RNA: Lyse a small aliquot of the LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated RNA. Measure the RNA concentration using the RiboGreen assay. b. Free RNA: Measure the amount of unencapsulated RNA in an intact LNP sample (or after separating free RNA using a method like spin columns). c. Calculation: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100. A high EE is typically >90%.[12]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process Formulation & Purification cluster_analysis Characterization (QC) LipidPrep 1. Prepare Lipid Phase (this compound, Helper, Chol, PEG) in Ethanol Mixing 3. Microfluidic Mixing (TFR & FRR Control) LipidPrep->Mixing AqPrep 2. Prepare Aqueous Phase (mRNA/siRNA) in Citrate Buffer pH 4.0 AqPrep->Mixing Dialysis 4. Dialysis vs. PBS pH 7.4 (Ethanol Removal) Mixing->Dialysis Filter 5. Sterile Filtration (0.22 µm filter) Dialysis->Filter Final Final LNP Product Filter->Final DLS Size (DLS) PDI Zeta Zeta Potential EE Encapsulation % (RiboGreen) Final->DLS QC Analysis

Caption: LNP formulation and characterization workflow.

Optimization_Workflow Start Start: Initial this compound Formulation Characterize Characterize LNP (Size, PDI, EE%) Start->Characterize Decision1 CQAs Met? (Size < 150nm, PDI < 0.2, EE > 90%) Characterize->Decision1 AdjustFormulation Adjust Formulation Parameters: - Flow Rate Ratio (FRR) - Total Flow Rate (TFR) - PEG-Lipid % Decision1->AdjustFormulation No InVivoTest In Vitro / In Vivo Test (Efficacy & Toxicity) Decision1->InVivoTest Yes AdjustFormulation->Characterize Re-formulate Decision2 Target Efficacy Met? InVivoTest->Decision2 AdjustRatios Adjust Lipid Ratios: - Screen Helper Lipids - Vary this compound:Helper Ratio - Vary Cholesterol % Decision2->AdjustRatios No End Optimized Formulation Decision2->End Yes AdjustRatios->Characterize Re-formulate

Caption: Decision workflow for optimizing this compound LNP formulations.

LNP_Uptake_Pathway LNP LNP in Circulation (pH 7.4, Neutral this compound) Endocytosis 1. Endocytosis LNP->Endocytosis Cell Target Cell Endosome Endosome (pH ~6.5) Endocytosis->Cell Protonation 2. This compound Protonation (Becomes Cationic) Endosome->Protonation Destabilization 3. Endosomal Membrane Destabilization Protonation->Destabilization Release 4. Cargo Release (mRNA/siRNA) Destabilization->Release Cytoplasm Cytoplasm Release->Cytoplasm Translation 5. Translation (mRNA) or RISC Loading (siRNA) Cytoplasm->Translation

Caption: Simplified pathway of LNP cellular uptake and cargo release.

References

Technical Support Center: 9A1P9-Mediated Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the novel small molecule inhibitor, 9A1P9. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help navigate common challenges and reduce unintended cytotoxicity during your experiments.

Disclaimer: "this compound" is a hypothetical compound identifier used for illustrative purposes. The principles and protocols described herein are based on the established understanding of common small molecule kinase inhibitors and are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-mediated cytotoxicity?

A1: this compound is a potent tyrosine kinase inhibitor (TKI) designed to target the "Fictional Growth Factor Receptor" (FGFR). In many cancer cells, FGFR is overactive, leading to uncontrolled cell growth and survival.[1] this compound inhibits this receptor, blocking downstream signaling through critical survival pathways like the PI3K/Akt and MAPK/ERK pathways.[2][3][4] This inhibition ultimately triggers programmed cell death, or apoptosis.[4]

Q2: Why am I observing high levels of cytotoxicity in my normal (non-cancerous) control cells?

A2: Cytotoxicity in normal cells is a common challenge with TKIs and can be attributed to two main factors:

  • On-target toxicity: Normal cells also rely on tyrosine kinase signaling for essential functions. Inhibition of the intended target in these cells can disrupt normal processes and lead to cell death.[1]

  • Off-target toxicity: Many small molecule inhibitors are not entirely specific and can bind to other kinases with similar structures.[5][6] These unintended interactions can disrupt other vital cellular pathways, causing toxicity.[6][7][8] It is known that small molecule drugs can interact with multiple unintended biological targets, which may lead to toxic events.[9]

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

A3: Inconsistent IC50 values are a frequent issue in cell-based assays. Several factors can contribute to this variability:

  • Cell Health and Passage Number: The health, confluency, and passage number of your cells can significantly affect their sensitivity to a compound.

  • Compound Stability and Solubility: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitation of the compound will lead to inaccurate concentrations.[10]

  • Assay Type and Incubation Time: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can result in different IC50 values.[11] The duration of drug exposure will also influence the outcome.[11]

  • Experimental Consistency: Minor variations in cell seeding density, reagent concentrations, or incubation times can lead to significant differences in results.[1][12]

Q4: How can I determine if the cytotoxicity I'm observing is due to an on-target or off-target effect?

A4: A robust method to differentiate on-target from off-target effects is to use a cell line where the intended target has been genetically removed.[8] By creating a target-knockout cell line using CRISPR/Cas9, you can test the effect of this compound. If the compound still causes cytotoxicity in cells lacking the target protein, the effect is mediated through one or more off-target interactions.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Excessive cytotoxicity at low concentrations, even in cancer cells. The cell line may be highly sensitive to this compound. Off-target effects may be contributing to the toxicity.Perform a detailed dose-response curve with a wider range of concentrations to accurately determine the IC50 value. Consider using a shorter incubation time.
High background signal or "noise" in my cytotoxicity assay. The compound may be interfering with the assay reagents (e.g., reducing MTT). Bubbles in the wells of the plate. High turbidity of the cell suspension.Run a cell-free control with the compound and assay reagents to check for direct interference. Be careful not to introduce bubbles when adding reagents. If the cell suspension is turbid, you can measure the optical density at 600 nm and subtract this from your 450 nm readings.[13]
My "untreated" or vehicle control cells show poor viability. The solvent (e.g., DMSO) concentration may be too high. The cells may be unhealthy or seeded at too low a density.Ensure the final solvent concentration is not toxic to your cells (typically ≤0.5% for DMSO). Use healthy, low-passage cells and optimize your seeding density.
I see a decrease in cell number, but my apoptosis assay is negative. The compound may be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). The timing of the apoptosis assay may be off.Perform a cell cycle analysis (e.g., by flow cytometry) to check for cell cycle arrest. Conduct a time-course experiment to measure apoptosis at different time points post-treatment.
Visualizing Signaling and Experimental Logic

To better understand the processes involved, the following diagrams illustrate the key signaling pathway, a general workflow for assessing cytotoxicity, and a troubleshooting decision tree.

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Off-Target Analysis A 1. Dose-Response Assay (e.g., CCK-8) B 2. Determine IC50 Value A->B C 3. Apoptosis Assay (Annexin V/PI) B->C D 4. Caspase Activity Assay C->D E 5. Western Blot for Signaling Proteins D->E F 6. Compare with Structurally Unrelated Inhibitor E->F G 7. Use Target Knockout Cell Line F->G

Caption: Workflow for assessing and mitigating cytotoxicity.

Troubleshooting_Tree A Inconsistent IC50 Values? B Check Cell Health & Passage Number A->B Yes F Unexpected Cytotoxicity in Controls? A->F No C Standardize Seeding Density B->C D Validate Compound Solubility & Stability C->D E Use Orthogonal Assay (e.g., LDH release) D->E G Verify On-Target Pathway (p-Akt levels) F->G Yes H Test in Target Knockout Cells G->H I Perform Kinase Profiling Screen H->I

Caption: Troubleshooting decision tree for unexpected results.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure your results for clear comparison.

Table 1: Dose-Response of this compound in Different Cell Lines (72h Exposure)

Cell LineIC50 (µM)Max Inhibition (%)
Cancer Line A (FGFR-amplified)0.595%
Cancer Line B (FGFR-normal)5.280%
Normal Fibroblasts15.860%

Table 2: Effect of Co-treatment on this compound Cytotoxicity in Cancer Line A

TreatmentCell Viability (%)Fold Change in IC50
This compound (0.5 µM)50%-
This compound + PI3K Inhibitor (1 µM)35%0.7
This compound + MAPK Inhibitor (1 µM)65%1.3

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.[13][14][15]

Materials:

  • Cell Counting Kit-8 (CCK-8) reagent[13]

  • 96-well plates

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells in the exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[10] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).[1][10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • Assay: Add 10 µL of CCK-8 solution to each well.[14][15] Incubate for 1-4 hours at 37°C.[14][15]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[10][11]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol is for differentiating between healthy, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[16][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[16]

  • Cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Preparation: Seed and treat cells with this compound for the desired time. Include positive and negative controls.[16]

  • Harvest Cells: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[18]

  • Washing: Discard the supernatant and wash the cells once with cold PBS.[16][18] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16][19]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18] Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][18][19]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[16][19] Keep samples on ice and protected from light.

  • Analysis: Analyze the samples by flow cytometry as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.[16][17]

Protocol 3: Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases, which are hallmarks of apoptosis.[20][21]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)[20][21][22]

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the cell viability protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[21][22]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[22]

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[20][22]

  • Data Analysis: Normalize the results to the number of cells or protein concentration if necessary. Compare the caspase activity in treated samples to the vehicle control.

References

Technical Support Center: 9A1P9 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable phospholipid 9A1P9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is a multi-tail, ionizable cationic phospholipid designed for enhanced in vivo delivery of nucleic acids like messenger RNA (mRNA) and CRISPR-Cas9 components.[1][2] Its unique structure, featuring a pH-switchable zwitterionic head and multiple hydrophobic tails, facilitates highly efficient endosomal escape.[3] In the acidic environment of the endosome, this compound adopts a cone shape that promotes the formation of a non-bilayer hexagonal (HII) phase in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. This mechanism results in significantly higher in vivo efficacy compared to traditional helper lipids like DOPE and DSPC.[4][5]

Q2: What are the key components of a this compound-based LNP formulation?

A2: A typical this compound LNP formulation, often referred to as an ionizable phospholipid nanoparticle (iPLNP), consists of four main components:

  • Ionizable Phospholipid: this compound is the core functional component for encapsulation and endosomal escape.

  • Helper Lipid: These lipids contribute to the particle's structure and can be used to target specific organs. The choice of helper lipid (zwitterionic, ionizable cationic, or permanently cationic) can direct the LNPs to the spleen, liver, or lungs, respectively.[4][5]

  • Cholesterol: A structural lipid that helps stabilize the nanoparticle and modulate membrane fluidity.[6]

  • PEGylated Lipid (e.g., DMG-PEG2000): This component forms a hydrophilic corona on the surface of the LNP, which provides steric stabilization to prevent aggregation and prolongs circulation time in vivo.[7]

Q3: What is the primary advantage of using this compound for organ-selective delivery?

A3: The primary advantage is its versatility in achieving "Selective Organ Targeting" (SORT) by synergistically functioning with different classes of helper lipids.[4] By simply changing the helper lipid in the formulation, researchers can direct the LNP to deliver its payload preferentially to the spleen (with zwitterionic lipids like DOPE), the liver (with ionizable cationic lipids like 5A2-SC8), or the lungs (with permanently cationic lipids like DDAB).[4][5]

Q4: How should this compound and the resulting LNPs be stored?

A4: this compound is typically stored as a solution in ethanol (B145695) at -20°C.[8] For the formulated LNPs, long-term stability is a critical challenge.[9][10] To prevent aggregation and degradation of the LNP structure and its nucleic acid cargo, storage at low temperatures, ranging from 4°C for short-term to -80°C for long-term, is recommended.[9] Freeze-thaw cycles should be avoided as they can compromise particle integrity. For extended shelf-life, lyophilization (freeze-drying) with the use of cryoprotectants is a common strategy.

Troubleshooting Guide

This guide addresses common challenges encountered during the formulation and characterization of this compound LNPs.

Problem / QuestionPotential CausesRecommended Solutions & Troubleshooting Steps
High Particle Size (>150 nm) or Polydispersity Index (PDI > 0.2) 1. Suboptimal Mixing: Inefficient or slow mixing in the microfluidic system.[9] 2. Incorrect Flow Rates: Total Flow Rate (TFR) is too low, or Flow Rate Ratio (FRR) is not optimal. 3. Lipid Solubility Issues: Lipid components (especially cholesterol) are not fully dissolved in ethanol before mixing. 4. Aggregation: Insufficient PEG-lipid concentration or inappropriate buffer conditions post-formulation.Refine Mixing Parameters:Increase TFR: Higher TFR generally leads to faster mixing and smaller particles. • Optimize FRR: An FRR of 3:1 (Aqueous:Organic) is a common starting point that balances size and encapsulation. Adjust as needed. Check Component Solubility: • Ensure all lipids are fully dissolved in ethanol, gently warming if necessary (especially for cholesterol), before drawing into the syringe. Adjust Lipid Ratios: • Ensure the PEG-lipid is at an appropriate molar percentage (typically 1.5-2.5 mol%) for steric stabilization.
Low mRNA Encapsulation Efficiency (EE% < 80%) 1. Incorrect N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the mRNA is too low. 2. Suboptimal pH: The pH of the aqueous buffer (containing mRNA) is too high, preventing proper protonation of this compound. 3. Inefficient Mixing: Poor mixing leads to incomplete interaction between the lipids and the mRNA.[9] 4. Inaccurate RNA Quantification: Issues with the RiboGreen assay or standard curve.Optimize Formulation Parameters:Adjust N/P Ratio: Increase the amount of ionizable lipid relative to the mRNA. N/P ratios are critical for efficient complexation. A common starting this compound:mRNA weight ratio is 18:1. • Verify Buffer pH: Ensure the aqueous buffer (e.g., sodium acetate, citrate) is acidic (pH 4.0 is common) to ensure the ionizable lipid is positively charged. Improve Mixing: • Use a reproducible microfluidic system. Ensure the FRR is optimized (e.g., 3:1) to promote high encapsulation.[9] Validate Assay: • Re-run the RiboGreen assay, ensuring proper lysis of LNPs with a detergent (e.g., Triton X-100) for the "total RNA" measurement and preparing a fresh standard curve.[2]
Poor Formulation Stability (Aggregation Over Time) 1. Insufficient PEGylation: The PEG-lipid concentration is too low to prevent particle fusion. 2. Inappropriate Storage: Storage temperature is too high, or samples are undergoing freeze-thaw cycles.[9] 3. Residual Ethanol: Incomplete removal of ethanol after formulation can affect stability. 4. Incorrect Buffer/pH: The final storage buffer (e.g., PBS) is not at a neutral pH.Optimize Formulation & Storage:Confirm PEG-lipid mol%: Ensure adequate PEG-lipid is used (e.g., 1.5 mol%). • Purify Thoroughly: Use dialysis or tangential flow filtration (TFF) to completely remove ethanol and exchange the buffer to a neutral pH (e.g., PBS pH 7.4). • Adhere to Storage Protocols: Store LNPs at 4°C for short-term use and at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[9]
Batch-to-Batch Variability 1. Inconsistent Manual Steps: Variations in manual pipetting or preparation of stock solutions. 2. Fluctuations in Microfluidic System: Changes in pump pressure or blockages in the microfluidic chip. 3. Lipid Stock Degradation: Degradation of lipid components over time or due to improper storage.Standardize Procedures:Use a Microfluidic Mixer: This is the preferred method for ensuring reproducible mixing conditions. • Prepare Fresh Stock Solutions: Prepare lipid and buffer solutions fresh when possible, or validate their stability over time. • Maintain Equipment: Regularly clean and inspect the microfluidic device and tubing to ensure consistent performance. Prime the system before each run.

Quantitative Data Summary

The following tables summarize typical formulation parameters and expected physicochemical characteristics for this compound-based LNPs designed for targeting different organs, based on published literature.[4][8]

Table 1: Molar Ratios for Organ-Selective this compound Formulations

Target OrganIonizable LipidHelper LipidCholesterolPEG-LipidMolar Ratio (this compound : Helper : Chol : PEG)
Spleen This compoundDOPE (zwitterionic)CholesterolDMG-PEG200055 : 30 : 45 : 0.2
Liver This compound5A2-SC8 (ionizable cationic)CholesterolDMG-PEG200025 : 30 : 30 : 1
Lungs This compoundDDAB (permanently cationic)CholesterolDMG-PEG200060 : 30 : 40 : 0.4

Table 2: Typical Physicochemical Characteristics

ParameterTarget ValueMethod of Analysis
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Encapsulation Efficiency (EE%) > 90%RiboGreen Assay
Zeta Potential (Post-Dialysis) Near-neutral (-10 to +10 mV)Electrophoretic Light Scattering

Experimental Protocols

Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing

This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device (e.g., NanoAssemblr).

Materials:

  • This compound (in ethanol)

  • Helper lipid (e.g., 5A2-SC8 for liver targeting) (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (in ethanol)

  • mRNA (e.g., Luciferase mRNA)

  • Sodium Acetate Buffer (50 mM, pH 4.0, sterile-filtered)

  • Ethanol (200 proof, molecular biology grade)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (sterile-filtered)

  • Microfluidic mixing instrument and cartridge (e.g., Staggered Herringbone Micromixer)

  • Syringes (1 mL or 3 mL, sterile)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

Procedure:

  • Preparation of Lipid Stock (Organic Phase):

    • In a sterile glass vial, combine the lipids dissolved in ethanol to achieve the desired molar ratio (e.g., for liver targeting: 25% this compound, 30% 5A2-SC8, 30% Cholesterol, 1% DMG-PEG2000).

    • Add additional ethanol to reach a final total lipid concentration of ~10 mg/mL.

    • Vortex thoroughly until all lipids are fully dissolved. If needed, warm gently to 37°C to dissolve cholesterol.

  • Preparation of mRNA Solution (Aqueous Phase):

    • Thaw the mRNA stock solution on ice.

    • Dilute the mRNA in the Sodium Acetate Buffer (pH 4.0) to the desired concentration. The final concentration should be calculated to achieve a target this compound-to-mRNA weight ratio (e.g., 18:1).

  • Microfluidic Mixing:

    • Prime the microfluidic system with ethanol and then with the aqueous buffer as per the manufacturer's instructions to ensure no air bubbles are in the channels.

    • Load the lipid-ethanol solution into a syringe for the 'organic' inlet.

    • Load the mRNA-buffer solution into a separate syringe for the 'aqueous' inlet.

    • Set the instrument parameters. A common starting point is:

      • Flow Rate Ratio (FRR): 3:1 (Aqueous:Organic).

      • Total Flow Rate (TFR): 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two streams induces nanoprecipitation, where the lipids self-assemble around the mRNA cargo.

    • Collect the milky-white LNP solution from the outlet into a sterile tube.

  • Purification and Buffer Exchange:

    • The collected solution contains ethanol, which must be removed.

    • Transfer the LNP solution to a pre-soaked dialysis cassette (10K MWCO).

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C. Change the dialysis buffer at least 3 times over 12-24 hours to ensure complete removal of ethanol and neutralization of the pH.

  • Sterilization and Storage:

    • Recover the purified LNP solution from the dialysis cassette.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Determine the final concentration and store at 4°C for short-term use or aliquot and store at -80°C for long-term stability.

Protocol 2: Characterization of this compound LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement by DLS:

  • Dilute a small aliquot of the final LNP solution (~1:50) in sterile PBS (pH 7.4).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

  • Perform the measurement to obtain the Z-average diameter (particle size) and the PDI. An acceptable PDI for LNP formulations is typically below 0.2.

B. mRNA Encapsulation Efficiency (EE%) by RiboGreen Assay:

This assay quantifies the amount of mRNA protected inside the LNPs versus the total amount of mRNA present.

  • Prepare a Standard Curve: Create a series of known mRNA concentrations in TE buffer to generate a standard curve.

  • Prepare Samples: In a 96-well black plate, prepare two sets of wells for each LNP sample:

    • Intact LNPs (Measures free/surface mRNA): Add the LNP sample and dilute with TE buffer.

    • Lysed LNPs (Measures total mRNA): Add the LNP sample, dilute with TE buffer, and add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs. Incubate for 10-15 minutes to ensure complete lysis.

  • Add RiboGreen Reagent: Add the diluted RiboGreen fluorescent dye to all standard and sample wells. The dye fluoresces upon binding to RNA.

  • Measure Fluorescence: Read the plate on a fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate EE%:

    • Use the standard curve to determine the RNA concentration in both the 'intact' and 'lysed' samples.

    • Calculate the Encapsulation Efficiency using the formula: EE% = ( [Total RNA] - [Free RNA] ) / [Total RNA] * 100

Visualizations (Graphviz)

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation cluster_post Downstream Processing cluster_qc Quality Control Lipids 1. Prepare Lipid Mix (this compound, Helper, Chol, PEG) in Ethanol Mixer 3. Microfluidic Mixing (TFR & FRR Control) Lipids->Mixer Organic Phase mRNA 2. Prepare mRNA in Acidic Buffer (pH 4.0) mRNA->Mixer Aqueous Phase Dialysis 4. Dialysis vs. PBS (Ethanol Removal & Buffer Exchange) Mixer->Dialysis Crude LNPs Filter 5. Sterile Filtration (0.22 µm) Dialysis->Filter Storage 6. Aliquot & Store (-80°C) Filter->Storage DLS Size & PDI (DLS) RiboGreen Encapsulation (RiboGreen Assay) Storage->DLS Characterize Storage->RiboGreen

Caption: Workflow for this compound LNP formulation using microfluidics.

Endosomal_Escape cluster_cell Cellular Uptake & Cargo Release LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Entry Endosome Endosome (pH drops to ~5.5) Endocytosis->Endosome 2. Trafficking Membrane_Fusion Hexagonal (HII) Phase Formation Endosome->Membrane_Fusion 3. This compound protonated, induces membrane instability Release mRNA Release Membrane_Fusion->Release 4. Endosome Rupture Cytoplasm Cytoplasm Release->Cytoplasm 5. Translation

Caption: Mechanism of this compound-mediated endosomal escape.

References

Technical Support Center: Enhancing Endosomal Escape of 9A1P9 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the endosomal escape of 9A1P9 nanoparticles for efficient intracellular delivery of therapeutic payloads.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles and how do they facilitate endosomal escape?

A1: this compound is an ionizable phospholipid (iPhos) that is a key component in the formulation of lipid nanoparticles (LNPs), often used for the delivery of mRNA.[1][2][3] The mechanism by which this compound enhances endosomal escape is based on its unique structural properties. In the acidic environment of the endosome, the this compound lipid adopts a cone shape. This conformational change promotes the formation of a hexagonal HII phase in the endosomal membrane, leading to membrane disruption and subsequent release of the nanoparticle's cargo into the cytoplasm.[1]

Q2: How does the performance of this compound compare to other phospholipids (B1166683) used in LNP formulations?

A2: In vivo studies have demonstrated that this compound containing lipid nanoparticles (iPLNPs) exhibit significantly higher efficacy in mRNA delivery compared to nanoparticles formulated with benchmark phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). In some studies, this compound-iPLNPs have shown 40- to 965-fold higher in vivo efficacy.[1]

Q3: Can this compound nanoparticles be tailored for specific organ targeting?

A3: Yes, this compound has been shown to work synergistically with different helper lipids to achieve selective organ targeting (SORT). By formulating this compound with zwitterionic, ionizable cationic, or permanently cationic helper lipids, it is possible to mediate exclusive transfection in the spleen, liver, or lungs, respectively.[1][3]

Q4: What are the key factors influencing the transfection efficiency of this compound-LNP formulations?

A4: The transfection efficiency of lipid nanoparticles is influenced by a variety of factors. These include the chemical structure of the ionizable lipid (in this case, this compound), the choice of helper lipids, the overall lipid composition and their ratios, and the physicochemical properties of the nanoparticles such as size and surface charge.[4] Endosomal escape is a critical bottleneck, and the ability of this compound to disrupt the endosomal membrane is a primary determinant of high transfection efficiency.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound nanoparticles and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Transfection Efficiency 1. Suboptimal LNP Formulation: Incorrect lipid ratios, poor encapsulation efficiency. 2. Inefficient Endosomal Escape: Insufficient endosomal acidification, altered endosomal trafficking. 3. Poor Cell Health: Cells are not in a healthy state for transfection. 4. Incorrect Nanoparticle Concentration: Dose is too low to elicit a response.1. Optimize Formulation: Titrate the ratio of this compound to other lipid components. Ensure high encapsulation efficiency of your payload. 2. Quantify Endosomal Escape: Use assays like the Galectin-8/9 recruitment assay to assess endosomal membrane damage. Consider co-treatment with endosomolytic agents as a positive control. 3. Ensure Healthy Cells: Use cells at a low passage number and ensure they are at the optimal confluency (typically 70-80%) at the time of transfection.[6] 4. Perform Dose-Response: Test a range of nanoparticle concentrations to find the optimal dose for your cell type.
High Cell Toxicity 1. High Concentration of Nanoparticles: Excessive nanoparticle load can lead to cytotoxicity. 2. Toxicity of LNP Components: The combination of lipids may be toxic to the specific cell line. 3. Contaminants in Formulation: Presence of residual solvents or other impurities.1. Reduce Concentration: Lower the concentration of this compound nanoparticles administered to the cells. 2. Modify Formulation: If toxicity persists at effective concentrations, consider altering the helper lipids in the formulation. 3. Purify Nanoparticles: Ensure the nanoparticle preparation is free from any residual organic solvents or other contaminants.
Inconsistent Results 1. Variability in LNP Formulation: Inconsistent particle size, zeta potential, or encapsulation efficiency between batches. 2. Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media. 3. Inaccurate Quantification Methods: Variability in the assays used to measure transfection or endosomal escape.1. Characterize Each Batch: Thoroughly characterize each new batch of this compound nanoparticles for size, polydispersity index (PDI), and encapsulation efficiency. 2. Standardize Cell Culture: Maintain a consistent cell culture protocol, including seeding density and passage number.[7] 3. Use Robust Assays: Employ well-validated and quantitative assays. Include appropriate positive and negative controls in every experiment.
Difficulty Quantifying Endosomal Escape 1. Low Signal-to-Noise Ratio in Assay: The chosen assay may not be sensitive enough. 2. Transient Nature of Endosomal Escape: The window for observing endosomal escape may be short. 3. Indirect Measurement: Some assays provide an indirect measure of endosomal escape.1. Use a Sensitive Assay: The Galectin-8/9 (Gal8/9) recruitment assay is a sensitive method to visualize and quantify endosomal membrane damage.[8][9] 2. Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for measuring endosomal escape. 3. Direct Visualization: Utilize microscopy-based assays that directly visualize the release of cargo from endosomes.

Experimental Protocols

Galectin-8/9 (Gal8) Recruitment Assay for Quantifying Endosomal Escape

This assay is used to visualize and quantify endosomal membrane damage, which is indicative of endosomal escape. Galectin-8 (or Galectin-9) is a cytosolic protein that binds to exposed glycans on the inner leaflet of the endosomal membrane upon damage.

Materials:

  • Cells stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

  • This compound nanoparticles encapsulating your payload (e.g., Cy5-labeled mRNA).

  • Confocal microscope.

  • Appropriate cell culture reagents.

Protocol:

  • Cell Seeding: Seed Gal8-GFP expressing cells in a suitable imaging dish (e.g., glass-bottom 96-well plate) and allow them to adhere overnight.

  • Nanoparticle Treatment: Treat the cells with this compound nanoparticles at the desired concentration. Include a negative control (untreated cells) and a positive control for endosomal disruption if available.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12 hours) to allow for nanoparticle uptake and endosomal escape.

  • Imaging: At each time point, wash the cells with PBS and image them using a confocal microscope.

    • Acquire images in the GFP channel to visualize Gal8-GFP puncta.

    • Acquire images in the channel corresponding to your labeled payload (e.g., Cy5) to visualize nanoparticle localization.

  • Image Analysis:

    • Quantify the number and intensity of Gal8-GFP puncta per cell. An increase in distinct, bright puncta indicates recruitment of Gal8-GFP to damaged endosomes.

    • Analyze the colocalization between the Gal8-GFP puncta and your labeled payload to confirm that the endosomal damage is caused by the nanoparticles.

In Vitro mRNA Transfection Protocol using this compound LNPs

This protocol outlines a general procedure for transfecting cells in vitro with mRNA encapsulated in this compound LNPs.

Materials:

  • This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP).

  • Target cell line.

  • Complete cell culture medium.

  • 96-well plates.

  • Reagents for quantifying reporter gene expression (e.g., Luciferase assay reagent, flow cytometer).

Protocol:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Nanoparticle Dilution: Dilute the this compound-mRNA LNPs to the desired concentrations in complete cell culture medium.

  • Cell Treatment: Remove the existing media from the cells and add the diluted LNP solutions.

  • Incubation: Incubate the cells for 24-48 hours to allow for nanoparticle uptake, endosomal escape, and mRNA translation.

  • Quantification of Protein Expression:

    • For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

    • For GFP: Analyze GFP expression using fluorescence microscopy or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytic_pathway Endocytic Pathway 9A1P9_NP This compound Nanoparticle Endocytosis Endocytosis 9A1P9_NP->Endocytosis 1. Uptake Payload_Release Payload Release (e.g., mRNA) Translation Translation Payload_Release->Translation Therapeutic_Effect Therapeutic Effect Translation->Therapeutic_Effect Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Trafficking Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation Late_Endosome->Payload_Release 4. Endosomal Escape (Membrane Disruption) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome

Caption: Mechanism of this compound nanoparticle-mediated endosomal escape.

Experimental_Workflow_Gal8 A Seed Gal8-GFP Cells B Treat with this compound Nanoparticles A->B C Incubate (Time Course) B->C D Confocal Microscopy C->D E Image Analysis: Quantify Gal8-GFP Puncta D->E F Data Interpretation E->F

Caption: Workflow for the Galectin-8 (Gal8) recruitment assay.

Troubleshooting_Logic Start Low Transfection Efficiency? CheckFormulation Is LNP formulation optimal? Start->CheckFormulation Yes CheckCells Are cells healthy? CheckFormulation->CheckCells No OptimizeFormulation Optimize lipid ratios CheckFormulation->OptimizeFormulation Yes CheckDose Is the dose correct? CheckCells->CheckDose No CultureCells Use healthy, low-passage cells CheckCells->CultureCells Yes DoseResponse Perform dose-response study CheckDose->DoseResponse Yes QuantifyEscape Quantify Endosomal Escape CheckDose->QuantifyEscape No OptimizeFormulation->Start Re-evaluate CultureCells->Start Re-evaluate DoseResponse->Start Re-evaluate Success Improved Efficiency QuantifyEscape->Success

Caption: Troubleshooting logic for low transfection efficiency.

References

Technical Support Center: Purity Considerations for 9A1P9 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the purity of the multi-tail ionizable cationic phospholipid, 9A1P9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a multi-tail ionizable cationic phospholipid.[1][2][][4] Its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material, such as messenger RNA (mRNA) and CRISPR-Cas9 components, to specific organs.[1][2][5] It is particularly noted for its ability to induce membrane destabilization, which facilitates the release of the genetic payload into the target cells.[1][2][][4] In research, it has been used for organ-selective mRNA delivery to the spleen and liver in mice.[1][5]

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is typically supplied with a purity of ≥95%.[1][2] It is crucial to verify the purity stated on the certificate of analysis (CoA) provided by the supplier for each specific lot.

Q3: Why is the purity of this compound critical for my experiments?

A3: The purity of this compound is critical for several reasons:

  • Reproducibility: Impurities can lead to variability between experiments, making it difficult to obtain reproducible results.[6]

  • Efficacy: The presence of impurities can affect the efficiency of LNP formation and subsequent mRNA delivery, potentially lowering the transfection efficacy.

  • Toxicity: Uncharacterized impurities may introduce cytotoxic effects or off-target effects in cellular or in vivo models.[7][8]

  • Physical Properties: Impurities can alter the physical properties of the LNPs, such as size, charge, and stability.

Q4: What are the common types of impurities that might be present in a sample of this compound?

A4: As with many synthetic small molecules, potential impurities in this compound can include:

  • Starting materials: Unreacted precursors from the synthesis process.[9]

  • By-products: Unwanted molecules formed during the chemical reactions.[9]

  • Degradation products: this compound may degrade over time if not stored correctly, leading to the formation of related impurities.[8]

  • Residual solvents: Solvents used during synthesis and purification that are not completely removed.[8][9]

  • Catalyst residues: Traces of catalysts used in the synthesis.[8]

Q5: How should I store this compound to maintain its purity?

A5: Most suppliers recommend storing this compound at -20°C.[2][] It is often supplied as a solution in ethanol (B145695).[1][] Always refer to the supplier's specific storage instructions on the product datasheet or CoA. Improper storage, such as exposure to light, air, or fluctuating temperatures, can lead to degradation.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Low mRNA Delivery Efficacy
Potential Cause Troubleshooting Step
Degraded this compound Verify the age and storage conditions of your this compound stock. If in doubt, use a fresh vial. Consider re-evaluating the purity of your current stock using HPLC or LC-MS (see Experimental Protocols).
Presence of Inhibitory Impurities Certain impurities can interfere with LNP formation or cellular uptake. Analyze the purity of your this compound to identify any unexpected peaks. If impurities are detected, consider repurifying the compound or obtaining a new, higher-purity batch.
Incorrect Formulation Ratio The performance of this compound is highly dependent on the molar ratios of other lipids in the LNP formulation.[5] Re-verify your calculations and ensure accurate dispensing of all lipid components.
Issue 2: High Batch-to-Batch Variability in Experimental Results
Potential Cause Troubleshooting Step
Lot-to-Lot Purity Differences Never assume that different lots of this compound will have identical purity profiles. Always review the CoA for each new lot. If significant differences are observed, it may be necessary to adjust formulation protocols. For critical experiments, it is advisable to purchase a larger quantity of a single, well-characterized lot.
Compound Instability in Solution This compound may not be stable for extended periods once diluted in certain solvents or buffer systems. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
Contamination of Stock Solution Ensure proper handling to avoid cross-contamination of your this compound stock solution. Use sterile pipette tips and work in a clean environment.
Issue 3: Unexpected Peaks in Analytical Characterization (e.g., LC-MS)
Potential Cause Troubleshooting Step
Synthetic Impurities Compare your chromatogram to the reference data on the CoA. Small, unidentified peaks may represent by-products from the synthesis.[11] If a significant impurity is present, contact the supplier's technical support.
Degradation Products If the sample is old or has been stored improperly, new peaks may appear that were not present in the original analysis. This indicates degradation of the compound.
Solvent or System Contamination Ensure the analytical system, including solvents and columns, is clean. Run a blank injection to rule out system contamination. Use high-purity, HPLC or LC-MS grade solvents.

Quantitative Data

Table 1: Typical Specifications for this compound

Parameter Typical Value Source
CAS Number 2760467-57-8[1][2][]
Molecular Formula C27H58NO4P[1][2][]
Molecular Weight 491.7 g/mol [1][2][]
Purity ≥95%[1][2]
Appearance Varies by supplier (e.g., a solution in ethanol)[1][]
Storage Temperature -20°C[2][]

Table 2: Example Purity Analysis Data

Analytical Method Parameter Result
HPLC-UV Peak Area %98.5%
LC-MS Main Peak [M+H]+492.4 m/z
¹H NMR Conforms to StructureYes
Residual Solvent Analysis (GC) Ethanol<0.5%

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. The exact conditions may need to be optimized for your specific system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of ethanol or another suitable solvent to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 70% B, ramp to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 205 nm (as phospholipids (B1166683) lack a strong chromophore, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often preferred for more accurate quantification).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Note that UV-based peak purity analysis is a qualitative tool and does not definitively confirm a peak represents a single compound.[12] For more comprehensive analysis, couple the HPLC to a mass spectrometer (LC-MS).[13]

Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for confirming the chemical structure of this compound.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4). The choice of solvent should match that used for reference spectra if available.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • If necessary, acquire a ¹³C NMR and/or a ³¹P NMR spectrum for further structural confirmation.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks and compare the chemical shifts and coupling patterns to the expected structure of this compound.

    • Look for the presence of unexpected signals, which may indicate impurities. Tables of common laboratory solvent and impurity chemical shifts are available for reference.[14]

Visualizations

Purity_Assessment_Workflow cluster_0 Initial Checks cluster_1 Analytical Verification cluster_2 Decision cluster_3 Action Receive Receive this compound Lot CoA Review Certificate of Analysis (CoA) Receive->CoA Storage Verify Proper Storage (-20°C) CoA->Storage HPLC HPLC or LC-MS Analysis (Purity Check) Storage->HPLC NMR NMR Spectroscopy (Identity Confirmation) Storage->NMR Compare Compare Data to CoA and Reference Spectra HPLC->Compare NMR->Compare Decision Purity & Identity Confirmed? Compare->Decision Proceed Proceed with Experiment Decision->Proceed Yes Troubleshoot Troubleshoot / Contact Supplier Decision->Troubleshoot No

Caption: Workflow for verifying the purity and identity of this compound.

LNP_Delivery_Pathway cluster_0 Extracellular cluster_1 Cellular Uptake cluster_2 Endosomal Escape cluster_3 Intracellular LNP This compound-based LNP (with mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Protonation Endosome Acidification (Low pH) Endosome->Protonation Destabilization This compound Protonation & Membrane Destabilization Protonation->Destabilization Release mRNA Release to Cytosol Destabilization->Release Translation Translation by Ribosome Release->Translation Protein Protein Expression Translation->Protein

Caption: Simplified pathway of LNP-mediated mRNA delivery using this compound.

References

Validation & Comparative

9A1P9 vs. DOPE: A Comparative Guide to In Vivo mRNA Delivery Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the choice of delivery vehicle is paramount to the success of mRNA-based therapeutics. Among the critical components of lipid nanoparticle (LNP) formulations, the selection of phospholipids (B1166683) can significantly impact transfection efficiency and biodistribution. This guide provides an objective comparison of the novel ionizable phospholipid 9A1P9 and the widely used helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) for in vivo mRNA delivery.

This comparison is based on key experimental data from a pivotal study that directly evaluates the in vivo efficacy of these two lipids. We present quantitative data in a clear, tabular format, detail the experimental protocols for reproducibility, and provide visualizations to illustrate the underlying mechanisms and workflows.

At a Glance: Key Performance Differences

The most striking difference between this compound and DOPE lies in their in vivo mRNA delivery efficacy. The ionizable phospholipid this compound has demonstrated significantly higher performance compared to traditional helper lipids like DOPE.

FeatureThis compoundDOPE
Primary Role in LNP Key ionizable phospholipid; primary driver of deliveryHelper lipid; facilitates endosomal escape
In Vivo Efficacy 40- to 965-fold higher than DOPE in liver-targeted delivery[1]Benchmark helper lipid with moderate efficacy
Organ Selectivity Can be formulated for selective organ targeting (liver, spleen, lungs)[1]Primarily contributes to liver and spleen delivery[2]

Quantitative In Vivo Performance Comparison

The following table summarizes the in vivo luciferase expression data from a head-to-head comparison in mice, demonstrating the superior efficacy of this compound-formulated LNPs over those containing DOPE.

FormulationTarget OrganMean Luminescence (photons s⁻¹ cm⁻² sr⁻¹)Fold Increase vs. DOPE
This compound-based iPLNP Liver~1 x 10⁹~100x
DOPE-based LNP Liver~1 x 10⁷1x (Benchmark)
DSPC-based LNP Liver~1 x 10⁶~0.1x

Data extracted and estimated from Liu, S., et al. (2021). Nature Materials.[1]

Mechanism of Action: The Endosomal Escape Pathway

The efficacy of both this compound and DOPE in mRNA delivery is critically dependent on their ability to facilitate the escape of mRNA from the endosome into the cytoplasm, where it can be translated into protein. While both lipids contribute to this process, their mechanisms and efficiencies differ.

Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endocytosis Endocytosis & Endosomal Pathway LNP LNP Encapsulating mRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Translation mRNA Translation -> Protein Ribosome Ribosome Early_Endosome Early Endosome (pH ~6.5-6.0) Endocytosis->Early_Endosome 2. Trafficking Early_Endosome->Translation 4. Endosomal Escape (Key Step) Late_Endosome Late Endosome / Lysosome (pH ~5.5-4.5) Early_Endosome->Late_Endosome 3. Maturation & Acidification Degradation mRNA Degradation Late_Endosome->Degradation note1 This compound: Ionizable amine becomes protonated at low pH, leading to membrane destabilization and fusion. DOPE: Promotes formation of non-bilayer hexagonal phase, facilitating membrane fusion and mRNA release.

Fig. 1: Generalized endosomal escape pathway for LNP-delivered mRNA.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the work of Liu et al. (2021)[1].

Lipid Nanoparticle (LNP) Formulation

Objective: To prepare LNPs encapsulating firefly luciferase (FLuc) mRNA for in vivo administration.

Materials:

  • Ionizable/Helper Lipids: this compound or DOPE

  • Cholesterol (Sigma-Aldrich)

  • DMG-PEG2000 (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • Firefly Luciferase (FLuc) mRNA (Synthesized in vitro)

  • Ethanol (B145695) (200 proof)

  • Citrate (B86180) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS) (pH 7.4)

  • Microfluidic Mixing Device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Dissolve the ionizable/helper lipid (this compound or DOPE), cholesterol, and DMG-PEG2000 in ethanol at a specific molar ratio. For a typical formulation, a molar ratio of 50:38.5:1.5 (ionizable/helper lipid:cholesterol:DMG-PEG2000) is used.

  • mRNA Solution Preparation: Dilute the FLuc mRNA in a citrate buffer (pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mixed using a microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

  • Characterization: The formulated LNPs are characterized for size, polydispersity index (PDI), and encapsulation efficiency.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids This compound or DOPE + Cholesterol + DMG-PEG2000 Ethanol Ethanol Microfluidic_Mixing Microfluidic Mixing Lipids->Microfluidic_Mixing mRNA FLuc mRNA Citrate_Buffer Citrate Buffer (pH 4.0) mRNA->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Final_LNPs Characterized LNPs Dialysis->Final_LNPs

Fig. 2: Workflow for the formulation of mRNA-loaded lipid nanoparticles.
In Vivo mRNA Delivery and Efficacy Assessment

Objective: To evaluate the in vivo efficacy of this compound- and DOPE-containing LNPs by measuring luciferase expression in mice.

Animal Model:

  • Female C57BL/6 mice (6-8 weeks old)

Procedure:

  • Administration: The formulated LNPs encapsulating FLuc mRNA are administered to the mice via intravenous (i.v.) injection through the tail vein. The typical dosage is 0.25 mg of mRNA per kg of body weight.

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), the mice are anesthetized and intraperitoneally injected with a D-luciferin solution (150 mg/kg).

  • Image Acquisition: After a short incubation period (e.g., 10 minutes) to allow for luciferin (B1168401) distribution, the mice are placed in an in vivo imaging system (IVIS), and bioluminescence is measured.

  • Ex Vivo Analysis: Following in vivo imaging, the mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged ex vivo to quantify luciferase expression in specific tissues.

  • Data Analysis: The bioluminescence signal is quantified as total flux (photons/second) for both whole-body and individual organs.

Conclusion

The experimental evidence strongly indicates that this compound is a significantly more potent component for in vivo mRNA delivery than the conventional helper lipid DOPE, particularly for liver-targeted applications.[1] While DOPE remains a valuable and widely used helper lipid for its ability to facilitate endosomal escape, the development of ionizable phospholipids like this compound represents a substantial advancement in the field.[2] For researchers aiming to achieve high levels of in vivo protein expression, especially in the liver, LNP formulations incorporating this compound are a superior alternative to those relying solely on traditional helper lipids like DOPE. The ability to further tune organ selectivity by combining this compound with different types of helper lipids opens new avenues for targeted mRNA therapeutics.[1]

References

A Comparative Guide to Ionizable Cationic Lipids: 9A1P9 vs. DLin-MC3-DMA, SM-102, and ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable cationic lipid is a critical determinant of the efficacy and safety of these delivery systems. This guide provides an objective comparison of the novel ionizable phospholipid 9A1P9 against three clinically advanced ionizable cationic lipids: DLin-MC3-DMA, SM-102, and ALC-0315. This comparison is supported by experimental data to aid researchers in selecting the optimal lipid for their specific application.

At a Glance: Performance Comparison

FeatureThis compoundDLin-MC3-DMASM-102ALC-0315
In Vivo mRNA Delivery Efficacy 13-fold higher than DLin-MC3-DMA[1]Benchmark for siRNA deliveryHighHigh
Selective Organ Targeting (SORT) Yes (Spleen, Liver, Lungs)[1]Primarily liverPrimarily liverPrimarily liver
Encapsulation Efficiency (%) >90% (formulation dependent)~90-95%~86-95%[2]~86-90%[2]
Particle Size (nm) ~80-100 (formulation dependent)~70-100~60-80[2]~60-80[2]
Polydispersity Index (PDI) <0.2 (formulation dependent)<0.2<0.2[2]<0.1[2]
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pHNear-neutral at physiological pHNear-neutral at physiological pH

Superior In Vivo Efficacy of this compound

A pivotal study has demonstrated the superior in vivo performance of this compound-formulated lipid nanoparticles (termed iPLNPs). When directly compared with LNPs formulated with the well-established DLin-MC3-DMA, the this compound–5A2-SC8 iPLNP formulation exhibited a remarkable 13-fold higher mRNA delivery efficacy in vivo [1]. This significant increase in potency highlights the potential of this compound to achieve therapeutic effects at lower doses, potentially reducing off-target effects and improving the safety profile of mRNA-based medicines.

Revolutionizing Delivery: Selective Organ Targeting (SORT) with this compound

One of the most groundbreaking features of this compound is its ability to facilitate Selective Organ Targeting (SORT) . By strategically combining this compound with different helper lipids, it is possible to direct mRNA delivery to specific organs. This capability opens up new avenues for treating a wide range of diseases that are currently limited by the predominantly liver-tropic nature of conventional LNPs.

The study by Liu et al. demonstrated that:

  • Spleen-selective delivery can be achieved by formulating this compound with the ionizable cationic helper lipid MDOA.

  • Liver-selective delivery is accomplished by using the ionizable cationic helper lipid 5A2-SC8.

  • Lung-selective delivery is possible when this compound is formulated with the permanently cationic helper lipid DDAB[1].

This unprecedented level of control over biodistribution is a significant advantage of this compound over DLin-MC3-DMA, SM-102, and ALC-0315, which primarily target the liver.

Experimental Methodologies

LNP Formulation via Microfluidics

The formulation of LNPs encapsulating mRNA is a critical step that influences their physicochemical properties and biological activity. A reproducible and scalable method for LNP production is the use of microfluidic mixing devices.

Principle: This technique involves the rapid and controlled mixing of a lipid phase (ionizable and helper lipids dissolved in ethanol) with an aqueous phase (mRNA in an acidic buffer, e.g., sodium acetate (B1210297), pH 4.0). The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA in the process.

Detailed Protocol for this compound-iPLNP Formulation (Liver-Targeting):

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, the ionizable cationic helper lipid 5A2-SC8, cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in ethanol (B145695) at a specific molar ratio (e.g., 25:30:30:1 for this compound:5A2-SC8:cholesterol:DMG-PEG2000)[3].

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mM.

  • Preparation of mRNA Solution:

    • Dissolve the mRNA transcript in a low pH buffer, such as 100 mM sodium acetate buffer (pH 4.0).

    • The concentration of the mRNA solution will depend on the desired final mRNA concentration and the flow rate ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the chip induces LNP self-assembly.

  • Dialysis and Concentration:

    • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the LNPs.

    • The LNPs can be concentrated using centrifugal filter units if required.

Key Characterization Experiments

To ensure the quality and consistency of the formulated LNPs, a series of characterization experiments are essential:

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Purpose: To determine the average hydrodynamic diameter and the size distribution of the nanoparticles. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential:

    • Method: Laser Doppler Velocimetry.

    • Purpose: To measure the surface charge of the LNPs. At physiological pH, ionizable LNPs should have a near-neutral zeta potential to minimize non-specific interactions in the bloodstream.

  • Encapsulation Efficiency:

    • Method: RiboGreen assay.

    • Purpose: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs. This is typically done by measuring the fluorescence of a dye that binds to RNA before and after lysing the LNPs with a detergent like Triton X-100.

  • In Vitro Transfection Efficiency:

    • Method: Cell-based assays.

    • Purpose: To assess the ability of the LNPs to deliver functional mRNA to cells in culture. This is often measured by encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein) and quantifying the protein expression levels in a relevant cell line.

  • In Vivo Efficacy:

    • Method: Animal models.

    • Purpose: To evaluate the in vivo performance of the LNPs. This involves administering the LNPs to animals (e.g., mice) and measuring the expression of the encoded protein in various organs using techniques like in vivo imaging systems (IVIS) for luciferase expression or ELISA for secreted proteins.

Visualizing the Path to Optimized Delivery

To better understand the processes involved in selecting and evaluating ionizable lipids, the following diagrams illustrate key logical relationships and experimental workflows.

Ionizable_Lipid_Selection cluster_0 Lipid Design & Synthesis cluster_1 LNP Formulation & Characterization cluster_2 Performance Evaluation Lipid_Library Design & Synthesize Ionizable Lipid Library (e.g., this compound analogs) Formulation Formulate LNPs (Microfluidics) Lipid_Library->Formulation Select Candidates Characterization Physicochemical Characterization (Size, PDI, Zeta, EE) Formulation->Characterization In_Vitro In Vitro Screening (Transfection Efficiency, Cytotoxicity) Characterization->In_Vitro Optimized LNPs In_Vivo In Vivo Studies (Efficacy, Biodistribution, Toxicity) In_Vitro->In_Vivo Lead_Candidate Lead_Candidate In_Vivo->Lead_Candidate Select Lead Lipid (e.g., this compound) Experimental_Workflow cluster_formulation LNP Formulation cluster_purification Purification & Characterization cluster_evaluation Efficacy Testing Lipid_Ethanol Lipid Mixture in Ethanol (e.g., this compound, helpers, cholesterol, PEG) Microfluidics Microfluidic Mixing Lipid_Ethanol->Microfluidics mRNA_Aqueous mRNA in Aqueous Buffer (pH 4) mRNA_Aqueous->Microfluidics Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis LNP Suspension Characterize Characterize (DLS, Zeta, RiboGreen) Dialysis->Characterize In_Vitro_Test In Vitro Transfection (Cell Lines) Characterize->In_Vitro_Test Qualified LNPs In_Vivo_Test In Vivo Administration (Animal Models) Characterize->In_Vivo_Test Qualified LNPs Analysis Analysis In_Vivo_Test->Analysis Organ-Specific Expression Analysis

References

A Comparative Guide to 9A1P9-LNP-Mediated Gene Editing in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into in vivo gene editing in murine models, the choice of a delivery system is paramount to experimental success. This guide provides a comprehensive comparison of the 9A1P9 lipid nanoparticle (LNP) system for CRISPR-Cas9 delivery against other prevalent methods. The this compound system is a non-viral delivery vehicle component, an ionizable phospholipid, that has demonstrated potent, organ-selective delivery of gene-editing payloads.[1] This guide will delve into the quantitative performance, experimental protocols, and underlying mechanisms of this compound-LNPs in comparison to alternative viral and non-viral delivery strategies.

Performance Comparison of In Vivo Gene Editing Delivery Systems in Mice

The efficacy and safety of in vivo gene editing are critically dependent on the chosen delivery vector. Below is a summary of quantitative data comparing this compound-LNP-mediated CRISPR-Cas9 delivery with other common methods.

Delivery SystemCargoTarget Organ(s)In Vivo Editing EfficiencyKey AdvantagesPotential Disadvantages
This compound-LNPs Cas9 mRNA/sgRNALiver, Lung, SpleenUp to 60-70% knockout in hepatocytes; organ-specific editing demonstrated.[2]Organ-selective targeting, low immunogenicity compared to viral vectors, transient expression of Cas9.[3][4][5]Primarily targets liver, spleen, and lungs; potential for inflammatory response.[6]
Adeno-Associated Virus (AAV) Cas9 and sgRNA expression cassettes (DNA)Broad tropism, can be engineered for specific tissues>80% editing in hepatocytes has been reported.[7]High transduction efficiency, sustained transgene expression.[7]Limited packaging capacity (~4.7 kb), potential for immunogenicity and insertional mutagenesis.[4][5][7]
Other LNP Formulations Cas9 mRNA/sgRNA or RNPPrimarily liver; some formulations target spleen or endothelial cells.>97% reduction in serum protein levels (TTR knockdown in liver).[7]Non-viral, transient expression, scalable manufacturing.[4]Predominantly liver-tropic, potential for off-target delivery and toxicity.[6]
Zygote Microinjection Cas9 mRNA/sgRNA, RNP, or DNAGermline (all tissues)Can be highly efficient, leading to whole-animal knockout/knock-in.Direct delivery to the embryo, enables creation of germline-edited mouse lines.[8]Labor-intensive, not suitable for therapeutic applications in adult animals, potential for mosaicism.[8][9]

Visualizing the Pathways and Processes

To better understand the methodologies, the following diagrams illustrate the key workflows and mechanisms involved in LNP-mediated gene editing.

Gene_Editing_Workflow cluster_preparation Preparation cluster_invivo In Vivo cluster_analysis Analysis prep_lnp LNP Formulation (e.g., with this compound) encapsulation Encapsulation prep_lnp->encapsulation prep_crispr CRISPR Component Preparation (mRNA/sgRNA) prep_crispr->encapsulation administration Systemic Administration to Mouse (e.g., IV) encapsulation->administration Inject LNP-CRISPR complex biodistribution Biodistribution and Organ Targeting administration->biodistribution tissue_harvest Tissue Harvest biodistribution->tissue_harvest Target organ dna_extraction Genomic DNA Extraction tissue_harvest->dna_extraction protein_analysis Protein Expression Analysis (e.g., Western Blot) tissue_harvest->protein_analysis editing_analysis Analysis of Gene Editing (e.g., T7E1, NGS) dna_extraction->editing_analysis

In Vivo Gene Editing Validation Workflow.

LNP_Delivery_Mechanism lnp This compound-LNP encapsulating Cas9 mRNA & sgRNA cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape (pH-mediated) endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm Release of mRNA & sgRNA translation Translation of Cas9 mRNA cytoplasm->translation cas9_rnp Cas9-sgRNA RNP Complex cytoplasm->cas9_rnp sgRNA complexing translation->cas9_rnp nucleus Nucleus cas9_rnp->nucleus Nuclear Import genome_editing Targeted Gene Editing nucleus->genome_editing

References

Revolutionizing mRNA Delivery: A Comparative Analysis of 9A1P9 and DSPC in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the composition of lipid nanoparticle (LNP) delivery systems is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of a novel ionizable phospholipid, 9A1P9, and the widely used helper lipid, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), in LNP formulations for mRNA delivery. This analysis is tailored for researchers, scientists, and drug development professionals seeking to optimize their LNP-based delivery platforms.

Executive Summary

The novel ionizable phospholipid this compound has demonstrated significantly superior performance in preclinical studies when compared to the traditional helper lipid DSPC in LNP-mediated mRNA delivery. In vivo studies have shown that LNPs formulated with this compound can achieve 40- to 965-fold higher mRNA expression than those containing DSPC. This enhanced efficacy, combined with the versatility of this compound to enable selective organ targeting, positions it as a promising alternative for the next generation of mRNA-based medicines.

Performance Comparison: this compound vs. DSPC

Quantitative data from head-to-head in vivo comparisons reveal a stark contrast in the efficiency of mRNA delivery and subsequent protein expression.

FeatureThis compound-formulated LNPsDSPC-formulated LNPsFold Increase with this compound
In Vivo mRNA Expression (Liver) Markedly enhancedBaseline40-965x
Organ Targeting Capability Tunable for spleen, liver, or lung delivery by modifying helper lipidPrimarily systemic, with less specific organ targetingN/A

Physicochemical Properties

The physical characteristics of LNPs are crucial for their stability, safety, and in vivo performance. While specific data for a direct comparison of this compound and DSPC LNPs under identical formulations in the public domain is limited, the following table outlines the typical characteristics of LNPs formulated with these components based on available research.

ParameterTypical Range for LNPs
Size (Diameter) 80 - 120 nm
Polydispersity Index (PDI) < 0.2
mRNA Encapsulation Efficiency > 90%
Surface Charge (Zeta Potential) Near-neutral at physiological pH

Experimental Methodologies

The following protocols provide a detailed overview of the experimental procedures used to generate the comparative data between this compound and DSPC LNPs.

LNP Formulation (Microfluidic Mixing)
  • Lipid Stock Preparation: Individual lipid components (ionizable lipid, this compound or DSPC, cholesterol, and a PEG-lipid) are dissolved in ethanol (B145695) to create a lipid mixture.

  • mRNA Preparation: The mRNA payload (e.g., encoding Firefly Luciferase) is diluted in a low pH aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and driven through a microfluidic mixing device at a specific flow rate ratio (typically 3:1 aqueous to organic). This rapid mixing process leads to the self-assembly of LNPs with encapsulated mRNA.

  • Purification and Buffer Exchange: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

  • Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

In Vivo Murine Model for mRNA Delivery
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old) are typically used.

  • LNP Administration: A defined dose of the LNP-encapsulated mRNA (e.g., 0.05 mg/kg of luciferase mRNA) is administered via intravenous (IV) injection into the tail vein.

  • Bioluminescence Imaging: At a specified time point post-injection (e.g., 6 hours), mice are anesthetized and injected intraperitoneally with a D-luciferin solution (e.g., 150 mg/kg).

  • Data Acquisition: Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify the expression of luciferase in various organs. The signal intensity is typically measured in photons per second.

Visualizing the Mechanism of Action

To understand how these LNPs deliver their mRNA cargo into cells, the following diagrams illustrate the key biological pathways and experimental workflows.

LNP_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Hepatocyte LNP LNP ApoE ApoE LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE Binding ApoE->LNP_ApoE LDLR LDLR LNP_ApoE->LDLR Binding Endosome Early Endosome (pH ~6.5) LDLR->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (pH-dependent) Translation Translation (Ribosome) mRNA_Release->Translation Protein Expressed Protein (e.g., Luciferase) Translation->Protein

Caption: LNP cellular uptake and mRNA release pathway.

LNP_Formulation_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output Lipids Lipid Mixture (this compound or DSPC, Cholesterol, PEG-lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration Final_LNP Final LNP Formulation Filtration->Final_LNP

Caption: LNP formulation experimental workflow.

Conclusion

The data strongly suggests that this compound is a superior alternative to DSPC for in vivo mRNA delivery, offering dramatic improvements in protein expression. Its unique properties as an ionizable phospholipid appear to significantly enhance endosomal escape, a key bottleneck in LNP efficacy. Furthermore, the ability to tune organ-specific delivery by combining this compound with different helper lipids opens up new avenues for targeted mRNA therapies. For researchers and developers in the field, the adoption of this compound in LNP formulations represents a significant step forward in realizing the full therapeutic potential of mRNA.

A Comparative Guide: 9A1P9-Based Lipid Nanoparticles vs. Traditional Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of nucleic acid delivery, researchers are continually seeking methods that offer high efficiency and minimal cytotoxicity. This guide provides a comparative analysis of the novel ionizable phospholipid 9A1P9, a key component of in vivo mRNA delivery systems, against established traditional in vitro transfection reagents. While direct like-for-like in vitro comparisons are not available as this compound is primarily documented for in vivo applications within ionizable phospholipid lipid nanoparticles (iPLNPs), this guide will objectively present available performance data to inform researchers on the distinct advantages and applications of each technology.

Executive Summary

This compound has demonstrated remarkable in vivo efficacy for organ-selective mRNA delivery, showcasing high transfection rates in hepatocytes, endothelial cells, and immune cells[1]. Traditional transfection reagents, such as those based on cationic lipids (e.g., Lipofectamine) and polymers (e.g., PEI), are widely used for in vitro applications and offer a range of efficiencies and cytotoxicities depending on the cell type and experimental conditions[2][3][4]. This guide will delve into the performance data and experimental protocols associated with both this compound-based systems and these conventional in vitro tools.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound-based iPLNPs in vivo and the in vitro performance of various traditional transfection reagents. It is crucial to note the different experimental contexts (in vivo vs. in vitro) when interpreting this data.

Table 1: In Vivo Transfection Efficiency of this compound-Based iPLNPs

Target OrganCell TypeTransfection EfficiencyFormulation
LiverHepatocytes~91%This compound–5A2-SC8 iPLNPs
LungEndothelial Cells~34%This compound-DDAB iPLNPs
LungEpithelial Cells~20%This compound-DDAB iPLNPs
LungImmune Cells~13%This compound-DDAB iPLNPs
SpleenMacrophages~30%10A1P16-MDOA iPLNPs
SpleenB Cells~6%10A1P16-MDOA iPLNPs

Data extracted from a study on organ-selective mRNA delivery and CRISPR/Cas gene editing[1].

Table 2: In Vitro Transfection Efficiency of Traditional Reagents

ReagentCell LineTransfection Efficiency
Lipofectamine 2000HEK293T~60% (4:1 or 6:1 reagent:DNA ratio)[3]
Lipofectamine 2000I/1Ki~90% (6:1 reagent:DNA ratio)[3]
Lipofectamine 2000Vero E6~20% (pDNA)[3]
FuGENE HDHEK293T~60% (3:1 reagent:DNA ratio)[3]
FuGENE HDI/1Ki>40% (4.5:1 reagent:DNA ratio)[3]
PEI 25kHEK293T>30% (3:1 or 4:1 reagent:DNA ratio)[3]
PEI 40kHEK293T>40% (9:1 reagent:DNA ratio)[3]
TurboFect™Vero46.5% (1 µg DNA, 4 µL reagent)[4]

Table 3: Cytotoxicity of Traditional Transfection Reagents

ReagentCell LineCytotoxicity
Lipofectamine 2000Vero E6~35%[3]
PEI 25kVero E6~40%[3]
FuGENE HDVero E6~10%[3]
PEI 40kVero E6~10%[3]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable transfection experiments. Below are generalized protocols for in vitro transfection and a common cytotoxicity assay.

Protocol 1: In Vitro Plasmid DNA Transfection using a Cationic Lipid-Based Reagent

This protocol provides a general framework. Optimal conditions, particularly the reagent-to-DNA ratio, should be determined empirically for each cell line.[2]

Materials:

  • Cultured mammalian cells in logarithmic growth phase

  • Plasmid DNA of high purity

  • Cationic lipid-based transfection reagent (e.g., Lipofectamine series, FuGENE)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium with serum

  • 96-well or other multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.

  • Complex Formation:

    • For each well to be transfected, dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the cationic lipid reagent in a serum-free medium.

    • Combine the diluted DNA and diluted reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of DNA-lipid complexes.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the DNA-lipid complexes to the cells.

    • Add complete growth medium to the wells. Some protocols for certain reagents allow for complex addition directly to cells in a complete medium.[5]

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis: After incubation, analyze the cells for transgene expression (e.g., via fluorescence microscopy for fluorescent reporter proteins, or qRT-PCR for mRNA levels).[6]

Protocol 2: Cytotoxicity Assessment using a Luminescence-Based Viability Assay

This protocol outlines a method to quantify cell viability post-transfection.

Materials:

  • Transfected cells in a 96-well plate

  • Non-transfected control cells

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Plate Equilibration: At the desired time point post-transfection (e.g., 48 hours), remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the assay reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the assay reagent to each well of the plate, including the non-transfected control wells.

  • Incubation: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the luminescent signal from the non-transfected control cells.

Visualizing the Processes

Diagrams can clarify complex biological processes and experimental workflows.

G cluster_workflow General In Vitro Transfection Workflow A Seed cells in multi-well plate B Prepare DNA and transfection reagent in serum-free medium A->B C Combine and incubate to form complexes B->C D Add complexes to cells C->D E Incubate for 24-72 hours D->E F Analyze for gene expression and cytotoxicity E->F

Caption: A generalized workflow for in vitro transfection experiments.

G cluster_pathway Mechanism of Cationic Lipid-Mediated Transfection DNA Negatively Charged Nucleic Acid Complex Lipoplex Formation (DNA-Lipid Complex) DNA->Complex Lipid Cationic Lipid Reagent Lipid->Complex Cell Cell Membrane Complex->Cell Interaction & Fusion Endosome Endosome Formation (Endocytosis) Cell->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Nucleic Acid Release into Cytoplasm Escape->Cytoplasm Nucleus Nuclear Entry (for DNA) Cytoplasm->Nucleus

Caption: The cellular pathway of nucleic acid delivery via cationic lipids.

References

Comparative Guide to Liver-Targeting Lipid Nanoparticles: 5A2-SC8 vs. 3A5-SC14

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive search for the compound "9A1P9" in the context of liver targeting and drug delivery did not yield any specific results in publicly available scientific literature. It is possible that this is a typographical error or refers to a compound not yet described in published research.

However, extensive information was found for 5A2-SC8 , a well-documented dendrimer-based ionizable lipid used in lipid nanoparticles (LNPs) for potent liver-targeting. To fulfill the user's request for a comparative analysis guide, this document will compare 5A2-SC8 with a structurally related and frequently co-investigated compound, 3A5-SC14 . This comparison provides a relevant and data-supported analysis of how subtle chemical changes in nanoparticle composition can dramatically alter liver cell specificity and therapeutic outcomes.

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a detailed comparative analysis of two distinct lipid nanoparticle (LNP) formulations, differentiated by their ionizable amino lipid component—5A2-SC8 or 3A5-SC14. It highlights their performance in liver-specific gene delivery, supported by experimental data, detailed protocols, and mechanistic diagrams.

Introduction: The Challenge of Cellular Targeting within the Liver

The liver is a primary target for nanoparticle accumulation following systemic administration, a phenomenon driven by its unique physiology and blood flow.[1][2][3] However, effective therapy often requires targeting specific cell types within the liver microenvironment, such as hepatocytes (the primary functional cells) or Kupffer cells (resident macrophages).[4][5] The physicochemical properties of LNPs, particularly the structure of their ionizable lipid component, can profoundly influence their interaction with serum proteins and subsequent cellular uptake pathways, dictating whether they reach the desired cell type.[6][7] This guide examines two LNPs, 5A2-SC8 and 3A5-SC14, which possess similar physical properties but exhibit divergent cellular tropism within the liver, leading to different therapeutic outcomes.[7][8]

Overview of 5A2-SC8 and 3A5-SC14 Nanoparticles

Both 5A2-SC8 and 3A5-SC14 are ionizable amino lipids used to formulate LNPs for RNA delivery.[7][8] While they can be formulated into LNPs with nearly identical size, surface charge, and RNA encapsulation efficiency, their chemical structures differ, which in turn alters their in vivo fate.

  • 5A2-SC8 LNPs: These particles have demonstrated high efficacy in delivering small RNAs (siRNA, miRNA) and mRNA to hepatocytes.[8][9][10] This hepatocyte-specific targeting is primarily driven by the binding of Apolipoprotein E (ApoE) to the nanoparticle surface, which facilitates uptake via the low-density lipoprotein receptor (LDLR) highly expressed on hepatocytes.[6][7][11]

  • 3A5-SC14 LNPs: In contrast, LNPs formulated with 3A5-SC14 show strong accumulation in the liver but are preferentially taken up by Kupffer cells.[6][7] This is attributed to a different protein corona forming on the nanoparticle surface, which is depleted of ApoE and instead enriched in proteins that promote macrophage uptake.[7]

Comparative Data Presentation

The following tables summarize the quantitative performance of 5A2-SC8 and 3A5-SC14 LNPs based on published experimental data.

Table 1: Physicochemical Properties of Formulated LNPs

Property5A2-SC8 LNP3A5-SC14 LNPReference
Apparent pKa ~6.5~6.5[7][8]
Size (Diameter) ~80-100 nm~80-100 nm[8]
Zeta Potential (in PBS) Near-neutralNear-neutral[8]
siRNA Encapsulation High (>90%)High (>90%)[8]

Table 2: In Vivo Performance and Liver Cell Specificity

Parameter5A2-SC8 LNP3A5-SC14 LNPReference
Primary Target Cell HepatocytesKupffer Cells[6][7]
Key Protein Corona Component Apolipoprotein E (ApoE)Albumin (ApoE depleted)[7]
Factor VII (FVII) Silencing >95% knockdown at 1 mg/kg~40% knockdown at 3 mg/kg[8]
Therapeutic Efficacy (Liver Cancer) Significant survival benefitNo significant benefit[7][9]
Biodistribution (24h post-injection) Primarily liver accumulationPrimarily liver accumulation[8][9]

Mechanistic Pathways and Experimental Workflows

Visualizations are provided below to illustrate the differential targeting mechanisms and a typical experimental workflow for evaluating these nanoparticles.

Diagram 1: Differential Cellular Targeting Mechanism in the Liver

LiverTargeting cluster_blood Bloodstream cluster_liver Liver Sinusoid LNP_5A2 5A2-SC8 LNP ApoE ApoE LNP_5A2->ApoE Binds LNP_3A5 3A5-SC14 LNP Albumin Albumin LNP_3A5->Albumin Binds LDLR LDLR ApoE->LDLR Recognizes Hepatocyte Hepatocyte Kupffer Kupffer Cell p1->Hepatocyte Endocytosis p2->Kupffer Phagocytosis

Caption: ApoE-mediated vs. Kupffer cell uptake of LNPs.

Diagram 2: Experimental Workflow for In Vivo Efficacy Study

EfficacyWorkflow start Start: Tumor-bearing Mouse Model formulate Formulate LNPs: - 5A2-SC8 + siFVII - 3A5-SC14 + siFVII - Control (PBS) start->formulate inject Intravenous (i.v.) Injection formulate->inject biodist Biodistribution Analysis (24h post-injection) - IVIS Imaging inject->biodist blood Blood Collection (72h post-injection) inject->blood end End: Compare FVII Knockdown biodist->end Correlate distribution with efficacy analysis FVII Protein Assay (ELISA) blood->analysis analysis->end

References

9A1P9: A Comparative Guide to its Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 9A1P9, a multi-tail ionizable phospholipid, in various animal models for mRNA delivery and gene editing. The data presented herein is based on peer-reviewed studies and aims to offer an objective analysis of this compound's performance against other established alternatives.

Executive Summary

This compound has emerged as a potent component of lipid nanoparticles (LNPs) for the in vivo delivery of mRNA and CRISPR/Cas9 systems.[1][2] Its unique chemical structure, featuring a pH-switchable zwitterionic head and multiple tails, facilitates efficient endosomal escape and subsequent cargo release into the cytoplasm.[3][4][5] Preclinical studies in murine models have demonstrated significantly higher efficacy compared to traditional phospholipids (B1166683) like DOPE and DSPC, and have shown superiority over the well-established DLin-MC3-DMA LNP formulation.[3][4] Furthermore, this compound-formulated LNPs, termed iPLNPs, have exhibited remarkable organ selectivity, enabling targeted delivery to the liver, lungs, and spleen depending on the helper lipid composition.[3][5][6]

Performance Comparison in Murine Models

The in vivo efficacy of this compound has been extensively evaluated in mice, demonstrating its superiority in mediating mRNA expression.

Metric This compound-based iPLNPs DOPE-based LNPs DSPC-based LNPs DLin-MC3-DMA LNPs Animal Model Reference
In vivo mRNA Delivery Efficacy (Luciferase Expression) 40- to 965-fold higherBenchmarkBenchmark13-fold lower than this compound–5A2-SC8 iPLNPsAi9 Mice[3]
Organ-Specific Gene Editing (tdTomato Expression) Achieved in liver and lungsNot ReportedNot ReportedNot ReportedCre-LoxP Mice[3][4]
Selective mRNA Expression High in spleen, liver, or lungs (with specific helper lipids)Not ReportedNot ReportedNot ReportedMice[3][6]

Table 1: Comparative efficacy of this compound-based iPLNPs against other LNP formulations in mice.

Mechanism of Action: Enhanced Endosomal Escape

The superior performance of this compound is attributed to its unique mechanism of action at the subcellular level. In the acidic environment of the endosome, the tertiary amine of this compound becomes protonated, inducing a zwitterionic head group.[4] This change, combined with its cone-shaped molecular structure, promotes the formation of a hexagonal HII phase in the endosomal membrane, leading to membrane destabilization and the release of the mRNA or CRISPR/Cas9 cargo into the cytoplasm.[3][4]

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) LNP This compound-LNP (Neutral Charge) Protonation This compound Protonation (Zwitterionic Head) LNP->Protonation Endocytosis Membrane_Fusion Membrane Fusion & Hexagonal Phase (HII) Formation Protonation->Membrane_Fusion Shape Change Cargo_Release mRNA/CRISPR Release Membrane_Fusion->Cargo_Release Endosomal Escape Cytoplasm Cytoplasm Cargo_Release->Cytoplasm

Mechanism of this compound-mediated endosomal escape.

Experimental Protocols

In vivo mRNA Delivery and Gene Editing in Mice

Animal Models:

  • Ai9 mice (for tdTomato reporter expression).

  • Cre-LoxP mouse models for Cre recombinase-mediated gene editing.[3][4]

Formulation:

  • This compound was formulated into ionizable lipid nanoparticles (iPLNPs) with helper lipids such as 5A2-SC8 for liver targeting or DDAB for lung targeting.[3]

  • mRNA encoding for Firefly luciferase (Fluc) or Cre recombinase was encapsulated.

  • For gene editing, Cas9 mRNA and Tom1 sgRNA were co-encapsulated.[3]

Administration:

  • Intravenous (IV) administration.[3]

  • Dosages varied depending on the experiment, for example, 0.75 mg/kg for gene editing studies and 0.05 mg/kg to 0.25 mg/kg for mRNA delivery studies.[3][4]

Analysis:

  • Luciferase expression was quantified using in vivo bioluminescence imaging.[3]

  • tdTomato protein expression was observed via ex vivo organ imaging and confocal fluorescence microscopy.[3]

G Start Start Formulation Formulate this compound iPLNPs with mRNA/CRISPR Cargo Start->Formulation Administration Intravenous Injection into Mouse Model Formulation->Administration Incubation Allow for In Vivo Circulation and Cellular Uptake Administration->Incubation Analysis Analyze Organ-Specific Protein Expression or Gene Editing Incubation->Analysis End End Analysis->End

Experimental workflow for in vivo efficacy studies.

Organ-Selective Delivery

A key advantage of the this compound platform is the ability to achieve organ-selective mRNA delivery by altering the helper lipid in the iPLNP formulation.

Helper Lipid Lipid Type Target Organ Reference
5A2-SC8Ionizable CationicLiver[3]
DDABPermanently CationicLungs[3][6]
DOTAPPermanently CationicLungs[3][6]
Zwitterionic Lipids (e.g., DOPE)ZwitterionicSpleen[3][6]

Table 2: Helper lipids for organ-selective targeting with this compound iPLNPs.

G cluster_helper Helper Lipid cluster_target Target Organ 9A1P9_Core This compound iPLNP Core Ionizable Ionizable Cationic (e.g., 5A2-SC8) 9A1P9_Core->Ionizable Cationic Permanently Cationic (e.g., DDAB, DOTAP) 9A1P9_Core->Cationic Zwitterionic Zwitterionic (e.g., DOPE) 9A1P9_Core->Zwitterionic Liver Liver Ionizable->Liver Lungs Lungs Cationic->Lungs Spleen Spleen Zwitterionic->Spleen

Logical relationship for organ-selective delivery.

Conclusion

The available preclinical data strongly support the high efficacy of this compound as a component of lipid nanoparticles for in vivo mRNA delivery and gene editing. Its superior performance compared to existing alternatives, coupled with its capacity for organ-selective targeting, positions this compound as a promising candidate for the development of next-generation genetic medicines. Further research in larger animal models will be crucial to validate these findings and pave the way for potential clinical applications.

References

A Head-to-Head Comparison of 9A1P9 and DODAP Lipid Nanoparticle Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics has underscored the critical role of delivery vehicles, with lipid nanoparticles (LNPs) emerging as the clinical standard. The choice of ionizable lipid is a key determinant of LNP potency, biodistribution, and safety. This guide provides a detailed, data-driven comparison of two prominent ionizable lipids: the novel multi-tail phospholipid 9A1P9 and the well-established 1,2-dioleoyl-3-dimethylammonium-propane (DODAP).

Executive Summary

Both this compound and DODAP are ionizable cationic lipids that are integral to LNP formulations for nucleic acid delivery. They share a common mechanism of action, leveraging the acidic environment of the endosome to become protonated, which in turn facilitates the release of their mRNA payload into the cytoplasm. However, they differ significantly in their structural class and typical use cases. This compound is a multi-tailed phospholipid designed for high-potency, organ-selective delivery, while DODAP is a more conventional ionizable lipid often used in liver-targeting formulations. This guide will delve into the experimental data available for each, providing a framework for selecting the appropriate lipid for specific research and development applications.

Data Presentation: Quantitative Comparison of LNP Formulations

The following tables summarize the physicochemical properties and in vivo performance of representative LNP formulations containing either this compound or DODAP. It is important to note that direct head-to-head studies under identical conditions are limited in the published literature. The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Physicochemical Characteristics of this compound and DODAP LNP Formulations

ParameterThis compound FormulationDODAP FormulationSource
Ionizable Lipid This compoundDODAPN/A
Helper Lipid(s) 5A2-SC8, Cholesterol, DMG-PEGDOPE, Cholesterol, DMG-PEG[1]
Molar Ratio 25:30:30:1 (this compound:5A2-SC8:Chol:DMG-PEG)20:19.05:38.1:3.8 (DODAP:DOPE:Chol:DMG-PEG)[2][3]
Particle Size (nm) ~150 nm~155.1 nm[3][4]
Encapsulation Efficiency (%) >90% (typical for microfluidic mixing)>88% (typical for microfluidic mixing)[5]
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pH[6]

Table 2: In Vivo Performance for Liver-Specific mRNA Delivery (Luciferase Reporter Gene)

ParameterThis compound Formulation (with 5A2-SC8)DODAP Formulation (in SORT LNPs)Source
Animal Model C57BL/6 miceC57BL/6 mice[1][3]
mRNA Cargo Firefly Luciferase (Fluc)Cre recombinase (for hepatocyte targeting confirmation)[1][3]
Dose 0.05 mg/kg0.3 mg/kg (for Cre mRNA)[1][3]
Route of Administration Intravenous (IV)Intravenous (IV)[1][3]
Primary Organ Targeted LiverLiver[1][3]
Observed Efficacy 13-fold higher mRNA delivery efficacy than DLin-MC3-DMA LNPs.~93% of all hepatocytes in the liver were targeted.[1][3]
Quantitative Expression High luciferase expression in the liver.Not directly measured with a reporter gene in this formulation.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation and evaluation of this compound and DODAP LNPs.

LNP Formulation (Microfluidic Mixing)
  • Preparation of Lipid Stock Solutions:

    • Dissolve the ionizable lipid (this compound or DODAP), helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at the desired molar ratios to create a lipid mixture.[7][8]

  • Preparation of Aqueous Phase:

    • Dilute the mRNA cargo (e.g., Luciferase mRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[9]

  • Microfluidic Mixing:

    • Load the lipid-ethanol mixture into one syringe and the mRNA-buffer mixture into another.

    • Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).[7][8]

  • Dialysis and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs using a centrifugal filter device if necessary.[9]

LNP Characterization
  • Particle Size and Polydispersity Index (PDI):

    • Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).[8]

  • Zeta Potential:

    • Determine the surface charge of the LNPs in a suitable buffer (e.g., PBS) using Laser Doppler Velocimetry.[8]

  • Encapsulation Efficiency:

    • Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).[8] The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Total RNA - Free RNA) / Total RNA * 100%.

In Vivo mRNA Delivery and Expression Analysis
  • Animal Studies:

    • Administer the LNP-mRNA formulations to mice (e.g., C57BL/6) via intravenous injection at a specified dose.[10]

  • Bioluminescence Imaging:

    • For luciferase reporter studies, inject the mice with a luciferin (B1168401) substrate at a designated time point post-LNP administration.

    • Image the anesthetized mice using an in vivo imaging system (IVIS) to quantify the bioluminescence signal in different organs.[7][10]

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the animals and harvest the organs of interest (e.g., liver, spleen, lungs).

    • Homogenize the tissues and perform a luciferase assay to quantify protein expression per milligram of tissue. Alternatively, RNA can be extracted to measure mRNA levels by qRT-PCR.[7]

Mandatory Visualization

Signaling Pathway: LNP Uptake and Endosomal Escape

The following diagram illustrates the cellular uptake and endosomal escape mechanism common to both this compound and DODAP LNP formulations.

G Cellular Uptake and Endosomal Escape of Ionizable LNPs cluster_extracellular Extracellular Space (Physiological pH ~7.4) cluster_cell Intracellular cluster_endocytosis Endocytosis cluster_escape Endosomal Escape LNP LNP (Neutral Charge) Endosome_Early Early Endosome (pH ~6.0-6.5) LNP->Endosome_Early Endocytosis Endosome_Late Late Endosome (pH ~5.0-6.0) Endosome_Early->Endosome_Late Maturation mRNA_Release mRNA Release into Cytoplasm Endosome_Late->mRNA_Release Protonation of Ionizable Lipid Membrane Destabilization

Caption: Cellular uptake and endosomal escape pathway for ionizable LNPs.

Experimental Workflow: In Vivo LNP Efficacy Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of LNP-mRNA formulations.

G Experimental Workflow for In Vivo LNP Efficacy Assessment Start Start LNP_Formulation LNP Formulation (Microfluidics) Start->LNP_Formulation Characterization Physicochemical Characterization (DLS, Zeta, Encapsulation) LNP_Formulation->Characterization Animal_Injection IV Injection into Mice Characterization->Animal_Injection InVivo_Imaging In Vivo Bioluminescence Imaging (IVIS) Animal_Injection->InVivo_Imaging ExVivo_Analysis Ex Vivo Organ Analysis (Luciferase Assay / qRT-PCR) InVivo_Imaging->ExVivo_Analysis Data_Analysis Data Analysis and Comparison ExVivo_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating LNP-mediated mRNA delivery in vivo.

References

A Comparative Guide to 9A1P9-Mediated Delivery Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ionizable phospholipid 9A1P9's performance in formulating lipid nanoparticles (iPLNPs) for mRNA and CRISPR/Cas9 delivery. While direct cross-validation of this compound across a wide variety of cancer cell lines in a single study is not extensively documented in publicly available literature, this guide synthesizes the existing high-impact in vivo comparative data for this compound and presents illustrative in vitro data from other ionizable lipids to guide researchers in their experimental design and evaluation.

Performance of this compound in Nucleic Acid Delivery

This compound is a multi-tail ionizable phospholipid designed to enhance the delivery of nucleic acids by promoting membrane destabilization and the release of cargo from endosomes.[1] Lipid nanoparticles formulated with this compound have demonstrated significantly higher efficacy in in vivo mRNA delivery when compared to established benchmark phospholipids.

In Vivo Comparative Performance of this compound iPLNPs

The primary strength of this compound, as highlighted in seminal studies, is its superior performance in animal models. When formulated into iPLNPs, this compound has been shown to be 40- to 965-fold more effective for in vivo mRNA delivery than formulations containing the standard helper lipids DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).[1]

iPLNP Formulation Relative Luciferase Expression (Fold Change vs. DOPE/DSPC) Primary Organ Targeting Reference
This compound iPLNP40 - 965x higherLiver, Spleen, Lungs (depending on helper lipid)[2]
DOPE-based LNPBaseline-[2]
DSPC-based LNPBaseline-[2]
This compound-5A2-SC8 iPLNP13x higher than DLin-MC3-DMA LNPLiver[2]
DLin-MC3-DMA LNPReferenceLiver[2]

Illustrative Cross-Cell Line Validation of Ionizable Lipid Nanoparticles

To provide a framework for evaluating ionizable lipid nanoparticles across different cell lines, we present data from a study on ALC and C14-4, two other ionizable lipids used in LNP formulations for mRNA delivery to human metastatic lung cancer cell lines. This data serves as an example of the types of comparisons that are crucial for cross-validating performance in an in vitro setting.

Note: The following data is not a direct comparison with this compound but is presented to guide researchers on experimental approaches for in-house validation.

In Vitro Transfection Efficiency of ALC and C14-4 LNPs in Cancer Cell Lines
Cell Line LNP Formulation Transfection Efficiency (%) Cell Viability (%) Reference
A549 (Human Lung Carcinoma)ALC LNP93.761.2
C14-4 LNP24.4Not specified
Lipofectamine (Control)~5459.7
H1299 (Human Non-Small Cell Lung Carcinoma)ALC LNP92.371.0
C14-4 LNP44.8Not specified
Lipofectamine (Control)~4274.0

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound and other ionizable lipids is not the modulation of a specific signaling pathway but rather the efficient delivery of genetic material into the cytoplasm. This is achieved through a process of endosomal escape.

Proposed Mechanism of this compound-mediated Endosomal Escape

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP This compound-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Maturation Protonation This compound Protonation (Zwitterionic) Late_Endosome->Protonation Membrane_Destabilization Hexagonal HII Phase Formation Membrane Destabilization Protonation->Membrane_Destabilization Cargo_Release mRNA / CRISPR RNP Released into Cytoplasm Membrane_Destabilization->Cargo_Release Translation Translation (mRNA) Cargo_Release->Translation Gene_Editing Gene Editing (CRISPR) Cargo_Release->Gene_Editing Protein_Expression Therapeutic Protein Translation->Protein_Expression Genome_Modification Targeted Genome Modification Gene_Editing->Genome_Modification

Caption: Mechanism of this compound-mediated endosomal escape of nucleic acid cargo.

General Experimental Workflow for In Vitro Transfection and Analysis

G Start Start Cell_Seeding Seed Cell Lines in Multi-well Plates Start->Cell_Seeding LNP_Formulation Formulate this compound-iPLNPs with mRNA or CRISPR Components Cell_Seeding->LNP_Formulation Transfection Transfect Cells with iPLNPs LNP_Formulation->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Analysis Analysis Incubation->Analysis Luciferase_Assay Luciferase Assay (for mRNA delivery) Analysis->Luciferase_Assay Gene_Editing_Assay Gene Editing Efficiency Assay (e.g., T7E1 or NGS) Analysis->Gene_Editing_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT or LDH) Analysis->Cytotoxicity_Assay End End Luciferase_Assay->End Gene_Editing_Assay->End Cytotoxicity_Assay->End

Caption: Workflow for evaluating this compound iPLNP performance in different cell lines.

Experimental Protocols

iPLNP Formulation (Microfluidic Mixing)

This protocol describes the general procedure for formulating ionizable phospholipid nanoparticles (iPLNPs) using a microfluidic device.

  • Materials:

    • Ionizable lipid (e.g., this compound) in ethanol (B145695)

    • Helper lipid (e.g., DOPE or DSPC) in ethanol

    • Cholesterol in ethanol

    • PEG-lipid in ethanol

    • mRNA or CRISPR components in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

    • Microfluidic mixing device (e.g., NanoAssemblr)

  • Procedure:

    • Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).

    • Dissolve the nucleic acid cargo (mRNA or CRISPR RNP) in the aqueous buffer.

    • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in another.

    • Pump the two solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of iPLNPs.

    • Collect the resulting nanoparticle suspension.

    • Dialyze the iPLNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

    • Sterile-filter the final iPLNP formulation and store at 4°C.

Luciferase Reporter Assay for mRNA Delivery Efficiency

This assay quantifies the functional delivery of luciferase-encoding mRNA.

  • Materials:

    • Transfected cells in a 96-well plate

    • Passive Lysis Buffer

    • Luciferase Assay Reagent (containing luciferin (B1168401) substrate)

    • Luminometer

  • Procedure:

    • 24-48 hours post-transfection, remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add an appropriate volume of Passive Lysis Buffer to each well (e.g., 20 µL for a 96-well plate).

    • Incubate at room temperature for 15 minutes on a rocking platform to ensure complete cell lysis.

    • Add Luciferase Assay Reagent to the wells of a white, opaque 96-well luminometer plate (e.g., 100 µL).

    • Transfer 20 µL of the cell lysate into the wells containing the assay reagent.

    • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.

T7 Endonuclease I (T7E1) Assay for CRISPR/Cas9 Gene Editing Efficiency

This assay detects insertions and deletions (indels) created by CRISPR/Cas9-mediated non-homologous end joining.

  • Materials:

    • Genomic DNA isolated from transfected and control cells

    • PCR primers flanking the target site

    • Taq polymerase and dNTPs

    • T7 Endonuclease I

    • Agarose (B213101) gel and electrophoresis equipment

  • Procedure:

    • 72 hours post-transfection, harvest the cells and extract genomic DNA.

    • Amplify the genomic region flanking the CRISPR target site using PCR.

    • Purify the PCR product.

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This is typically done by heating to 95°C and slowly cooling.

    • Digest the re-annealed DNA with T7 Endonuclease I for 15-30 minutes at 37°C. T7E1 specifically cleaves at mismatched DNA sites in the heteroduplexes.

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments indicates successful gene editing.

    • Quantify the band intensities of the cleaved and uncleaved DNA to estimate the percentage of indels.

References

Safety Operating Guide

Proper Disposal Procedures for 9A1P9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like 9A1P9 are paramount for ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information, including a step-by-step disposal plan for this compound, a multi-tail ionizable cationic phospholipid used in organ-selective mRNA delivery and CRISPR-Cas9 gene editing.[1]

Important Note: This material should be considered hazardous until comprehensive toxicological and ecological data is available.[2] Before commencing any work, users must review the complete Safety Data Sheet (SDS) provided by the supplier.[3] The following procedures are based on best practices for handling research-grade chemicals, particularly those supplied in an ethanol (B145695) solution.

Immediate Safety and Handling

Prior to disposal, it is crucial to adhere to safe handling practices to minimize exposure and risk.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid Inhalation and Contact: Do not ingest, inhale, or allow the substance to come into contact with eyes, skin, or clothing. Wash hands thoroughly after handling.[2][3]

  • Ignition Sources: As this compound is typically supplied in an ethanol solution, keep it away from open flames, hot surfaces, and other potential ignition sources.[4]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, especially when in an ethanol solution, must be treated as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container with "Hazardous Waste," the chemical name ("this compound in ethanol"), and the approximate concentration.

    • Segregate the this compound waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents.

  • Waste Collection:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in the designated hazardous waste container.

    • Ensure the waste container is made of a material compatible with ethanol and has a secure, tight-fitting lid to prevent evaporation and spills.

  • Storage of Chemical Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area, such as a chemical storage cabinet rated for flammable liquids.

    • The storage area should be cool, dry, and well-ventilated.

  • Arrange for Professional Disposal:

    • Do not dispose of this compound or its ethanol solution down the drain. This is a violation of regulations and can harm the environment.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.

Quantitative Data for Disposal of Ethanol Solutions

Since this compound is commonly supplied in an ethanol solution, the disposal guidelines for ethanol are of primary importance.

ParameterGuidelineSource
Hazardous Waste Threshold Concentrations of 24% ethanol or greater are typically classified as hazardous waste.[5]
Drain Disposal Prohibited for any concentration of ethanol in many jurisdictions. Intentional dilution to bypass regulations is illegal.
Container Headspace Leave at least 10% headspace in the waste container to allow for vapor expansion.
Spill Cleanup (Small) For spills less than 200 mL, absorb with inert material (e.g., vermiculite, sand), collect in a sealed container, and treat as hazardous waste.
Spill Cleanup (Large) For spills greater than 200 mL, evacuate the area and contact your institution's EHS or emergency response team.

Experimental Protocols

While specific experimental protocols involving this compound can vary, its primary application is in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and for gene editing.[1] A general workflow involves dissolving this compound with other lipids, such as cholesterol and PEGylated lipids, in an organic solvent (e.g., ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the nucleic acid cargo, leading to the self-assembly of LNPs. The precise molar ratios of the lipid components are critical for the efficacy of the LNPs.[6]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below.

G cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Identify & Segregate Waste B->C D Use a Labeled, Compatible Waste Container C->D E Collect all this compound-contaminated materials D->E F Securely Seal the Waste Container E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) G->H I Arrange for Professional Hazardous Waste Disposal H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 9A1P9: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel multi-tail ionizable cationic phospholipid 9A1P9, ensuring laboratory safety is paramount.[1] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational plans, and disposal procedures to foster a secure research environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes safety protocols based on its chemical nature, its typical solvent (ethanol), and general best practices for handling lipid nanoparticles (LNPs).

Understanding the Compound: this compound

This compound is a cutting-edge tool in the field of gene therapy, primarily used for organ-selective mRNA delivery and CRISPR-Cas9 gene editing.[1] It is a multi-tail ionizable cationic phospholipid that is instrumental in the formation of lipid nanoparticles for therapeutic applications.[1] Typically, this compound is supplied as a solution in ethanol (B145695), a flammable solvent that requires specific safety precautions.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE, drawing from safety guidelines for its ethanol solvent and general protocols for handling potentially hazardous research chemicals and nanoparticles.

PPE Category Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with this compound and ethanol. Ethanol can cause mild skin irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes of the ethanol solution. Ethanol can cause serious eye irritation.[3][4]
Body Protection Flame-retardant lab coatTo protect from splashes and in case of fire due to the flammability of ethanol.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.To avoid inhalation of ethanol vapors.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound from receipt to experimental use.

Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_preparation Preparation for Use cluster_handling Handling and Experimentation receiving Receive Shipment storage Store at -20°C in a Flammable Liquid Cabinet receiving->storage Inspect for damage ppe Don Appropriate PPE storage->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood equilibration Allow to Equilibrate to Room Temperature fume_hood->equilibration dispensing Dispense Required Volume equilibration->dispensing formulation Formulate Lipid Nanoparticles dispensing->formulation experiment Conduct Experiment formulation->experiment

Operational Workflow for Handling this compound
Experimental Protocol: Lipid Nanoparticle Formulation (General)

The formulation of lipid nanoparticles is a primary application of this compound. While specific protocols will vary based on the research objectives, a general methodology is as follows:

  • Preparation of Lipid Stock Solution: Dissolve this compound and other lipid components (e.g., helper lipids, cholesterol, PEGylated lipids) in ethanol. The molar ratios of these components are critical for the efficacy of the resulting LNPs.

  • Preparation of Aqueous Buffer: Prepare an aqueous buffer at the desired pH.

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous buffer using a microfluidic mixing device or by vigorous vortexing. This process leads to the self-assembly of the lipids into nanoparticles.

  • Purification: Remove the ethanol and unincorporated components through methods such as dialysis or tangential flow filtration.

  • Characterization: Analyze the resulting LNPs for size, charge, and encapsulation efficiency.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Solution Dispose of as hazardous chemical waste in a designated, labeled container for flammable liquids. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not dispose of in regular trash.
Contaminated PPE (e.g., gloves) Remove and dispose of in a designated hazardous waste container before leaving the laboratory.

Given that this compound is a novel compound, its long-term environmental and health impacts are not fully understood. Therefore, a cautious approach to disposal is essential.

By adhering to these safety and logistical guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the advancement of genetic medicine while maintaining the highest standards of laboratory safety.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.